molecular formula C17H17N3O B15296203 M199

M199

Cat. No.: B15296203
M. Wt: 279.34 g/mol
InChI Key: LVBYTCXDVQRCKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M199 is a useful research compound. Its molecular formula is C17H17N3O and its molecular weight is 279.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

1-ethyl-3-(6-methylphenanthridin-8-yl)urea

InChI

InChI=1S/C17H17N3O/c1-3-18-17(21)20-12-8-9-13-14-6-4-5-7-16(14)19-11(2)15(13)10-12/h4-10H,3H2,1-2H3,(H2,18,20,21)

InChI Key

LVBYTCXDVQRCKX-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3N=C2C

Origin of Product

United States

Foundational & Exploratory

M199 Cell Culture Medium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Medium 199 (M199) is a classic and widely utilized cell culture medium, first developed in the 1950s for the nutritional studies of chick embryo fibroblasts.[1] Its formulation, while less complex than some modern media, provides a defined nutritional source that has proven invaluable for the cultivation of a wide range of cell types, particularly for non-transformed cells. This technical guide provides a detailed overview of the composition of this compound, protocols for its preparation and use, and insights into its application in research and production, including virology and vaccine development.

Core Composition of this compound Medium

This compound is a balanced salt solution supplemented with a variety of amino acids, vitamins, and other essential nutrients. The exact composition can vary slightly between manufacturers and specific formulations (e.g., with Earle's or Hanks' salts, with or without L-glutamine or phenol red). The following tables provide a comprehensive overview of the typical components found in a standard this compound formulation with Earle's Balanced Salt Solution (EBSS).

Table 1: Inorganic Salts

The inorganic salt composition of this compound with Earle's salts is designed to maintain physiological pH and osmotic pressure in a CO₂ environment.

ComponentConcentration (mg/L)
Calcium Chloride (CaCl₂) (anhyd.)200.00
Ferric Nitrate (Fe(NO₃)₃·9H₂O)0.72
Magnesium Sulfate (MgSO₄) (anhyd.)97.67
Potassium Chloride (KCl)400.00
Sodium Bicarbonate (NaHCO₃)2200.00
Sodium Chloride (NaCl)6800.00
Sodium Phosphate monobasic (NaH₂PO₄·H₂O)140.00
Table 2: Amino Acids

This compound contains a comprehensive panel of amino acids, the building blocks of proteins, essential for cell growth and proliferation.

ComponentConcentration (mg/L)
L-Alanine25.00
L-Arginine HCl70.00
L-Aspartic Acid30.00
L-Cysteine HCl·H₂O0.10
L-Cystine 2HCl26.00
L-Glutamic Acid75.00
L-Glutamine100.00
Glycine50.00
L-Histidine HCl·H₂O21.88
L-Hydroxyproline10.00
L-Isoleucine40.00
L-Leucine60.00
L-Lysine HCl70.00
L-Methionine15.00
L-Phenylalanine25.00
L-Proline40.00
L-Serine25.00
L-Threonine30.00
L-Tryptophan10.00
L-Tyrosine (Disodium Salt, Dihydrate)57.66
L-Valine25.00
Table 3: Vitamins

A wide array of vitamins are included in this compound to act as cofactors and antioxidants, supporting various cellular metabolic processes.

ComponentConcentration (mg/L)
p-Aminobenzoic Acid0.05
Ascorbic Acid0.05
D-Biotin0.01
D-Ca-Pantothenate0.01
Choline Chloride0.50
Folic Acid0.01
myo-Inositol0.05
Menadione (Vitamin K3)0.01
Niacin (Nicotinic Acid)0.025
Niacinamide (Nicotinamide)0.025
Pyridoxal HCl0.025
Pyridoxine HCl0.025
Riboflavin0.01
Thiamine HCl0.01
Vitamin A Acetate0.10
Vitamin D₂ (Calciferol)0.10
α-Tocopherol Phosphate (Sodium Salt)0.01
Table 4: Other Components

This category includes a carbohydrate source (D-Glucose), a pH indicator, and other essential compounds.

ComponentConcentration (mg/L)
Adenine Sulfate10.00
Adenosine 5'-Phosphate0.20
ATP (Disodium Salt)1.00
Cholesterol0.20
D-Glucose (Dextrose)1000.00
Glutathione (Reduced)0.05
Guanine HCl0.30
Hypoxanthine0.30
Phenol Red20.00
Sodium Acetate50.00
Thymine0.30
Tween 8020.00
Uracil0.30
Xanthine0.34

Experimental Protocols

Preparation of Liquid this compound from Powder

This protocol outlines the standard procedure for preparing 1 liter of sterile this compound medium from its powdered form.

Materials:

  • This compound powder with Earle's salts

  • High-purity, cell culture grade water

  • Sodium Bicarbonate (NaHCO₃)

  • L-Glutamine (if not already in the powder)

  • 1N HCl and 1N NaOH for pH adjustment

  • Sterile 1L graduated cylinder and storage bottle

  • Sterile 0.22 µm membrane filter unit

Procedure:

  • Measure out approximately 900 mL of high-purity water into a sterile container.

  • With gentle stirring, add the this compound powder to the water. Do not heat the water.

  • Continue stirring until the powder is completely dissolved.

  • If required by the specific formulation, add 2.2 g of Sodium Bicarbonate and/or 0.1 g of L-Glutamine to the solution and stir until dissolved.

  • Adjust the pH of the medium to 7.2-7.4 using 1N HCl or 1N NaOH. The pH will likely rise by 0.1-0.2 units during filtration.

  • Add high-purity water to bring the final volume to 1 liter.

  • Sterilize the medium immediately by passing it through a sterile 0.22 µm membrane filter.

  • Aseptically dispense the sterile medium into a sterile storage bottle.

  • Store the prepared medium at 2-8°C, protected from light.

G cluster_preparation Preparation of Liquid this compound from Powder powder This compound Powder dissolve Dissolve Powder powder->dissolve water High-Purity Water water->dissolve supplements Add Supplements (NaHCO₃, L-Glutamine) dissolve->supplements ph_adjust Adjust pH to 7.2-7.4 supplements->ph_adjust qs Adjust to Final Volume ph_adjust->qs filter Sterile Filtration (0.22 µm) qs->filter storage Store at 2-8°C filter->storage G cluster_subculture HUVEC Subculturing Workflow start Confluent HUVEC Culture wash Wash with PBS start->wash trypsinize Trypsinize to Detach Cells wash->trypsinize neutralize Neutralize Trypsin with Complete this compound Medium trypsinize->neutralize centrifuge Centrifuge and Resuspend neutralize->centrifuge seed Seed into New Gelatin-Coated Flasks centrifuge->seed incubate Incubate at 37°C, 5% CO₂ seed->incubate G cluster_insulin_signaling Simplified Insulin Signaling Pathway in Adipocytes insulin Insulin ir Insulin Receptor insulin->ir Binds irs IRS Proteins ir->irs Phosphorylates pi3k PI3K irs->pi3k Activates pip3 PIP3 pi3k->pip3 Converts pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 Recruits akt Akt/PKB pdk1->akt Phosphorylates (Activates) as160 AS160 akt->as160 Phosphorylates (Inactivates) glut4_translocation GLUT4 Translocation as160->glut4_translocation Inhibition Relieved glut4_vesicle GLUT4 Vesicle glut4_vesicle->glut4_translocation glucose_uptake Glucose Uptake glut4_translocation->glucose_uptake

References

An In-depth Technical Guide to Medium 199 (M199): Core Components, Functions, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (M199) is a classic and widely used synthetic cell culture medium developed by Morgan, Morton, and Parker in 1950.[1][2][3] Originally formulated for the nutritional study of chick embryo fibroblasts, its complex and chemically defined composition has made it a versatile medium for the cultivation of a broad range of cell types, particularly non-transformed cells.[1][2][3] this compound is notably utilized in virology, vaccine production, and for the in vitro culture of primary explants, such as mouse pancreatic epithelial and rat lens tissues.[3] This guide provides a detailed overview of the key components of this compound, their functions, and protocols for its application in key research areas.

Core Components and Their Functions

This compound is a complex mixture of inorganic salts, amino acids, vitamins, and other essential nutrients. Unlike many other basal media, it contains a unique blend of components, including adenine, adenosine, hypoxanthine, and thymine.[4] The medium does not contain proteins, lipids, or growth factors, and therefore typically requires supplementation with serum (e.g., Fetal Bovine Serum) for the long-term culture of most cell types.[3]

The formulation of this compound can vary, with common versions containing either Earle's or Hanks' balanced salt solutions. Earle's salts are designed for use in a CO2 incubator, while Hanks' salts are suitable for cultures maintained in ambient air.[4] The following tables provide a quantitative breakdown of the typical components found in Medium 199 with Earle's salts.

Data Presentation: Quantitative Composition of Medium 199

Table 1: Inorganic Salts

ComponentConcentration (mg/L)Function
Calcium Chloride (anhydrous)200.00Essential for cell adhesion and signaling.
Ferric Nitrate • 9H₂O0.72Source of iron, a crucial component of many enzymes and proteins involved in cellular respiration.
Magnesium Sulfate (anhydrous)97.67Cofactor for many enzymatic reactions and plays a role in maintaining ribosomal structure.
Potassium Chloride400.00Maintains osmotic balance and is essential for membrane potential and nerve impulse transmission.
Sodium Bicarbonate2200.00Acts as a pH buffer to maintain physiological pH in a CO2 environment.
Sodium Chloride6800.00The primary determinant of osmotic pressure in the medium.
Sodium Phosphate Monobasic (anhydrous)122.00Component of the phosphate buffer system and a source of phosphate for cellular energy metabolism.

Table 2: Amino Acids

ComponentConcentration (mg/L)Function
L-Alanine25.00Non-essential amino acid involved in glucose metabolism.
L-Arginine HCl70.00Essential amino acid for cell division, immune function, and the synthesis of nitric oxide.
L-Aspartic Acid30.00Non-essential amino acid involved in the synthesis of other amino acids and nucleotides.
L-Cysteine HCl • H₂O0.10A sulfur-containing amino acid important for protein synthesis and as a precursor to glutathione.
L-Cystine 2HCl20.00A stable form of cysteine, important for protein structure and cellular antioxidant defense.
L-Glutamic Acid75.00A key excitatory neurotransmitter and a central molecule in cellular metabolism.
L-Glutamine100.00A major energy source for rapidly dividing cells and involved in nucleotide synthesis.
Glycine50.00The simplest amino acid, involved in the synthesis of proteins, purines, and other metabolites.
L-Histidine HCl • H₂O20.00An essential amino acid with a role in buffering and as a precursor to histamine.
L-Hydroxyproline10.00A major component of collagen, important for the stability of the extracellular matrix.
L-Isoleucine20.00An essential branched-chain amino acid crucial for protein synthesis and metabolic regulation.
L-Leucine60.00An essential branched-chain amino acid that plays a key role in protein synthesis and cell growth.
L-Lysine HCl70.00An essential amino acid required for protein synthesis and post-translational modifications.
L-Methionine15.00An essential amino acid that is a precursor for S-adenosylmethionine (SAM), a universal methyl donor.
L-Phenylalanine25.00An essential amino acid that is a precursor for tyrosine and several neurotransmitters.
L-Proline40.00A non-essential amino acid important for collagen synthesis and protein structure.
L-Serine25.00A non-essential amino acid involved in the biosynthesis of purines, pyrimidines, and other amino acids.
L-Threonine30.00An essential amino acid that is a component of many proteins and can be phosphorylated.
L-Tryptophan10.00An essential amino acid that is a precursor for serotonin and melatonin.
L-Tyrosine (Disodium Salt)40.00A non-essential amino acid that is a precursor for several neurotransmitters and hormones.
L-Valine25.00An essential branched-chain amino acid important for protein synthesis and energy metabolism.

Table 3: Vitamins

ComponentConcentration (mg/L)Function
Ascorbic Acid (Vitamin C)0.05An antioxidant and a cofactor for several enzymatic reactions, including collagen synthesis.
Biotin (Vitamin B7)0.01A cofactor for carboxylase enzymes involved in fatty acid synthesis, gluconeogenesis, and amino acid metabolism.
Calciferol (Vitamin D)0.10Regulates calcium and phosphate metabolism and has roles in cell growth and differentiation.
Choline Chloride0.50A precursor for the synthesis of phospholipids and the neurotransmitter acetylcholine.
Folic Acid (Vitamin B9)0.01Essential for the synthesis of nucleotides and the metabolism of amino acids.
myo-Inositol0.05A component of phospholipids and a precursor for second messengers in signaling pathways.
Menadione (Vitamin K3)0.01Involved in blood coagulation and bone metabolism.
Niacinamide (Vitamin B3)0.025A precursor for NAD and NADP, which are essential coenzymes in cellular redox reactions.
p-Aminobenzoic Acid (PABA)0.05A component of folic acid.
D-Pantothenic Acid0.01A component of Coenzyme A, which is essential for fatty acid metabolism and the Krebs cycle.
Pyridoxal HCl (Vitamin B6)0.025A cofactor for many enzymatic reactions, particularly in amino acid metabolism.
Pyridoxine HCl (Vitamin B6)0.025A form of Vitamin B6.
Riboflavin (Vitamin B2)0.01A precursor for FAD and FMN, which are coenzymes involved in cellular respiration.
Thiamine HCl (Vitamin B1)0.01A cofactor for enzymes involved in carbohydrate metabolism.
Vitamin A Acetate0.10Important for vision, immune function, and cell growth and differentiation.
a-Tocopherol Phosphate0.01A form of Vitamin E, which is a major lipid-soluble antioxidant.

Table 4: Other Components

ComponentConcentration (mg/L)Function
Adenine Sulfate10.00A purine base, a fundamental component of nucleic acids (DNA and RNA) and ATP.
Adenosine 5'-Triphosphate1.00The primary energy currency of the cell.
Cholesterol0.20A crucial component of cell membranes, influencing their fluidity and function.
D-Glucose1000.00The primary source of energy for most cells through glycolysis and cellular respiration.
Glutathione (reduced)0.05A major intracellular antioxidant, protecting cells from oxidative damage.
Guanine HCl0.30A purine base, a fundamental component of nucleic acids.
Hypoxanthine0.30A purine derivative involved in nucleotide metabolism.
Phenol Red20.00A pH indicator that provides a visual cue of the pH of the culture medium.
D-Ribose0.50A sugar component of RNA and ATP.
Sodium Acetate50.00A source of acetate for cellular metabolism.
Thymine0.30A pyrimidine base, a fundamental component of DNA.
Tween 8020.00A surfactant that can aid in the dispersion of lipids and other hydrophobic molecules.
Uracil0.30A pyrimidine base, a fundamental component of RNA.
Xanthine0.30A purine base involved in nucleotide metabolism.

Experimental Protocols

This compound is a versatile medium employed in a variety of experimental settings. Below are detailed methodologies for its use in key research applications.

Primary Endothelial Cell Culture (HUVEC)

This protocol outlines the subculturing of Human Umbilical Vein Endothelial Cells (HUVECs), a common model system in cardiovascular research.

Materials:

  • Medium 199 (this compound)

  • Fetal Bovine Serum (FBS)

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Endothelial Cell Growth Supplement (ECGS)

  • Heparin

  • Hanks' Balanced Salt Solution (HBSS), Ca++/Mg++ free

  • Trypsin-EDTA solution

  • Gelatin solution (0.1%)

  • Sterile tissue culture flasks/plates

Methodology:

  • Preparation of Complete Growth Medium: Prepare the complete growth medium by supplementing this compound with 20% FBS, 2 mM L-Glutamine, and 100 U/mL Penicillin-Streptomycin. On the day of use, add ECGS to a final concentration of 50 µg/mL and Heparin to a final concentration of 100 µg/mL.

  • Coating of Culture Vessels: Coat sterile tissue culture flasks or plates with 0.1% gelatin solution for at least 30 minutes at 37°C. Aspirate the excess gelatin solution before use.

  • Cell Seeding: Thaw cryopreserved HUVECs rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete growth medium and seed the cells onto the gelatin-coated culture vessels.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with HBSS. Add Trypsin-EDTA solution and incubate at 37°C until the cells detach. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. Resuspend the cell pellet in fresh complete growth medium and re-plate at the desired density.

Virus Propagation in Cell Culture

This protocol provides a general workflow for the propagation of viruses in a susceptible cell line using this compound as a basal medium.

Materials:

  • Medium 199 (this compound)

  • Fetal Bovine Serum (FBS)

  • L-Glutamine

  • Penicillin-Streptomycin solution

  • Susceptible host cell line (e.g., Vero cells)

  • Virus stock

  • Sterile tissue culture flasks/plates

Methodology:

  • Cell Culture Preparation: Seed the host cell line in a T-75 flask with this compound supplemented with 10% FBS, 2 mM L-Glutamine, and 100 U/mL Penicillin-Streptomycin. Incubate at 37°C and 5% CO2 until a confluent monolayer is formed.

  • Infection: Aspirate the growth medium from the confluent cell monolayer. Wash the cells once with sterile phosphate-buffered saline (PBS). Inoculate the cells with the virus stock diluted in a small volume of serum-free this compound to allow for adsorption. Incubate for 1-2 hours at 37°C, gently rocking the flask every 15-20 minutes.

  • Virus Propagation: After the adsorption period, add this compound supplemented with a lower concentration of FBS (e.g., 2%) and continue to incubate at 37°C.

  • Harvesting: Monitor the culture daily for the appearance of cytopathic effects (CPE). When CPE is widespread (typically 75-90% of the monolayer), harvest the virus. This can be done by scraping the cells into the medium or by freeze-thawing the flask three times to lyse the cells and release the viral particles.

  • Virus Titration and Storage: Clarify the harvested virus by low-speed centrifugation to remove cell debris. The virus-containing supernatant can then be aliquoted and stored at -80°C. The viral titer should be determined using a suitable assay, such as a plaque assay or TCID50 assay.

Signaling Pathway Analysis in this compound

This compound provides a defined nutritional environment that is conducive to studying cellular signaling pathways. A common application is the investigation of growth factor-induced signaling cascades in endothelial cells.

VEGF-Stimulated Signaling in HUVECs

Vascular Endothelial Growth Factor (VEGF) is a key regulator of angiogenesis and its signaling pathway is frequently studied in HUVECs cultured in this compound. The following diagram illustrates the major downstream pathways activated upon VEGF stimulation.

VEGF_Signaling cluster_receptor Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_plc PLCγ Pathway cluster_ras Ras/MAPK Pathway cluster_response Cellular Response VEGFR2 VEGFR2 PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg Grb2_Sos Grb2/Sos VEGFR2->Grb2_Sos VEGF VEGF VEGF->VEGFR2 Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Survival Akt->Survival NO NO eNOS->NO IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC Permeability Permeability PKC->Permeability Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGF signaling cascade in endothelial cells.

Experimental Workflow for Analyzing VEGF-Induced ERK Activation

The following diagram outlines a typical experimental workflow to study the activation of the ERK pathway in HUVECs in response to VEGF stimulation, using Western blotting as the readout.

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Seed_HUVEC Seed HUVECs in this compound + supplements Starve_Cells Serum-starve cells Seed_HUVEC->Starve_Cells Stimulate_VEGF Stimulate with VEGF Starve_Cells->Stimulate_VEGF Lyse_Cells Lyse cells & collect protein Stimulate_VEGF->Lyse_Cells Quantify_Protein Quantify protein concentration Lyse_Cells->Quantify_Protein SDS_PAGE SDS-PAGE Quantify_Protein->SDS_PAGE Western_Blot Western Blot for p-ERK & Total ERK SDS_PAGE->Western_Blot Detect_Signal Detect chemiluminescent signal Western_Blot->Detect_Signal Analyze_Data Analyze and quantify band intensity Detect_Signal->Analyze_Data

Caption: Western blot workflow for p-ERK detection.

Conclusion

Medium 199 remains a cornerstone in cell culture technology, providing a well-defined and versatile platform for a multitude of research applications. Its comprehensive formulation supports the growth of various cell types, particularly primary and non-transformed cells, making it an invaluable tool in virology, vaccine development, and fundamental cell biology research. The detailed understanding of its composition and the established protocols for its use empower researchers to conduct reproducible and meaningful experiments, furthering our understanding of complex biological processes.

References

M199 in Virology Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (M199) is a chemically defined, synthetic cell culture medium developed by Morgan, Morton, and Parker in 1950.[1] Initially formulated for nutritional studies of chick embryo fibroblasts, its comprehensive nutrient profile and ability to support the growth of non-transformed cells have made it a cornerstone in virology research.[1][2] this compound is particularly valued for its versatility in culturing a wide range of cell types used in virology, including primary cells and established cell lines.[2] This guide provides a detailed overview of the applications of this compound in virology, with a focus on vaccine production, virus propagation, and titration assays.

The composition of this compound is unique in that it contains a broader array of amino acids, vitamins, and other metabolites compared to more basic media like Eagle's Minimum Essential Medium (MEM).[1] Notably, it includes nucleic acid precursors such as adenine and guanine.[1] this compound can be formulated with either Earle's or Hanks' balanced salt solution, making it suitable for use in incubators with or without CO2 control, respectively. This adaptability, combined with its rich nutrient base, has led to its widespread use in critical virological applications, from the historic polio vaccination campaigns to modern-day vaccine development and viral pathogenesis studies.[3]

Core Applications of this compound in Virology

Medium 199 has proven indispensable in several key areas of virology research and application:

  • Vaccine Production: this compound is extensively used in the manufacturing of viral vaccines. Its chemically defined nature provides a reproducible environment for large-scale virus production, a critical factor for vaccine safety and efficacy. A notable historical example is its role in the production of the inactivated poliovirus vaccine (IPV).[3]

  • Virus Propagation and Isolation: The medium's ability to support a variety of host cells makes it ideal for the propagation and isolation of a wide range of viruses. This is fundamental for research into viral genetics, replication, and pathogenesis.

  • Viral Titer Determination: this compound is a standard component in the media used for viral titration assays, such as the plaque assay and the Tissue Culture Infectious Dose 50 (TCID50) assay. These assays are essential for quantifying the concentration of infectious virus particles in a sample.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the use of this compound in virology research, compiled from various studies.

ApplicationVirusCell LineThis compound FormulationKey ParametersResulting Titer/YieldReference(s)
Vaccine Production Measles Virus (AIK-C strain)MRC-5This compoundMOI: 0.00510^6.25 TCID50/mL[1]
Vaccine Production Poliovirus (Sabin strains)VeroThis compound (serum-free for virus production phase)MOI: 0.01, Temperature: 32.5°CUp to 3-fold increase in D-antigen yield compared to batch[4][5]
Virus Propagation Measles Virus (Hallé strain)Chicken Embryo Fibroblasts (CEF)This compound-3 x 10^4 TCID50/mL[2]
Virus Propagation Measles Virus (Schwarz strain)Chicken Embryo Fibroblasts (CEF)This compound-10^7 TCID50/mL[2]
Virus Isolation Measles VirusVeroThis compound-10^5.8 TCID50/0.1mL[6]
Virus Isolation Measles VirusChicken Embryo Fibroblasts (CEF)This compound-10^5.4 TCID50/0.1mL[6]

Experimental Protocols

Poliovirus Propagation in Vero Cells for Vaccine Production

This protocol outlines the general steps for propagating Sabin strain poliovirus in Vero cells using this compound for the virus production phase.

Materials:

  • Vero cells

  • Cell culture medium for Vero cell expansion (e.g., DMEM with 5-10% Fetal Bovine Serum)

  • Medium 199 (this compound), serum-free

  • Poliovirus seed stock (Sabin strain)

  • Phosphate Buffered Saline (PBS)

  • Bioreactor or cell culture flasks

  • Incubator

Methodology:

  • Vero Cell Expansion:

    • Culture Vero cells in a suitable expansion medium to the desired cell density. For bioreactor cultures, an inoculation density of approximately 1.5 x 10^5 cells/mL is often used.[7]

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Monitor cell growth and viability. The peak of glucose consumption, indicating the highest cell density, is typically observed between 120-168 hours of culture.[7]

  • Virus Inoculation:

    • Once the Vero cells have reached the optimal density, aspirate the cell expansion medium.

    • Wash the cell monolayer gently with sterile PBS.

    • Replace the medium with serum-free this compound.

    • Inoculate the cells with the poliovirus seed stock at a Multiplicity of Infection (MOI) of approximately 0.01.[4][5]

    • Adjust the incubator temperature to 32.5°C for the virus production phase.[5]

  • Virus Propagation and Harvest:

    • Incubate the infected cultures and monitor for the development of cytopathic effect (CPE).

    • The peak virus titer is typically reached around 72 hours post-inoculation.[7]

    • Harvest the virus by collecting the cell culture supernatant.

    • The harvested virus can then be subjected to downstream processing, including clarification, concentration, and inactivation for vaccine production.

Viral Plaque Assay for Titer Determination

This protocol describes a general method for determining the titer of a virus stock using a plaque assay with this compound in the overlay medium.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well plates

  • Virus stock to be titered

  • Medium 199 (this compound), 2x concentration

  • Sterile agarose or methylcellulose

  • Serum-free this compound for dilutions

  • Phosphate Buffered Saline (PBS)

  • Crystal violet staining solution

  • Incubator

Methodology:

  • Serial Dilution of Virus:

    • Prepare ten-fold serial dilutions of the virus stock in serum-free this compound.

  • Infection of Cells:

    • Aspirate the growth medium from the confluent cell monolayers in the 6-well plates.

    • Wash the monolayers once with sterile PBS.

    • Inoculate each well with 100-200 µL of a virus dilution. It is recommended to plate each dilution in duplicate.

    • Incubate the plates at 37°C for 1 hour to allow for virus adsorption. Gently rock the plates every 15 minutes.

  • Overlay Application:

    • Prepare the overlay medium by mixing equal volumes of 2x this compound and a sterile 1-2% agarose or methylcellulose solution. Maintain the mixture at a temperature that keeps the gelling agent liquid but does not harm the cells (typically around 40-42°C for agarose).

    • Aspirate the virus inoculum from the wells.

    • Carefully add 2 mL of the overlay medium to each well.

    • Allow the overlay to solidify at room temperature.

  • Incubation and Plaque Development:

    • Incubate the plates at 37°C in a humidified incubator. The incubation time will vary depending on the virus, typically ranging from 2 to 10 days.

    • Monitor the plates for the formation of plaques (clear zones of cell death).

  • Plaque Visualization and Titer Calculation:

    • Once plaques are visible, fix the cells by adding a fixing solution (e.g., 10% formalin) and incubating for at least 30 minutes.

    • Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water to remove excess stain.

    • Count the number of plaques in the wells with a countable number of plaques (typically 20-100).

    • Calculate the virus titer in Plaque Forming Units per mL (PFU/mL) using the following formula:

      • Titer (PFU/mL) = (Number of plaques) / (Dilution factor x Volume of inoculum in mL)

Visualizations

Viral_Infection_Cycle cluster_cell Host Cell Replication Replication & Protein Synthesis Assembly Assembly of New Virions Replication->Assembly 3. Biosynthesis Release 5. Release Assembly->Release 4. Assembly Attachment Attachment Penetration Penetration Attachment->Penetration 1. Attachment Penetration->Replication 2. Penetration & Uncoating

Caption: General workflow of a viral infection cycle.

Plaque_Assay_Workflow start Start: Confluent Cell Monolayer dilute Prepare Serial Dilutions of Virus in this compound start->dilute infect Infect Cell Monolayer with Virus Dilutions dilute->infect adsorb Incubate for Virus Adsorption (1 hr) infect->adsorb overlay Add this compound-Agarose Overlay adsorb->overlay incubate Incubate to Allow Plaque Formation (2-10 days) overlay->incubate fix_stain Fix and Stain with Crystal Violet incubate->fix_stain count Count Plaques fix_stain->count calculate Calculate Virus Titer (PFU/mL) count->calculate

Caption: Experimental workflow for a viral plaque assay.

References

understanding the role of vitamins in M199

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Vitamins in Medium 199

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (M199) is a complex, chemically defined cell culture medium originally developed by Morgan, Morton, and Parker in 1950 for nutritional studies on primary chick embryo fibroblasts.[1][2] Its formulation represented a significant step forward in providing a defined nutritional source for cell culture, moving away from reliance on undefined animal-derived products.[3] While long-term cultivation of many cell lines in this compound still requires serum supplementation, it remains widely used for the maintenance of non-transformed cells, in virology, and for vaccine production.[1][2]

A critical component of this compound is its comprehensive mixture of vitamins. In cell culture, vitamins are essential organic compounds required in minute quantities for a vast array of cellular functions. They primarily act as coenzymes in metabolic pathways, as antioxidants protecting cells from oxidative stress, and as signaling molecules that regulate gene expression and cellular differentiation.[4] A deficiency in any one of these vital micronutrients can lead to impaired cell growth, reduced viability, and altered metabolic function. This guide provides an in-depth technical overview of the vitamins present in Medium 199, their specific roles in cellular physiology, and detailed protocols for assessing their impact on cultured cells.

Vitamin Composition of Medium 199

The concentration of vitamins in Medium 199 can vary slightly between manufacturers. The following table summarizes the typical concentrations of vitamins found in this compound, compiled from data provided by major suppliers.

VitaminConcentration (mg/L)Molar Concentration (mM)
Ascorbic Acid (Vitamin C)0.0502.84 x 10⁻⁴
Biotin (Vitamin B7)0.0104.10 x 10⁻⁵
Calciferol (Vitamin D2)0.1002.52 x 10⁻⁴
Choline chloride0.5003.58 x 10⁻³
D-Ca-Pantothenate (Vitamin B5)0.0102.10 x 10⁻⁵
Folic Acid (Vitamin B9)0.0102.27 x 10⁻⁵
i-Inositol0.0502.78 x 10⁻⁴
Menadione (Vitamin K3)0.0105.81 x 10⁻⁵
Niacinamide (Vitamin B3)0.0252.05 x 10⁻⁴
Nicotinic Acid (Niacin, Vitamin B3)0.0252.03 x 10⁻⁴
Para-Aminobenzoic Acid (PABA)0.0503.65 x 10⁻⁴
Pyridoxal hydrochloride (Vitamin B6)0.0251.23 x 10⁻⁴
Pyridoxine hydrochloride (Vitamin B6)0.0251.22 x 10⁻⁴
Retinol Acetate (Vitamin A)0.1404.26 x 10⁻⁴
Riboflavin (Vitamin B2)0.0102.66 x 10⁻⁵
Thiamine hydrochloride (Vitamin B1)0.0102.96 x 10⁻⁵
DL-α-Tocopherol phosphate (Vitamin E)0.0101.80 x 10⁻⁵

Concentrations are based on data from Thermo Fisher Scientific and Sigma-Aldrich and may have minor variations.[5][6][7]

Core Functions and Signaling Pathways of Vitamins in this compound

The vitamins in this compound can be broadly categorized into water-soluble (B-complex vitamins and Vitamin C) and fat-soluble (Vitamins A, D, E, and K), each with distinct and vital roles.

Fat-Soluble Vitamins
Vitamin A (Retinol Acetate)

Vitamin A is crucial for regulating cell growth, differentiation, and immune function.[8] In this compound, it is supplied as Retinol Acetate, which is converted by cells into its active metabolite, all-trans retinoic acid (RA). RA functions as a ligand for nuclear receptors, specifically the Retinoic Acid Receptors (RARs), which form heterodimers with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[2][9] This signaling cascade is fundamental for inducing the differentiation of various progenitor cells.[2]

Retinoic_Acid_Signaling Retinol_Acetate Retinol Acetate (from this compound) Retinol Retinol Retinaldehyde Retinaldehyde Retinol->Retinaldehyde RDH RA Retinoic Acid (RA) Retinaldehyde->RA RALDH CRABP CRABP RA->CRABP RAR RAR RA->RAR CRABP->RAR Transport RARE RARE (on DNA) RAR->RARE RXR RXR RXR->RARE Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activation/ Repression

Retinoic Acid (Vitamin A) Signaling Pathway
Vitamin D (Calciferol)

Vitamin D, provided as Calciferol (Vitamin D2), acts as a steroid hormone that regulates calcium homeostasis, bone metabolism, and immune function.[8] Its active form, calcitriol, binds to the Vitamin D Receptor (VDR), which then forms a heterodimer with the Retinoid X Receptor (RXR). This VDR-RXR complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, initiating the transcription of target genes involved in cell cycle regulation and differentiation.[8][10]

Vitamin_D_Signaling Calciferol Calciferol (Vitamin D2) Calcitriol Calcitriol (Active Vitamin D) VDR VDR Calcitriol->VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR + RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Gene_Expression Target Gene Expression VDRE->Gene_Expression Modulation

Vitamin D Receptor (VDR) Signaling Pathway
Vitamin E (α-Tocopherol)

Vitamin E is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage by scavenging free radicals.[11] It integrates into the lipid bilayer and prevents the propagation of lipid peroxidation, thus maintaining membrane integrity and fluidity. Vitamin E can also modulate signaling pathways, such as inhibiting Protein Kinase C (PKC), which is involved in cell proliferation and differentiation.[3]

Vitamin_E_Antioxidant_Cycle Lipid_Peroxyl_Radical Lipid Peroxyl Radical (LOO•) Vitamin_E Vitamin E (α-Tocopherol) Lipid_Peroxyl_Radical->Vitamin_E Scavenging Lipid_Hydroperoxide Lipid Hydroperoxide (LOOH) Lipid_Peroxyl_Radical->Lipid_Hydroperoxide PUFA Membrane PUFA (LH) PUFA->Lipid_Peroxyl_Radical Vitamin_E_Radical Vitamin E Radical (α-TO•) Vitamin_E->Vitamin_E_Radical Vitamin_C Vitamin C (Ascorbate) Vitamin_E_Radical->Vitamin_C Regeneration Vitamin_C->Vitamin_E

Vitamin E Antioxidant Function in Membranes
Vitamin K (Menadione)

Vitamin K is a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the post-translational modification of certain proteins involved in blood coagulation and bone metabolism.[12] In the context of cell culture, Vitamin K has been shown to inhibit cell growth and induce apoptosis in some cancer cell lines, suggesting a role in regulating cell proliferation. The vitamin K cycle is crucial for its function, where it is recycled between its hydroquinone, epoxide, and quinone forms.[12]

Water-Soluble Vitamins
B-Complex Vitamins

The B-complex vitamins in this compound (Thiamine, Riboflavin, Niacin, Pantothenic Acid, Pyridoxine, Biotin, and Folic Acid) primarily function as coenzymes in essential metabolic pathways.[1][13] They are indispensable for the catabolism of carbohydrates, fats, and proteins to generate cellular energy in the form of ATP.[14] For example, Niacin is a precursor for NAD+ and NADP+, which are critical coenzymes for numerous redox reactions in glycolysis and the citric acid (TCA) cycle.[1][5] Thiamine is a cofactor for enzymes like pyruvate dehydrogenase, linking glycolysis to the TCA cycle.[4]

B_Vitamin_Coenzymes_in_Metabolism cluster_glycolysis Glycolysis cluster_tca TCA Cycle cluster_etc Electron Transport Chain Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Multiple Steps Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA ETC Electron Transport Chain TCA->ETC NADH, FADH2 ATP ATP ETC->ATP Riboflavin Riboflavin (B2) -> FAD Riboflavin->TCA Thiamine Thiamine (B1) -> TPP Thiamine->Acetyl_CoA Pyruvate Dehydrogenase Pantothenic_Acid Pantothenic Acid (B5) -> Coenzyme A Pantothenic_Acid->Acetyl_CoA Niacin Niacin Niacin->TCA

Role of B-Vitamins as Coenzymes in Central Metabolism
Vitamin C (Ascorbic Acid)

Vitamin C is a vital antioxidant and a cofactor for several enzymes. Its most well-characterized role is in collagen synthesis, where it is required for the hydroxylation of proline and lysine residues in pro-collagen, a step essential for the formation of a stable collagen triple helix.[15][16] Without sufficient ascorbic acid, collagen synthesis is impaired. Vitamin C also functions as a water-soluble antioxidant, protecting cellular components from damage by reactive oxygen species.[16]

Choline and Inositol

Choline is a precursor for the synthesis of phosphatidylcholine and sphingomyelin, which are essential components of cell membranes.[17][18] It is also a source of methyl groups for various metabolic reactions. Inositol is a key component of the phosphatidylinositol signaling pathway.[19] Phosphatidylinositol and its phosphorylated derivatives act as second messengers in response to extracellular signals, regulating processes such as cell growth, proliferation, and apoptosis.[19][20]

Inositol_Phosphate_Signaling Receptor Receptor PLC PLC Receptor->PLC Activates PIP2 PIP2 (from Inositol) PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Inositol Phosphate Signaling Pathway

Experimental Protocols for Assessing Vitamin Function

To evaluate the role of vitamins in this compound on cell health and function, a variety of assays can be employed. Below are detailed protocols for key experiments.

Experimental Workflow: Assessing Vitamin Impact

A general workflow to investigate the impact of a specific vitamin involves comparing cells cultured in complete this compound, this compound deficient in the vitamin of interest, and deficient medium supplemented with the vitamin.

Experimental_Workflow Split Split cells into three groups Group1 Group 1: Complete this compound Split->Group1 Group2 Group 2: Vitamin-deficient this compound Split->Group2 Group3 Group 3: Deficient this compound + Vitamin Supplement Split->Group3 Incubate Incubate for defined period Group1->Incubate Group2->Incubate Group3->Incubate Assays Perform Assays: - MTT - Seahorse - ORAC/DCFDA - etc. Incubate->Assays Analyze Analyze and Compare Results Assays->Analyze

General Experimental Workflow
MTT Assay for Cell Viability and Proliferation

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[21][22] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[21]

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Multi-well spectrophotometer

Protocol:

  • Seed cells in a 96-well plate at a desired density and culture under experimental conditions.

  • After the desired incubation period, remove the culture medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well.

  • Incubate at room temperature in the dark for 2-4 hours, or until the formazan crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

Seahorse XF Cell Mito Stress Test for Metabolic Function

This assay measures the oxygen consumption rate (OCR), an indicator of mitochondrial respiration, in real-time.[21][23] It provides key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

  • The day before the assay, hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.

  • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour at 37°C in a non-CO₂ incubator.

  • Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and Rotenone/Antimycin A according to the manufacturer's instructions.

  • Calibrate the sensor cartridge in the Seahorse XF Analyzer.

  • Replace the calibrant plate with the cell plate and initiate the assay. The instrument will measure baseline OCR before sequentially injecting the compounds and measuring the subsequent changes in OCR.

Sircol Collagen Assay for Collagen Synthesis

This dye-binding assay quantifies the amount of soluble collagen produced by cells and secreted into the culture medium or deposited in the extracellular matrix.[2][21]

Materials:

  • Sircol™ Soluble Collagen Assay Kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Spectrophotometer or microplate reader

Protocol:

  • Collect cell culture supernatants or prepare acid-pepsin extracts of the cell layer.

  • To 100 µL of sample, standard, or blank in a microcentrifuge tube, add 1 mL of Sircol Dye Reagent.

  • Mix for 30 minutes at room temperature to allow the collagen-dye complex to precipitate.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the complex.

  • Carefully discard the supernatant.

  • Add 1 mL of Alkali Reagent to dissolve the pellet.

  • Transfer 200 µL of each sample to a 96-well plate.

  • Measure the absorbance at 555 nm.

  • Calculate the collagen concentration based on the standard curve.

Immunofluorescence for Cell Differentiation Markers

This technique allows for the visualization of specific proteins within cells, which can be used to assess changes in cell differentiation status (e.g., neuronal differentiation in response to Vitamin A).

Materials:

  • Cells cultured on coverslips or in optical-bottom plates

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody (e.g., anti-β-III-tubulin for neurons)

  • Fluorescently-labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour.

  • Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour in the dark.

  • Wash three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslip onto a microscope slide with mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Conclusion

The vitamins included in Medium 199 are not merely passive nutrients but active participants in a wide range of cellular processes critical for the health and function of cultured cells. From the regulation of gene expression by fat-soluble vitamins to the fundamental roles of B-complex vitamins as coenzymes in energy metabolism, each component has a specific and vital function. For researchers in the fields of cell biology, pharmacology, and drug development, a thorough understanding of these roles is paramount for designing robust experiments and accurately interpreting results. The experimental protocols provided in this guide offer a starting point for investigating the multifaceted impact of vitamins on cell viability, metabolism, and differentiation. By leveraging this knowledge, scientists can better optimize their cell culture systems and gain deeper insights into the complex interplay between nutrition and cellular physiology.

References

M199 Medium Preparation: A Technical Guide to Powdered and Liquid Formulations

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Medium 199 (M199) is a chemically defined cell culture medium developed for the cultivation of non-transformed cells, with wide applications in virology, vaccine production, and primary cell culture. [1][2]This guide provides a comprehensive technical overview of the preparation of this compound from both powdered and liquid concentrate formats. It addresses the critical considerations for researchers in selecting the appropriate format for their specific needs, detailing the trade-offs between convenience, cost, stability, and potential for variability. Detailed experimental protocols for the preparation of both forms are provided, alongside a comparative analysis of their key characteristics. Furthermore, this document includes visualizations of a typical medium preparation workflow and a relevant cell signaling pathway to provide a practical context for the application of this compound in research.

Introduction

Since its development by Morgan, Morton, and Parker in 1950, Medium 199 has been a foundational tool in cell culture. [3]Its formulation, containing a broad array of amino acids, vitamins, inorganic salts, and other metabolites, was designed to support the growth of various animal cells, including some non-mammalian cells, particularly untransformed cells, rat pancreatic epithelial cells, and mouse lens tissues. [3][4]this compound is available in two primary formats: a dehydrated powder and a ready-to-use or concentrated liquid. The choice between these formats is a critical decision for any laboratory, with implications for workflow efficiency, experimental consistency, and cost-effectiveness. This guide aims to provide the necessary technical information to make an informed decision and to ensure the successful preparation and application of this compound medium.

Powdered vs. Liquid this compound: A Comparative Analysis

The selection between powdered and liquid this compound medium involves a trade-off between several key factors. While liquid media offer convenience, powdered media provide advantages in terms of cost and shelf-life. [5]

Feature Powdered this compound Liquid this compound (1x Ready-to-Use & 10x Concentrate)
Convenience Requires reconstitution, pH adjustment, and sterile filtration before use, making it more labor-intensive. [6] Ready-to-use (1x) requires no preparation. Concentrates (10x) require dilution, but this is less complex than reconstituting powder. [5]
Cost Generally less expensive per liter, especially for large-scale use. [5] Typically more expensive due to manufacturing, packaging, and shipping of liquids. [6]
Shelf-Life & Storage Longer shelf-life (typically several years) when stored in a dry, cool, and dark environment. Requires less storage space. [5] Shorter shelf-life (typically 6-12 months). Requires refrigerated storage and more space. [6]
Consistency & Quality Control In-house preparation introduces potential for variability in water quality, weighing, and pH adjustment, which can affect lot-to-lot consistency. [7]The milling process of powders can also introduce variability. [8] Manufactured in large batches under stringent quality control, offering higher lot-to-lot consistency. [6]However, some sources suggest that fresh liquid media from the manufacturer may offer better cell culture performance. [8]

| Flexibility | Allows for easy modification of the formulation before reconstitution. | Limited flexibility for modification, especially for 1x ready-to-use solutions. |

Experimental Protocols

Preparation of this compound from Powder

This protocol outlines the steps for preparing 1 liter of sterile this compound medium from its powdered form.

Materials:

  • This compound powder with Earle's salts (formulation may vary)

  • Sodium bicarbonate (NaHCO₃)

  • High-purity water (e.g., cell culture grade, distilled, or deionized)

  • 1N Hydrochloric acid (HCl) and 1N Sodium hydroxide (NaOH) for pH adjustment

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

  • Stir plate and stir bar

  • Graduated cylinders and beakers

Procedure:

  • Measure approximately 900 mL of high-purity water into a sterile beaker.

  • With continuous gentle stirring, slowly add the this compound powder to the water. Do not heat the water. 3. Rinse the inside of the powder container with a small amount of the prepared solution to ensure all the powder is transferred.

  • Continue stirring until the powder is completely dissolved.

  • Add 2.2 g of sodium bicarbonate and stir until fully dissolved. [4]6. Adjust the pH to the desired level (typically 7.2-7.4) using 1N HCl or 1N NaOH. It is recommended to adjust the pH to 0.1-0.3 units below the final desired pH, as filtration can slightly increase the pH. [4]7. Add high-purity water to bring the final volume to 1 liter.

  • Sterilize the medium immediately by positive pressure filtration through a 0.22 µm sterile filter into a sterile storage container. [4]9. Store the prepared medium at 2-8°C, protected from light. [4]

Preparation of this compound from 10x Liquid Concentrate

This protocol describes the dilution of a 10x this compound liquid concentrate to a 1x working solution.

Materials:

  • This compound (10x) with Earle's Salts, without L-Glutamine and Sodium Bicarbonate

  • Sterile high-purity water

  • Sterile Sodium Bicarbonate solution (7.5% w/v)

  • Sterile L-Glutamine solution (e.g., 200 mM) (if required by the specific formulation)

  • Sterile graduated cylinders and storage bottles

Procedure:

  • Aseptically combine 100 mL of this compound (10x) concentrate with approximately 800 mL of sterile, high-purity water in a sterile container. [9]2. Aseptically add 29.3 mL of sterile 7.5% sodium bicarbonate solution per liter of final medium. [9]3. If the 10x concentrate does not contain L-Glutamine, aseptically add the required volume to achieve the desired final concentration (typically 2 mM).

  • Gently mix the solution thoroughly.

  • Aseptically bring the final volume to 1 liter with sterile, high-purity water.

  • Store the prepared 1x medium at 2-8°C, protected from light.

Quality Control

Consistent performance of cell cultures relies on stringent quality control of the prepared medium.

ParameterPowdered this compound PreparationLiquid this compound Preparation (from 10x)
pH Must be measured and adjusted after reconstitution.pH of the concentrate is pre-adjusted for solubility; minor pH adjustment of the 1x solution may be necessary. [9]
Osmolality Should be checked to ensure it is within the optimal range for the cell line.Generally consistent if diluted correctly with high-purity water.
Sterility Sterility testing of the final filtered product is crucial. [10]Aseptic technique during dilution is critical to prevent contamination.
Endotoxin Dependent on the quality of the powder and the water used for reconstitution.Typically low due to manufacturer's quality control.

Visualization of Workflows and Pathways

This compound Medium Preparation Workflow

The following diagram illustrates the key steps and decision points in the preparation of this compound medium from both powdered and liquid concentrate forms.

M199_Preparation_Workflow cluster_powder Powdered this compound Preparation cluster_liquid Liquid this compound (10x) Preparation p_start Start: Powdered this compound p_reconstitute Reconstitute in High-Purity Water p_start->p_reconstitute p_add_bicarb Add Sodium Bicarbonate p_reconstitute->p_add_bicarb p_ph_adjust Adjust pH p_add_bicarb->p_ph_adjust p_qs QS to Final Volume p_ph_adjust->p_qs p_filter Sterile Filter (0.22 µm) p_qs->p_filter p_end Store at 2-8°C p_filter->p_end l_start Start: 10x this compound Concentrate l_dilute Dilute in Sterile High-Purity Water l_start->l_dilute l_add_supplements Aseptically Add Supplements (e.g., NaHCO3, L-Gln) l_dilute->l_add_supplements l_qs QS to Final Volume l_add_supplements->l_qs l_end Store at 2-8°C l_qs->l_end

Caption: Workflow for this compound preparation from powder and liquid concentrate.

VEGF Signaling in Endothelial Cells Cultured in this compound

This compound is frequently used for the culture of endothelial cells. [3]The following diagram depicts a simplified representation of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical pathway in angiogenesis that is active in endothelial cells.

VEGF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Transcription Promotes Angiogenesis Angiogenesis Transcription->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds

Caption: Simplified VEGF signaling pathway in endothelial cells.

Conclusion

The choice between powdered and liquid this compound medium is a multifaceted decision that requires careful consideration of a laboratory's specific needs, resources, and experimental goals. Powdered medium offers a cost-effective and flexible option for large-scale use, while liquid formulations provide convenience and a higher degree of lot-to-lot consistency. By understanding the inherent advantages and disadvantages of each format and adhering to rigorous preparation and quality control protocols, researchers can ensure the reliable and successful application of this compound in their cell culture experiments, ultimately contributing to the validity and reproducibility of their scientific findings.

References

The Core Principles of Cell Culture Utilizing Medium 199: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Medium 199 (M199) stands as a foundational cell culture medium, developed in 1950 by Morgan, Morton, and Parker. Its inception marked a significant step towards chemically defined media for the in vitro cultivation of animal cells.[1] Initially formulated for nutritional studies of chick embryo fibroblasts, its application has since expanded to encompass a wide range of cell types, particularly non-transformed cells, and various biological applications, including virology and vaccine production.[2] This guide provides a comprehensive overview of the basic principles of cell culture using this compound, detailing its composition, experimental protocols, and relevant cellular signaling pathways.

I. Composition and Formulations of Medium 199

Medium 199 is a complex mixture of amino acids, vitamins, inorganic salts, and other components designed to support cell growth and maintenance. It is distinguished from other basal media by the inclusion of unique components such as adenine, adenosine, hypoxanthine, and thymine.[1] this compound is available in various formulations, primarily differing in their balanced salt solutions: Earle's salts for use in a CO₂ incubator and Hanks' salts for use in a sealed system without CO₂.[2][3] The choice of formulation is critical for maintaining the physiological pH of the culture. Further modifications can include the presence or absence of L-glutamine, HEPES buffer for additional buffering capacity, and phenol red as a pH indicator.[2][4]

Key Compositional Data

The following tables summarize the composition of standard Medium 199 formulations with Earle's and Hanks' balanced salt solutions. Concentrations are presented in mg/L.

Table 1: Composition of Medium 199 with Earle's Salts

Component CategoryComponentConcentration (mg/L)
Inorganic Salts Calcium Chloride (anhydrous)200
Ferric Nitrate•9H₂O0.72
Magnesium Sulfate (anhydrous)97.67
Potassium Chloride400
Sodium Bicarbonate2200
Sodium Chloride6800
Sodium Phosphate monobasic (anhydrous)122
Amino Acids L-Alanine25
L-Arginine HCl70
L-Aspartic Acid30
L-Cysteine HCl•H₂O0.1
L-Cystine 2HCl26
L-Glutamic Acid66.8
L-Glutamine100
Glycine50
L-Histidine HCl•H₂O21.88
Hydroxy-L-Proline10
L-Isoleucine20
L-Leucine60
L-Lysine HCl70
L-Methionine15
L-Phenylalanine25
L-Proline40
L-Serine25
L-Threonine30
L-Tryptophan10
L-Tyrosine36
L-Valine25
Vitamins p-Aminobenzoic Acid0.05
Ascorbic Acid0.05
Biotin0.01
Calciferol (Vitamin D)0.1
Calcium Pantothenate0.01
Choline Chloride0.5
Folic Acid0.01
Inositol0.05
Menadione (Vitamin K)0.01
Niacin0.025
Niacinamide0.025
Pyridoxal HCl0.025
Pyridoxine HCl0.025
Riboflavin0.01
Thiamine HCl0.01
Vitamin A0.1
α-Tocopherol phosphate0.01
Other Components Adenine Sulfate10
Adenosine 5'-Monophosphate0.2
Adenosine 5'-Triphosphate1
Cholesterol0.2
D-Glucose1000
Glutathione (reduced)0.05
Guanine HCl0.3
Hypoxanthine0.3
Phenol Red10
Sodium Acetate50
Thymine0.3
Tween 8020
Uracil0.3
Xanthine0.3

Table 2: Composition of Medium 199 with Hanks' Salts

Component CategoryComponentConcentration (mg/L)
Inorganic Salts Calcium Chloride (anhydrous)140
Ferric Nitrate•9H₂O0.72
Magnesium Sulfate•7H₂O200
Potassium Chloride400
Potassium Phosphate monobasic (anhydrous)60
Sodium Bicarbonate350
Sodium Chloride8000
Sodium Phosphate dibasic (anhydrous)47.88
Amino Acids L-Alanine25
L-Arginine HCl70
L-Aspartic Acid30
L-Cysteine HCl•H₂O0.1
L-Cystine 2HCl26
L-Glutamic Acid66.8
L-Glutamine100
Glycine50
L-Histidine HCl•H₂O21.88
Hydroxy-L-Proline10
L-Isoleucine20
L-Leucine60
L-Lysine HCl70
L-Methionine15
L-Phenylalanine25
L-Proline40
L-Serine25
L-Threonine30
L-Tryptophan10
L-Tyrosine36
L-Valine25
Vitamins p-Aminobenzoic Acid0.05
Ascorbic Acid0.05
Biotin0.01
Calciferol (Vitamin D)0.1
Calcium Pantothenate0.01
Choline Chloride0.5
Folic Acid0.01
Inositol0.05
Menadione (Vitamin K)0.01
Niacin0.025
Niacinamide0.025
Pyridoxal HCl0.025
Pyridoxine HCl0.025
Riboflavin0.01
Thiamine HCl0.01
Vitamin A0.1
α-Tocopherol phosphate0.01
Other Components Adenine Sulfate10
Adenosine 5'-Monophosphate0.2
Adenosine 5'-Triphosphate1
Cholesterol0.2
D-Glucose1000
Glutathione (reduced)0.05
Guanine HCl0.3
Hypoxanthine0.3
Phenol Red10
Sodium Acetate50
Thymine0.3
Tween 8020
Uracil0.3
Xanthine0.3

II. Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Medium 199. It is important to note that while this compound provides a basal nutrient foundation, supplementation with serum (e.g., Fetal Bovine Serum, FBS) is often necessary for the long-term cultivation of many cell lines.

A. Preparation of Complete Medium 199

1. Reconstitution of Powdered Medium:

  • To prepare 1 liter of this compound, start with approximately 900 mL of high-purity, sterile water (e.g., tissue culture grade water) at room temperature.

  • Aseptically add the powdered this compound medium to the water while gently stirring. Do not heat the water.

  • Rinse the inside of the powder container with a small amount of the prepared medium to ensure all the powder is transferred.

  • Continue stirring until the powder is completely dissolved.

2. Addition of Supplements:

  • For formulations lacking sodium bicarbonate, add 2.2 g/L for use in a 5-10% CO₂ environment. For Hanks' salt formulations intended for use without CO₂, add 0.35 g/L.[2]

  • If the medium is L-glutamine-free, supplement with L-glutamine to a final concentration of 0.1 g/L.

  • Other supplements, such as antibiotics (e.g., Penicillin-Streptomycin) and serum (typically 5-20% FBS), should be added aseptically.

3. pH Adjustment and Sterilization:

  • Adjust the pH to 7.2-7.4 using sterile 1N HCl or 1N NaOH. It is recommended to adjust the pH to 0.1-0.2 units below the final desired pH, as it may rise slightly during filtration.

  • Bring the final volume to 1 liter with sterile water.

  • Sterilize the medium by passing it through a 0.22 µm membrane filter.

  • Store the complete medium at 2-8°C, protected from light.

B. Subculturing of Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is adapted for HUVECs cultured in a complete medium containing this compound.

Materials:

  • Complete this compound medium (supplemented with 20% FBS, Endothelial Cell Growth Supplement, heparin, and antibiotics)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • Trypsin-EDTA solution (e.g., 0.05% Trypsin-0.02% EDTA)

  • Sterile culture flasks or plates

  • Sterile pipettes and centrifuge tubes

Procedure:

  • Observation: Monitor the HUVEC monolayer daily. Subculture when the cells reach 80-90% confluency.

  • Aspiration: Aseptically aspirate the spent culture medium from the flask.

  • Washing: Gently wash the cell monolayer with PBS to remove any residual serum that may inhibit trypsin activity. Aspirate the PBS.

  • Trypsinization: Add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

  • Incubation: Incubate the flask at 37°C for 2-5 minutes. Monitor the cells under a microscope until they become rounded and detach. Avoid over-trypsinization.

  • Neutralization: Add 4-5 volumes of complete this compound medium to the flask to neutralize the trypsin.

  • Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the suspension to a sterile centrifuge tube.

  • Centrifugation: Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspension: Aspirate the supernatant and gently resuspend the cell pellet in a known volume of fresh, pre-warmed complete this compound medium.

  • Seeding: Seed the cells into new, pre-warmed culture flasks at the desired density (e.g., a 1:2 to 1:4 split ratio).

  • Incubation: Place the flasks in a humidified incubator at 37°C with 5% CO₂.

C. Propagation of Influenza Virus in MDCK Cells

This protocol outlines the general steps for propagating influenza virus in Madin-Darby Canine Kidney (MDCK) cells, using this compound as the basal medium.

Materials:

  • Confluent monolayer of MDCK cells

  • Virus inoculum

  • Serum-free this compound with Hanks' salts (infection medium)

  • TPCK-treated trypsin (1 µg/mL final concentration)

  • Sterile PBS

Procedure:

  • Cell Preparation: Grow MDCK cells to a confluent monolayer in a suitable culture vessel using a complete growth medium.

  • Washing: Once confluent, wash the cell monolayer twice with sterile PBS to remove serum, which can inhibit viral entry and trypsin activity.

  • Inoculation: Dilute the influenza virus stock in serum-free this compound to the desired multiplicity of infection (MOI). Add the diluted virus to the MDCK cell monolayer.

  • Adsorption: Incubate the cells with the virus for 1 hour at 37°C to allow for viral adsorption.

  • Infection: After the adsorption period, add serum-free this compound containing TPCK-treated trypsin to the culture vessel. Trypsin is necessary for the cleavage of the influenza virus hemagglutinin, which is essential for viral entry into the cells.[5]

  • Incubation: Incubate the infected culture at 37°C for 2-3 days, or until a cytopathic effect (CPE) is observed.

  • Harvesting: Harvest the virus by collecting the culture supernatant.

  • Clarification: Centrifuge the supernatant at a low speed to remove cell debris.

  • Storage: Aliquot the clarified viral supernatant and store at -80°C.

D. Cytotoxicity Assay using MTT on Fibroblast Cells

This protocol describes a colorimetric assay to assess the cytotoxicity of a compound on fibroblast cells cultured in this compound.

Materials:

  • Fibroblast cell line (e.g., NIH-3T3)

  • Complete this compound medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed fibroblast cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete this compound medium. Incubate for 24 hours at 37°C with 5% CO₂.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete this compound medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6] During this time, viable cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment by comparing the absorbance of the treated wells to the vehicle control wells.

III. Signaling Pathways and Visualizations

The components of this compound, along with supplemented growth factors, can influence various cellular signaling pathways. In endothelial cells, a cell type frequently cultured in this compound, pathways regulating proliferation, migration, and angiogenesis are of particular interest.

A. VEGF Signaling in HUVECs

Vascular Endothelial Growth Factor (VEGF) is a potent signaling molecule that stimulates angiogenesis. When HUVECs are cultured in this compound supplemented with VEGF, the VEGF signaling pathway is activated, leading to cell proliferation and migration.[7] A key downstream effector of this pathway is the mammalian target of rapamycin (mTOR), which plays a central role in regulating cell growth.[7]

VEGF_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Angiogenesis mTOR->Proliferation Promotes

Caption: VEGF signaling pathway in HUVECs leading to proliferation.

B. Experimental Workflow for Subculturing HUVECs

The process of subculturing adherent cells like HUVECs follows a standardized workflow to ensure cell viability and proper propagation.

Subculture_Workflow Start Confluent HUVEC Monolayer Aspirate Aspirate Medium Start->Aspirate Wash Wash with PBS Aspirate->Wash Trypsinize Add Trypsin-EDTA Wash->Trypsinize Incubate Incubate at 37°C Trypsinize->Incubate Neutralize Neutralize with Complete Medium Incubate->Neutralize Collect Collect Cell Suspension Neutralize->Collect Centrifuge Centrifuge at 200 x g Collect->Centrifuge Resuspend Resuspend in Fresh Medium Centrifuge->Resuspend Seed Seed into New Flasks Resuspend->Seed End Incubate at 37°C, 5% CO2 Seed->End

Caption: Workflow for the subculture of HUVECs.

IV. Quantitative Data and Comparisons

The choice of cell culture medium can significantly impact cell proliferation and behavior. The following table provides a comparative overview of cell growth in this compound versus other commonly used media for specific cell lines.

Table 3: Comparative Cell Growth in Different Media

Cell LineMedium 1Medium 2Medium 3ObservationReference
Periosteum-derived cellsDMEM (low glucose)RPMI 1640-Similar proliferation rates in both media.[8][9]
Human PBMCRPMI 1640DMEMIMDMHighest viability in RPMI 1640.[10]

Note: Cell growth outcomes can be highly dependent on the specific cell line, serum batch, and other culture conditions.

V. Conclusion

Medium 199 remains a valuable and versatile tool in cell culture, particularly for the cultivation of primary and non-transformed cells. Its well-defined, albeit complex, formulation provides a robust foundation for a variety of applications, from basic research to the production of vaccines and biologics. A thorough understanding of its composition, the nuances of its different formulations, and the implementation of appropriate experimental protocols are paramount for achieving reproducible and reliable results. As research continues to advance, the foundational knowledge of classical media like this compound will continue to be indispensable for the scientific community.

References

Safety and Handling Precautions for M199 Medium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (M199) is a complex and widely used synthetic cell culture medium developed for the cultivation of various cell types, particularly non-transformed cells.[1][2] Its applications are extensive, ranging from virology and vaccine production to in vitro cultivation of primary explants.[1][2] While this compound medium itself is not classified as a hazardous substance, its handling and use in a laboratory setting necessitate strict adherence to safety protocols to prevent contamination and ensure the integrity of experimental results. This guide provides a comprehensive overview of the safety and handling precautions for this compound medium, tailored for research, scientific, and drug development professionals.

Composition of this compound Medium

This compound medium is a complex mixture of inorganic salts, amino acids, vitamins, and other components. The exact composition can vary slightly between suppliers and specific formulations (e.g., with Earle's or Hanks' salts). Below is a summary of the typical components found in this compound medium.

Table 1: Quantitative Composition of a Typical this compound Medium Formulation
Component CategoryComponentConcentration (mg/L)
Inorganic Salts Calcium Chloride (anhydrous)200
Ferric Nitrate • 9H2O0.72
Magnesium Sulfate (anhydrous)97.67
Potassium Chloride400
Sodium Acetate (anhydrous)50
Sodium Bicarbonate2200
Sodium Chloride6800
Sodium Phosphate Monobasic (anhydrous)122
Amino Acids L-Alanine25
L-Arginine HCl70
L-Aspartic Acid30
L-Cysteine HCl H2O0.11
L-Cystine 2HCl26
L-Glutamic Acid66.8
L-Glutamine100
Glycine50
L-Histidine HCl H2O21.88
Hydroxy-L-Proline10
L-Isoleucine20
L-Leucine60
L-Lysine HCl70
L-Methionine15
L-Phenylalanine25
L-Proline40
L-Serine25
L-Threonine30
L-Tryptophan10
L-Tyrosine 2Na 2H2O57.87
L-Valine25
Vitamins Ascorbic Acid0.05
Biotin0.01
D-Calcium Pantothenate0.01
Choline Chloride0.5
Folic Acid0.01
i-Inositol0.05
Menadione0.01
Niacinamide0.025
Nicotinic Acid0.025
Para-Aminobenzoic Acid0.05
Pyridoxal HCl0.025
Pyridoxine HCl0.025
Riboflavin0.01
Thiamine HCl0.01
Vitamin A Acetate0.14
Vitamin D2 (Calciferol)0.1
alpha-Tocopherol Phosphate0.01
Other Components Adenine Sulfate10
Adenosine 5'-Triphosphate1
Cholesterol0.2
D-Glucose1000
Glutathione (reduced)0.05
Guanine HCl0.3
Hypoxanthine0.3
Phenol Red10
D-Ribose0.5
2-Deoxy-D-Ribose0.5
Sodium Acetate50
Thymine0.3
Tween 8020
Uracil0.3
Xanthine0.3

Source: Adapted from various supplier formulations. Concentrations may vary.

Hazard Identification and Safety Precautions

According to Safety Data Sheets (SDS), this compound medium is not classified as a hazardous substance or mixture. However, it is prudent to handle all laboratory reagents with a degree of caution.

Potential Hazards

While the individual components are at low concentrations, direct contact with the powder form or prolonged exposure to the liquid medium should be avoided.

  • Powdered Medium: May cause respiratory tract irritation if inhaled. Direct contact may cause eye and skin irritation.

  • Liquid Medium: Not considered hazardous, but good laboratory practice dictates minimizing direct contact.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound medium and any associated cell cultures.

  • Eye Protection: Safety glasses or goggles are required.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed if contaminated.

  • Body Protection: A laboratory coat is mandatory.

  • Respiratory Protection: When handling the powdered form of the medium, a respirator or protective mask may be necessary to avoid inhalation of dust.

Experimental Protocols

Adherence to strict aseptic techniques is paramount when working with this compound medium to prevent microbial contamination of cell cultures.

Protocol for Reconstitution of Powdered this compound Medium
  • Preparation: Measure out approximately 90% of the final required volume of tissue culture grade water into a sterile container. The water should be at room temperature (15-20°C).

  • Dissolving the Powder: While gently stirring the water, slowly add the powdered this compound medium. Continue stirring until the powder is completely dissolved. Do not heat the water.

  • Adding Supplements: If required, add supplements such as L-glutamine and sodium bicarbonate. Stir until fully dissolved.

  • pH Adjustment: Adjust the pH to the desired level (typically 7.2-7.4) using sterile 1N HCl or 1N NaOH. The pH may rise slightly after filtration.

  • Final Volume Adjustment: Add tissue culture grade water to reach the final volume.

  • Sterile Filtration: Immediately sterilize the medium by filtering through a sterile 0.22 µm membrane filter into a sterile recipient container.[3][4][5]

Protocol for Aseptic Handling of Liquid this compound Medium
  • Work Area Preparation: All procedures must be conducted in a certified Class II Biological Safety Cabinet (BSC). Decontaminate the work surface of the BSC with 70% ethanol before and after use.

  • Personal Hygiene: Wash hands thoroughly before and after working in the BSC. Wear appropriate PPE.

  • Sterile Technique:

    • Wipe the exterior of the this compound medium bottle and any other reagents with 70% ethanol before placing them in the BSC.

    • Use sterile, disposable pipettes and tips. Do not reuse pipettes to avoid cross-contamination.

    • Avoid passing non-sterile items over open containers of sterile medium.

    • Open sterile containers for the shortest time possible and keep them covered when not in use.

    • If a cap must be placed on the work surface, it should be placed with the opening facing down.

Protocol for Spill Cleanup

Although this compound medium is not hazardous, spills should be treated as potentially biohazardous if the medium has been used for cell culture.

  • Notification: Alert others in the laboratory of the spill.

  • Containment: For liquid spills, cover the area with absorbent material (e.g., paper towels).

  • Disinfection: Gently pour a suitable disinfectant (e.g., 1:10 dilution of household bleach) over the absorbent material, starting from the outside and working inwards.[6][7] Allow for the appropriate contact time (typically at least 10-20 minutes).[6][8]

  • Cleanup: Wearing gloves, collect the absorbent material and any broken glass (using forceps) and place it in a biohazard bag.

  • Final Decontamination: Wipe the spill area again with disinfectant and then with 70% ethanol.

  • Waste Disposal: Dispose of the biohazard bag according to institutional guidelines.

  • Hand Washing: Wash hands thoroughly with soap and water.

Protocol for Waste Disposal

All waste generated from the use of this compound medium in cell culture is considered biohazardous waste and must be decontaminated before disposal.

  • Liquid Waste: Collect used this compound medium in a container with a suitable disinfectant (e.g., bleach to a final concentration of 10%).[9][10] Allow for a contact time of at least 30 minutes before disposing down the drain with copious amounts of water, in accordance with institutional policies.[9][10]

  • Solid Waste: All solid waste that has come into contact with this compound medium used for cell culture (e.g., flasks, plates, pipettes) should be collected in a biohazard bag.[9][11] This waste must be decontaminated, typically by autoclaving, before final disposal.[11]

Storage and Stability

  • Powdered Medium: Store at 2-8°C in a dry place, protected from light.

  • Liquid Medium: Store at 2-8°C and protect from light. The shelf life of the liquid medium is typically one year.[8] Once supplements (like serum) are added, the complete medium should be used within a shorter timeframe (e.g., 2-4 weeks) to ensure optimal performance.

Workflow and Logical Relationships

The following diagram illustrates the standard workflow for the safe handling and use of this compound medium in a research setting.

M199_Workflow cluster_prep Medium Preparation cluster_handling Aseptic Handling (in BSC) cluster_safety Safety & Waste Management reconstitution Reconstitute Powdered Medium (if applicable) supplementation Add Supplements (e.g., Serum, Antibiotics) reconstitution->supplementation sterile_filtration Sterile Filtration (0.22 µm) supplementation->sterile_filtration pre_warming Pre-warm Medium to 37°C sterile_filtration->pre_warming Store at 2-8°C media_change Perform Media Change or Cell Seeding pre_warming->media_change incubation Incubate Cell Culture media_change->incubation waste_disposal Biohazardous Waste Disposal media_change->waste_disposal Dispose of used medium & consumables incubation->media_change Monitor culture & repeat ppe Wear Appropriate PPE spill_cleanup Spill Cleanup Protocol

Caption: Workflow for Safe Handling of this compound Medium.

Conclusion

While this compound medium is a non-hazardous reagent, its central role in cell culture necessitates a thorough understanding and implementation of safety and aseptic handling protocols. By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the safety of laboratory personnel, maintain the integrity of their cell cultures, and produce reliable and reproducible experimental results.

References

Methodological & Application

Protocol for the Preparation of Medium 199 from Powdered Concentrate

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Medium 199 (M199) is a classic and widely used synthetic cell culture medium developed by Morgan, Morton, and Parker in 1950.[1] It was initially formulated for the nutritional study of chick embryo fibroblasts and has since found broad applications in virology, vaccine production, and the in vitro cultivation of a variety of animal cells, particularly non-transformed cells.[2] this compound contains a unique combination of components not found in other basal media, including adenine, adenosine, hypoxanthine, and thymine.[2] This medium is available with either Earle's or Hanks' balanced salt solutions.[2] The Earle's salt formulation is buffered with sodium bicarbonate and requires a 5-10% CO2 environment to maintain a physiological pH, while the Hanks' salt version is designed for use in atmospheric CO2 conditions.[2] This protocol provides a detailed procedure for the sterile preparation of Medium 199 from its powdered concentrate.

Target Audience

This document is intended for researchers, scientists, and drug development professionals working in cell culture and related fields.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the preparation of 1 liter of Medium 199. Note that the exact amount of this compound powder may vary by manufacturer, and it is crucial to consult the product's datasheet.

ComponentAmount per 1 LiterNotes
This compound Powder ConcentrateVaries (e.g., 9.2g, 9.54g, 15.5g)Refer to manufacturer's instructions.[3][4]
Tissue Culture Grade Water~900-950 mL initiallyFinal volume is brought to 1 L.[2][5]
Sodium Bicarbonate (NaHCO3)2.2 gFor formulations with Earle's salts.[2][3][6][7]
L-Glutamine0.1 g (if not in powder)Can be added as a supplement.[1]
1N HCl or 1N NaOHAs needed for pH adjustmentUsed to lower or raise the pH, respectively.[2]
Final pH7.2 - 7.4Adjust to 0.1-0.3 units below the final desired pH before filtration.[2]

Experimental Protocol

This protocol outlines the steps for preparing 1 liter of sterile Medium 199 from its powdered form.

Materials

  • This compound powder concentrate (with Earle's salts)

  • Tissue culture grade water, at room temperature (15-30°C)[2][5]

  • Sodium Bicarbonate (NaHCO3), cell culture grade[1]

  • 1N Hydrochloric Acid (HCl), sterile

  • 1N Sodium Hydroxide (NaOH), sterile

  • Sterile 1 L graduated cylinder or volumetric flask

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm membrane filtration unit[1]

  • Sterile storage bottles

  • pH meter

  • Biosafety cabinet (BSC)

Procedure

  • Initial Preparation : Measure approximately 900-950 mL of tissue culture grade water into a sterile beaker or flask containing a sterile magnetic stir bar.[2][5] Ensure the water is at room temperature.[2] Do not heat the water, as this can cause precipitation of components.

  • Dissolving the Powder : While gently stirring the water, slowly add the entire contents of the this compound powder package. To ensure all the powder is transferred, rinse the inside of the package with a small amount of the water from the beaker and add it back.[2] Continue stirring until the powder is completely dissolved.

  • Adding Sodium Bicarbonate : For this compound formulations with Earle's salts, add 2.2 g of sodium bicarbonate to the dissolved medium.[3][6][7] Stir until the sodium bicarbonate is fully dissolved.

  • pH Adjustment : Aseptically calibrate a pH meter. While stirring, measure the pH of the medium. Adjust the pH to be 0.1 to 0.3 units lower than the desired final pH (typically 7.2-7.4), as the pH may rise during filtration.[2] Slowly add 1N HCl to lower the pH or 1N NaOH to raise it.

  • Bringing to Final Volume : Once the desired pH is reached, transfer the medium to a 1 L sterile graduated cylinder or volumetric flask. Add tissue culture grade water to bring the final volume to exactly 1 liter. Mix thoroughly.

  • Sterile Filtration : Immediately filter the prepared medium through a sterile 0.22 µm membrane filter into a sterile storage container.[1] A positive pressure filtration system is recommended to minimize the loss of CO2.[1]

  • Storage and Quality Control : Store the sterilely prepared Medium 199 at 2-8°C, protected from light.[3] Before use, it is good practice to incubate a small aliquot for 24-48 hours to check for any microbial contamination. Deterioration of the liquid medium may be indicated by a change in color, pH, or the appearance of a precipitate.

Workflow Diagram

M199_Preparation_Workflow start Start water Measure ~950 mL Tissue Culture Grade Water start->water powder Add this compound Powder & Stir to Dissolve water->powder bicarb Add 2.2 g Sodium Bicarbonate & Stir to Dissolve powder->bicarb ph_adjust Adjust pH to ~7.0-7.2 with 1N HCl / 1N NaOH bicarb->ph_adjust final_vol Add Water to Final Volume of 1 L ph_adjust->final_vol filter Sterile Filter (0.22 µm membrane) final_vol->filter store Store at 2-8°C, Protected from Light filter->store end End store->end

Caption: Workflow for preparing this compound medium from powder.

References

Application Notes and Protocols for Supplementing Medium 199 with Fetal Bovine Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Medium 199 (M199) supplemented with Fetal Bovine Serum (FBS) for in vitro cell culture. This combination is widely utilized for the growth and maintenance of a variety of cell types, particularly for non-transformed cells, virus production, and primary explants of epithelial cells.[1][2][3][4]

Introduction to Medium 199 and Fetal Bovine Serum

Medium 199 (this compound) , developed by Morgan, Morton, and Parker in 1950, was one of the first chemically defined synthetic media.[1][5] It contains a complex mixture of amino acids, vitamins, nucleic acid precursors, and inorganic salts.[5][6] While this compound can support the survival of explanted tissues without serum, long-term cultivation of cells typically requires supplementation.[1]

Fetal Bovine Serum (FBS) is the most common supplement used in cell culture due to its rich and complex mixture of growth factors, hormones, vitamins, amino acids, and other nutrients essential for cell proliferation and maintenance.[7][8] It provides a wide range of macromolecules that support cell viability, metabolism, growth, and attachment.[9] The primary use of FBS is as a growth supplement for in vitro cell culture, typically added to basal media at a concentration of 5–10%.[10]

Key Advantages of Supplementing this compound with FBS

  • Broad Applicability: The combination supports the growth of a wide variety of cell types.[1][2]

  • Enhanced Cell Proliferation: FBS provides essential growth factors that stimulate cell division and growth.[7][11]

  • Increased Cell Viability: The nutrients and protective factors in FBS help maintain healthy cell populations.

  • Support for Adhesion and Spreading: FBS contains attachment factors that facilitate the adherence of cells to culture surfaces.[9]

Quantitative Data: FBS Concentration and Cell Proliferation

The optimal concentration of FBS can vary depending on the cell line and experimental objectives. While a 10% FBS concentration is a common starting point, optimization is crucial for reproducible results.[12]

Cell Type/LineMediumFBS Concentration (%)Observed Effect on ProliferationReference
Human Pterygium FibroblastsDMEM/F-125%Optimal proliferation at day 3 compared to 10% and 15%.[13]
10%Less proliferation than 5% at day 3.[13]
15%Less proliferation than 5% and 10% at day 2.[13]
Chick Embryo FibroblastsEagle's MEM5-30%Rate of proliferation and cell density at stationary phase increased with serum concentration.[14]
Human Adipose-Derived Stem Cells (hADSCs)Not Specified20% & 30%Increased proliferation and proportion of cells in S and G2/M phases compared to lower concentrations.[15]
Apical Papilla Cells (APCs)Not Specified0.5%, 1%, 10%, 15%Increasing metabolic activity in an FBS concentration-dependent manner.[16]
Insect Cells (Sf21)Not Specified7%Optimal concentration for cell culture.[17]
Insect Cells (Bm5)Not Specified5%Optimal concentration for cell culture.[17]

Note: The data presented above is for illustrative purposes and may not be directly transferable to all experimental conditions with this compound. It is highly recommended to perform a serum titration experiment to determine the optimal FBS concentration for your specific cell line and research needs.

Experimental Protocols

Protocol 1: Preparation of Complete this compound Medium with FBS

Materials:

  • Medium 199 (this compound) with Earle's or Hanks' salts, with L-glutamine and sodium bicarbonate (liquid or powder)

  • Fetal Bovine Serum (FBS), heat-inactivated is commonly used[10]

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Sterile tissue culture grade water (if using powdered medium)

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • Reconstitution of Powdered Medium (if applicable):

    • Refer to the manufacturer's instructions for the specific amount of powder and water to use.

    • Dissolve the this compound powder in tissue culture grade water with gentle stirring. Do not heat.[2]

    • Add sodium bicarbonate as specified by the manufacturer.[2]

    • Adjust the pH to 0.2-0.3 units below the desired final pH, as it may rise during filtration.[2]

    • Bring the medium to the final volume with tissue culture grade water.

  • Aseptic Supplementation:

    • In a laminar flow hood, aseptically add FBS to the basal this compound medium to the desired final concentration (e.g., for 10% FBS in 500 mL of this compound, add 50 mL of FBS to 450 mL of this compound).

    • Add Penicillin-Streptomycin solution to a final concentration of 1% (e.g., 5 mL to 500 mL of medium).

  • Sterile Filtration:

    • Sterilize the complete medium by passing it through a 0.22 µm sterile filter unit.

  • Storage:

    • Store the complete this compound medium at 2-8°C, protected from light. Use within 2-4 weeks.[18]

Protocol 2: General Cell Culture in this compound with FBS

Materials:

  • Complete this compound medium (prepared as in Protocol 1)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (e.g., 0.25% Trypsin, 0.53 mM EDTA)

  • Cell culture flasks, plates, or dishes

  • Cryovial of the desired cell line

  • Humidified incubator (37°C, 5% CO₂)

  • Water bath (37°C)

Procedure:

  • Thawing of Cryopreserved Cells:

    • Rapidly thaw the cryovial in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete this compound medium.

    • Centrifuge at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells and remove cryoprotectant.

    • Resuspend the cell pellet in fresh, complete this compound medium.

  • Cell Seeding:

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed the cells into a culture vessel at the recommended density for the specific cell line.

  • Incubation:

    • Incubate the culture vessel in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing (Passaging):

    • When cells reach the desired confluency (typically 70-80%), remove the medium.

    • Wash the cell monolayer with sterile PBS.

    • Add a small volume of pre-warmed Trypsin-EDTA to detach the cells.

    • Incubate for a few minutes at 37°C until cells detach.

    • Neutralize the trypsin by adding complete this compound medium.

    • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new culture vessels at a lower density.

Protocol 3: Cell Proliferation Assay using Crystal Violet

This assay is a simple method to quantify cell number by staining the DNA of adherent cells.[19]

Materials:

  • Cells cultured in a 96-well plate in complete this compound medium

  • Phosphate-Buffered Saline (PBS)

  • 1% Glutaraldehyde solution

  • 0.02% Crystal Violet staining solution in deionized water[20]

  • 70% Ethanol

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1000 cells/well and incubate for 24 hours to allow for attachment.[20]

  • Treatment (Optional): Apply experimental treatments (e.g., drugs, growth factors) and incubate for the desired period (e.g., 72 hours).[20]

  • Fixation:

    • Carefully remove the culture medium.

    • Add 100 µL of 1% glutaraldehyde per well and incubate for 20 minutes at room temperature.[20]

  • Staining:

    • Remove the glutaraldehyde solution.

    • Add 100 µL of 0.02% crystal violet solution to each well and incubate for 30 minutes at room temperature.[20]

  • Washing:

    • Remove the crystal violet solution and wash the plate with deionized water until the excess dye is removed.[20]

  • Solubilization:

    • Air dry the plate completely.

    • Add 100 µL of 70% ethanol to each well to solubilize the bound dye.[20]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[20] The absorbance is proportional to the number of viable, adherent cells.

Signaling Pathways and Experimental Workflows

Signaling Pathways Activated by FBS Growth Factors

Growth factors present in FBS activate several key signaling pathways that regulate cell proliferation, survival, and growth. The two major pathways are the PI3K/Akt and MAPK/ERK pathways.

PI3K_Akt_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factors (from FBS) RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->PIP2 Akt Akt PIP3->Akt Recruits & Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylates Response Cell Survival, Growth, Proliferation Downstream->Response

Caption: PI3K/Akt signaling pathway activated by growth factors.

MAPK_ERK_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factors (from FBS) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Adaptor Adaptor Proteins (e.g., Grb2, Sos) RTK->Adaptor Activates Ras Ras Adaptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, c-Fos) ERK->TranscriptionFactors Translocates to Nucleus & Phosphorylates Response Cell Proliferation, Differentiation TranscriptionFactors->Response

Caption: MAPK/ERK signaling pathway promoting cell proliferation.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of a compound on cell proliferation using this compound supplemented with FBS.

Experimental_Workflow Start Start PrepMedium Prepare Complete this compound + FBS Medium Start->PrepMedium SeedCells Seed Cells in 96-well Plate PrepMedium->SeedCells Incubate1 Incubate 24h (Cell Attachment) SeedCells->Incubate1 TreatCells Add Experimental Compound Incubate1->TreatCells Incubate2 Incubate 24-72h (Treatment Period) TreatCells->Incubate2 Assay Perform Cell Proliferation Assay (e.g., Crystal Violet, MTT) Incubate2->Assay Analyze Analyze Data (Measure Absorbance) Assay->Analyze End End Analyze->End

Caption: Workflow for a cell proliferation experiment.

References

Application Notes and Protocols for Virus Propagation and Titration Using M199 Medium

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Medium 199 (M199) is a synthetic cell culture medium originally developed in 1950 for the cultivation of non-transformed cells, particularly chick embryo fibroblasts. Its chemically defined composition makes it highly suitable for virology and vaccine production. This compound is widely used for the propagation and titration of various viruses due to its ability to support the growth of a broad range of host cell lines. This document provides detailed protocols for the preparation of this compound, propagation of Influenza A virus and Adenovirus, and subsequent viral titration using the Tissue Culture Infectious Dose (TCID50) and Plaque Assay methods.

This compound Medium Preparation and Supplementation

This compound is a basal medium that requires supplementation with serum, antibiotics, and in some cases, additional nutrients to support robust cell growth and viral replication. The standard formulation contains a balanced salt solution (either Earle's for CO2 incubators or Hanks' for ambient air), amino acids, vitamins, and other essential nutrients.

Preparation of Complete this compound Growth Medium

Materials:

  • This compound powder or 1X liquid this compound with Earle's Balanced Salt Solution (EBSS)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL Penicillin, 10,000 µg/mL Streptomycin)

  • L-Glutamine (200 mM)

  • Sodium Bicarbonate (7.5% solution, if preparing from powder)

  • Sterile, deionized water (for powder)

  • Sterile 0.22 µm filter unit

Protocol for Preparing 500 mL of Complete this compound from 1X Liquid:

  • Aseptically combine the following in a sterile bottle:

    • 445 mL of this compound liquid medium

    • 50 mL of heat-inactivated FBS (final concentration 10%)

    • 5 mL of Penicillin-Streptomycin solution (final concentration 100 U/mL Penicillin, 100 µg/mL Streptomycin)

  • Mix gently by swirling.

  • Store the complete medium at 2-8°C, protected from light. The supplemented medium is typically stable for up to three weeks.

This compound Maintenance Medium for Virus Infection

For virus infection and propagation, the serum concentration is typically reduced to minimize interference with viral attachment and replication, and to reduce the activity of serum proteases that can inactivate some viruses.

Protocol for Preparing 500 mL of this compound Maintenance Medium:

  • Aseptically combine the following in a sterile bottle:

    • 485 mL of this compound liquid medium

    • 10 mL of heat-inactivated FBS (final concentration 2%)

    • 5 mL of Penicillin-Streptomycin solution (final concentration 100 U/mL Penicillin, 100 µg/mL Streptomycin)

  • For specific viruses like Influenza, add TPCK-treated trypsin to a final concentration of 1-2 µg/mL to facilitate the cleavage of the hemagglutinin (HA) protein, which is necessary for viral entry.

  • Mix gently and store at 2-8°C.

Virus Propagation Protocols

Protocol 1: Influenza A Virus Propagation in MDCK Cells

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

Materials:

  • Confluent monolayer of MDCK cells in a T-75 flask

  • Complete this compound Growth Medium (10% FBS)

  • This compound Maintenance Medium (2% FBS) with TPCK-treated trypsin (1 µg/mL)

  • Influenza A virus stock

  • Sterile PBS

Protocol:

  • Grow MDCK cells in a T-75 flask using Complete this compound Growth Medium until they reach 90-100% confluency.

  • Aspirate the growth medium and wash the cell monolayer twice with sterile PBS.

  • Dilute the Influenza A virus stock in this compound Maintenance Medium to achieve the desired multiplicity of infection (MOI). A low MOI (e.g., 0.01-0.1) is recommended for generating high-titer virus stocks.

  • Inoculate the MDCK cell monolayer with the diluted virus. Use a minimal volume to cover the cell surface (e.g., 2 mL for a T-75 flask).

  • Incubate the flask at 37°C in a 5% CO2 incubator for 1-2 hours to allow for viral adsorption, rocking the flask gently every 15-20 minutes.

  • After the adsorption period, add 15-20 mL of this compound Maintenance Medium containing TPCK-treated trypsin.

  • Incubate the flask at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant cytopathic effect (CPE) is observed (i.e., cell rounding, detachment, and lysis).

  • Harvest the virus by collecting the cell culture supernatant.

  • Centrifuge the supernatant at 1,500 x g for 10 minutes to pellet cell debris.

  • Aliquot the clarified viral supernatant and store at -80°C.

Virus_Propagation_Workflow cluster_prep Cell Preparation cluster_infection Infection cluster_incubation Incubation & Harvest cluster_purification Purification & Storage A Seed MDCK cells in T-75 flask B Incubate until 90-100% confluency A->B C Wash cells with PBS B->C D Inoculate with Influenza A virus C->D E Adsorption (1-2 hours) D->E F Add this compound Maintenance Medium + TPCK-Trypsin E->F G Incubate (48-72 hours) F->G H Observe for CPE G->H I Harvest supernatant H->I J Centrifuge to remove debris I->J K Aliquot supernatant J->K L Store at -80°C K->L

Caption: Workflow for Influenza A Virus Propagation in MDCK Cells.

Protocol 2: Adenovirus Propagation in A549 Cells

Cell Line: Human lung carcinoma (A549) cells.

Materials:

  • Confluent monolayer of A549 cells in a T-75 flask

  • Complete this compound Growth Medium (10% FBS)

  • This compound Maintenance Medium (2% FBS)

  • Adenovirus stock

  • Sterile PBS

Protocol:

  • Grow A549 cells in a T-75 flask using Complete this compound Growth Medium until they reach 80-90% confluency.

  • Aspirate the growth medium and wash the cell monolayer once with sterile PBS.

  • Dilute the Adenovirus stock in this compound Maintenance Medium to the desired MOI.

  • Inoculate the A549 cell monolayer with the diluted virus (e.g., 2 mL for a T-75 flask).

  • Incubate at 37°C in a 5% CO2 incubator for 1-2 hours for viral adsorption, with gentle rocking.

  • Add 15-20 mL of this compound Maintenance Medium.

  • Incubate at 37°C in a 5% CO2 incubator. Observe daily for CPE, which includes cell rounding, clumping, and detachment. This typically occurs within 2-5 days post-infection.

  • When approximately 80-90% of the cells show CPE and are detaching, harvest the virus.

  • To release intracellular viral particles, subject the flask to three cycles of freezing (in a dry ice/ethanol bath or -80°C freezer) and thawing (in a 37°C water bath).

  • Transfer the cell lysate to a centrifuge tube and centrifuge at 2,000 x g for 10 minutes to pellet cell debris.

  • Collect the supernatant containing the virus, aliquot, and store at -80°C.

Virus Titration Protocols

Protocol 3: TCID50 Assay for Viral Titer Determination

The TCID50 assay determines the dilution of virus required to infect 50% of the inoculated cell cultures.

Materials:

  • Host cells (e.g., MDCK for Influenza, A549 for Adenovirus)

  • Complete this compound Growth Medium

  • This compound Maintenance Medium

  • Virus stock to be titrated

  • Sterile 96-well flat-bottom plates

  • Sterile reagent reservoirs and multichannel pipettes

Protocol:

  • Seed a 96-well plate with the appropriate host cells at a density that will result in a confluent monolayer the next day (e.g., 2 x 10^4 cells/well in 100 µL of Complete this compound Growth Medium). Incubate at 37°C in a 5% CO2 incubator.

  • On the day of the assay, prepare ten-fold serial dilutions of the virus stock in this compound Maintenance Medium (from 10⁻¹ to 10⁻⁸).

  • Aspirate the growth medium from the 96-well plate containing the confluent cell monolayer.

  • Inoculate 8 replicate wells per virus dilution with 100 µL of the corresponding dilution.

  • Include a set of 8 wells with this compound Maintenance Medium only as a negative control (cell control).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 3-7 days.

  • Observe the plate daily for the development of CPE.

  • Score each well as positive (+) or negative (-) for CPE at the end of the incubation period.

  • Calculate the TCID50/mL using the Reed-Muench method.

Data Presentation: Example TCID50 Assay Results

Virus DilutionNo. of Wells with CPE (+)No. of Wells without CPE (-)
10⁻¹80
10⁻²80
10⁻³80
10⁻⁴71
10⁻⁵44
10⁻⁶17
10⁻⁷08
10⁻⁸08
Cell Control08

Calculation of TCID50 using the Reed-Muench Method:

  • Determine the 50% endpoint: This lies between the dilution showing >50% infection and the dilution showing <50% infection. In the example table, this is between 10⁻⁴ (87.5% infection) and 10⁻⁵ (50% infection).

  • Calculate the proportionate distance (PD): PD = (% positive at dilution above 50% - 50%) / (% positive at dilution above 50% - % positive at dilution below 50%) In this case, the dilution above 50% is 10⁻⁴ (7/8 = 87.5%) and the dilution below 50% is 10⁻⁵ (4/8 = 50%). PD = (87.5 - 50) / (87.5 - 50) = 1

  • Calculate the log of the TCID50 titer: Log TCID50 = Log of the dilution above 50% + (PD x Log of the dilution factor) Log TCID50 = -4 + (1 x -1) = -5

  • The TCID50 is the reciprocal of the 10^Log TCID50 value. TCID50 = 10⁵ / 0.1 mL (inoculum volume) = 10⁶ TCID50/mL

TCID50_Workflow cluster_setup Plate Setup cluster_dilution Virus Dilution & Inoculation cluster_analysis Incubation & Analysis A Seed host cells in 96-well plate B Incubate to form monolayer A->B C Prepare 10-fold serial dilutions of virus B->C D Inoculate replicate wells per dilution C->D E Include cell controls D->E F Incubate for 3-7 days E->F G Score wells for CPE F->G H Calculate TCID50/mL G->H

Caption: Workflow for TCID50 Assay.

Protocol 4: Plaque Assay for Viral Titer Determination

The plaque assay is used to determine the number of plaque-forming units (PFU) in a virus stock.

Materials:

  • Host cells (e.g., A549 for Adenovirus)

  • Complete this compound Growth Medium

  • This compound Maintenance Medium (2% FBS)

  • Virus stock to be titrated

  • Sterile 6-well plates

  • Agarose (low melting point)

  • Crystal Violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%)

Protocol:

  • Seed 6-well plates with host cells to form a confluent monolayer.

  • Prepare ten-fold serial dilutions of the virus stock (e.g., 10⁻⁵ to 10⁻⁸) in this compound Maintenance Medium.

  • Aspirate the growth medium from the cell monolayers and wash with sterile PBS.

  • Inoculate each well with 0.5 mL of a virus dilution in duplicate.

  • Incubate at 37°C for 1-2 hours for adsorption, rocking gently every 20-30 minutes.

  • Prepare a 2X this compound Maintenance Medium and a 1.6% solution of low melting point agarose in sterile water. Mix equal volumes of the 2X medium and the melted agarose (kept at 42°C) to create the overlay.

  • Aspirate the viral inoculum and gently add 2 mL of the agarose overlay to each well.

  • Allow the overlay to solidify at room temperature, then incubate the plates at 37°C in a 5% CO2 incubator for 3-10 days, or until plaques are visible.

  • To visualize the plaques, fix the cells by adding 1 mL of 10% formalin to each well and incubate for at least 30 minutes.

  • Carefully remove the agarose plug.

  • Stain the cell monolayer with 1 mL of crystal violet solution for 15-20 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques (clear zones) in the wells.

  • Calculate the viral titer in PFU/mL.

Data Presentation: Example Plaque Assay Results

Virus DilutionPlaques in Well 1Plaques in Well 2Average Plaques
10⁻⁶125115120
10⁻⁷141816
10⁻⁸201

Calculation of Viral Titer (PFU/mL):

  • Choose the dilution that yields a countable number of plaques (typically 10-100). In this example, the 10⁻⁷ dilution is ideal.

  • Viral Titer (PFU/mL) = (Average number of plaques) / (Dilution factor x Volume of inoculum in mL)

  • Viral Titer (PFU/mL) = 16 / (10⁻⁷ x 0.5) = 3.2 x 10⁸ PFU/mL

Conclusion

This compound remains a valuable and versatile medium for the propagation and titration of a wide range of viruses. The protocols outlined in this document provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their virological workflows. Proper preparation of the medium and adherence to optimized protocols for specific virus-host cell systems are critical for achieving reliable and reproducible results.

Application Notes and Protocols for M199 Medium in Insect Cell Line Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (M199) is a complex and historically significant cell culture medium developed in the 1950s for the cultivation of mammalian cells.[1][2] While its formulation is rich in vitamins and other components, it is not a standard or optimized medium for the routine culture of insect cell lines, such as Spodoptera frugiperda (Sf9) or Trichoplusia ni (High-Five™).[3][4] Insect cell lines have distinct nutritional requirements that are better met by specialized media like Grace's, TNM-FH, or serum-free formulations such as Sf-900™ II.[3][5]

However, for researchers interested in exploring this compound as a basal medium for insect cell culture, likely for specific experimental reasons or as a component in a custom formulation, this document provides detailed application notes and protocols. It is important to note that successful cultivation of insect cells in this compound will necessitate significant supplementation to compensate for its inherent nutritional deficiencies for these cell types. These protocols are provided as a guide for experimentation and will require optimization for specific applications.

Comparative Analysis of this compound and Standard Insect Cell Media

This compound was originally formulated for chick embryo fibroblasts and lacks certain components at concentrations optimal for the growth of lepidopteran insect cells. The following table provides a comparative overview of the key compositional differences between a typical this compound formulation and Grace's Insect Medium, a widely used basal medium for insect cell culture.

Component CategoryThis compound (Typical Formulation)Grace's Insect Medium (Typical Formulation)Relevance for Insect Cell Culture
Amino Acids Contains a broad spectrum of amino acids.Higher concentrations of certain amino acids like L-aspartic acid, L-glutamic acid, and L-proline.Insect cells have high requirements for specific amino acids for growth and protein synthesis.
Sugars Primarily Glucose (1 g/L).[6]Often contains sucrose in addition to glucose.While glucose is a primary energy source, some insect cells can utilize other sugars.
Vitamins Rich in B-complex vitamins.Contains a profile of vitamins tailored for insect cells.B-complex vitamins are crucial for various metabolic processes in insect cells.[7]
Inorganic Salts Balanced salt solution (e.g., Earle's or Hanks').Higher concentrations of potassium chloride and magnesium sulfate.Osmolality and specific ion concentrations are critical for insect cell viability.
Organic Acids Includes organic acids like L-glutamic acid.Contains malic, succinic, and α-ketoglutaric acids.These organic acids are important intermediates in the Krebs cycle and cellular metabolism.
Other Components Contains unique components like adenine, guanine, and cholesterol.[8]Lacks cholesterol.Cholesterol is essential for insect cell membrane integrity as they cannot synthesize it de novo.[7]
Buffering System Typically bicarbonate-based, requiring a CO2 incubator.[1]Often phosphate-based for stability in air.[9]A stable pH of around 6.2 is optimal for many insect cell lines.[3]

Hypothetical Adaptation of this compound for Insect Cell Culture

To overcome the nutritional deficiencies of this compound for insect cell lines, a systematic supplementation strategy is required. The following protocol outlines a hypothetical approach to creating a supplemented this compound medium (sthis compound) suitable for initial trials with Sf9 or High-Five™ cells.

Preparation of Supplemented this compound (sthis compound)

Materials:

  • This compound powder (with Earle's salts, without L-glutamine and sodium bicarbonate)

  • L-Glutamine (200 mM solution)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Yeastolate solution (e.g., 10% w/v)

  • Lactalbumin hydrolysate solution (e.g., 10% w/v)

  • Pluronic® F-68 (10% w/v solution, for suspension cultures)

  • Gentamicin sulfate solution (10 mg/mL)

  • Sterile, cell culture-grade water

  • Sterile filtration unit (0.22 µm)

Protocol:

  • Dissolve the this compound powder in 900 mL of cell culture-grade water. Do not heat.

  • Add the following supplements to the dissolved this compound base:

    • L-Glutamine to a final concentration of 2 mM.

    • Yeastolate to a final concentration of 0.3% (w/v).

    • Lactalbumin hydrolysate to a final concentration of 0.3% (w/v).

  • Adjust the pH to 6.2 using 1N HCl or 1N NaOH.

  • Bring the final volume to 1 L with cell culture-grade water.

  • Sterilize the medium by passing it through a 0.22 µm filter.

  • Aseptically add the following to the sterile medium:

    • Heat-inactivated FBS to a final concentration of 10%.

    • Gentamicin sulfate to a final concentration of 10 µg/mL.

    • For suspension cultures, add Pluronic® F-68 to a final concentration of 0.1% (w/v).

  • Store the complete sthis compound medium at 4°C, protected from light.

Experimental Protocols

The following protocols are adapted for the use of the hypothetical sthis compound and will require optimization.

Cell Line Maintenance in sthis compound

Objective: To adapt and maintain Sf9 or High-Five™ cells in sthis compound.

Materials:

  • Sf9 or High-Five™ cells

  • sthis compound medium

  • Appropriate culture vessels (T-flasks for adherent culture, shaker or spinner flasks for suspension culture)

  • Incubator at 27°C (no CO2 required)[3]

  • Hemocytometer and Trypan blue for cell counting and viability assessment

Protocol for Adherent Culture (Sf9):

  • Initiate the culture from a frozen vial in standard insect cell medium (e.g., Grace's supplemented with 10% FBS).

  • Once the cells are healthy and in the logarithmic growth phase, begin adaptation to sthis compound by passaging the cells in a mixture of 75% standard medium and 25% sthis compound.

  • At the next passage, increase the proportion of sthis compound to 50%, then 75%, and finally 100% over subsequent passages.

  • Maintain the cells in T-flasks at 27°C. Subculture the cells when they reach 80-90% confluency.

  • To subculture, gently dislodge the cells by pipetting the medium over the cell monolayer. Sf9 cells are typically loosely adherent and do not require enzymatic digestion.[5]

  • Perform a cell count and viability check. Seed new flasks at a density of 0.5 x 10^6 cells/mL.

Protocol for Suspension Culture (Sf9 and High-Five™):

  • Adapt the cells to sthis compound as described for adherent culture, but in shaker or spinner flasks.

  • Maintain the cells in logarithmic growth phase (typically between 0.5 x 10^6 and 2.5 x 10^6 cells/mL).[3]

  • Subculture the cells every 2-3 days by diluting the cell suspension with fresh sthis compound to a seeding density of 0.5-0.7 x 10^6 cells/mL.[3]

  • Ensure adequate aeration by using vented flasks and an orbital shaker set to 120-140 rpm.

Baculovirus Transfection and Amplification in sthis compound

Objective: To generate a high-titer baculovirus stock using the Bac-to-Bac® system in cells adapted to sthis compound.

Materials:

  • Sf9 cells adapted to sthis compound

  • Recombinant bacmid DNA

  • Transfection reagent (e.g., Cellfectin® II)

  • Serum-free this compound (for transfection complex formation)

  • 6-well plates

  • sthis compound medium

Protocol:

  • Seed 1 x 10^6 Sf9 cells per well in a 6-well plate with 2 mL of sthis compound. Allow the cells to attach for at least 1 hour.

  • For each transfection, prepare the following in separate tubes:

    • Tube A: Dilute 1-2 µg of bacmid DNA in 100 µL of serum-free this compound.

    • Tube B: Dilute 6 µL of transfection reagent in 100 µL of serum-free this compound.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 20-30 minutes to allow the DNA-lipid complex to form.

  • Remove the medium from the cells and gently add the transfection complex to the well.

  • Incubate the plate at 27°C for 5 hours.

  • Remove the transfection mixture and add 2 mL of fresh sthis compound.

  • Incubate the plate at 27°C for 72-96 hours.

  • Harvest the supernatant containing the P1 viral stock. Centrifuge at 500 x g for 5 minutes to remove cell debris.

  • To amplify the virus (generate P2 and P3 stocks), infect a suspension culture of Sf9 cells in sthis compound at a density of 2 x 10^6 cells/mL with the P1 stock at a multiplicity of infection (MOI) of 0.1.

  • Incubate for 48-72 hours and harvest the supernatant. The viral titer can be determined by plaque assay or qPCR.

Recombinant Protein Expression in sthis compound

Objective: To express a recombinant protein in insect cells using a high-titer baculovirus stock in sthis compound.

Materials:

  • High-Five™ or Sf9 cells adapted to sthis compound

  • High-titer recombinant baculovirus stock

  • Spinner or shaker flasks

Protocol:

  • Grow a suspension culture of insect cells in sthis compound to a density of 2 x 10^6 cells/mL.

  • Infect the cells with the recombinant baculovirus at an MOI of 5-10.

  • Incubate the infected culture at 27°C with shaking at 120-140 rpm.

  • Monitor cell viability and protein expression over time (typically 48-96 hours post-infection).

  • Harvest the cells (for intracellular proteins) or the supernatant (for secreted proteins) at the time of peak expression.

  • Purify the recombinant protein using appropriate chromatography techniques.

Illustrative Quantitative Data

The following tables present illustrative data that could be expected from experiments using a well-supplemented this compound medium. These values are based on typical results obtained with standard insect cell culture media and should be used as a benchmark for optimization studies.

Table 1: Illustrative Cell Growth and Viability in sthis compound

Cell LineCulture TypeSeeding Density (cells/mL)Peak Cell Density (cells/mL)Viability at Peak DensityDoubling Time (hours)
Sf9Adherent0.5 x 10^62.0 - 2.5 x 10^6>95%24-30[10]
Sf9Suspension0.5 x 10^63.0 - 5.0 x 10^6>95%24-30[10]
High-Five™Suspension0.7 x 10^64.0 - 6.0 x 10^6>95%18-24[10]

Table 2: Illustrative Recombinant Protein Expression in sthis compound

Cell LineRecombinant ProteinExpression SystemMOITime of Harvest (post-infection)Illustrative Yield
Sf9Intracellular (e.g., a kinase)Baculovirus572 hours5-10 mg/L
High-Five™Secreted (e.g., an antibody fragment)Baculovirus1096 hours20-50 mg/L

Key Signaling Pathways in Insect Cell Culture

Understanding the key signaling pathways that regulate insect cell growth, proliferation, and metabolism can aid in the rational design of media and culture strategies.

The Insulin/TOR Signaling Pathway

The Insulin/Target of Rapamycin (TOR) signaling pathway is a highly conserved pathway that plays a central role in regulating cell growth, proliferation, and metabolism in response to nutrient availability.[1][11] In insects, insulin-like peptides (ILPs) bind to the insulin receptor, triggering a phosphorylation cascade that activates the PI3K/Akt pathway.[12][13] Activated Akt has several downstream effects, including the inhibition of the transcription factor FOXO and the activation of the TOR complex.[14] The TOR pathway, in turn, promotes protein synthesis and cell growth.[12] The efficient functioning of this pathway is crucial for achieving high cell densities and robust protein production in insect cell culture.

Insulin_TOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ILPs Insulin-like Peptides (ILPs) IR Insulin Receptor (IR) ILPs->IR PI3K PI3K IR->PI3K Akt Akt PI3K->Akt TSC1/2 TSC1/2 Akt->TSC1/2 FOXO FOXO Akt->FOXO TOR TOR TSC1/2->TOR Growth Cell Growth & Proliferation TOR->Growth Protein_Synth Protein Synthesis TOR->Protein_Synth FOXO_nuc FOXO FOXO->FOXO_nuc translocation Gene_Expr Gene Expression (Inhibition of Growth) FOXO_nuc->Gene_Expr

Insulin/TOR signaling pathway in insect cells.

The 20-Hydroxyecdysone (20E) Signaling Pathway

20-Hydroxyecdysone (20E) is a steroid hormone that plays a critical role in insect development, including molting and metamorphosis.[6][15] The 20E signal is transduced through a nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle (USP).[16] Upon binding of 20E, the EcR/USP heterodimer binds to specific DNA sequences called ecdysone response elements (EcREs) in the promoters of target genes, thereby regulating their transcription.[16] This pathway is fundamental to the insect cell's developmental state and can influence its suitability for virus replication and recombinant protein expression.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E 20-Hydroxy- ecdysone (20E) EcR_USP EcR/USP Heterodimer 20E->EcR_USP Binding EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binding Early_Genes Early Gene Transcription EcRE->Early_Genes Late_Genes Late Gene Transcription Early_Genes->Late_Genes Regulation

20-Hydroxyecdysone (20E) signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the key experimental protocols described above.

Workflow for Adaptation of Insect Cells to sthis compound

Cell_Adaptation_Workflow Start Start with healthy culture in standard medium Passage1 Passage in 75% standard + 25% sthis compound Start->Passage1 Passage2 Passage in 50% standard + 50% sthis compound Passage1->Passage2 Passage3 Passage in 25% standard + 75% sthis compound Passage2->Passage3 Passage4 Passage in 100% sthis compound Passage3->Passage4 Monitor Monitor cell growth and viability Passage4->Monitor Monitor->Passage4 Sub-optimal End Fully adapted cell line Monitor->End Healthy

Workflow for adapting insect cells to sthis compound.

Workflow for Baculovirus Expression Vector System (BEVS)

BEVS_Workflow Bacmid_Prep Prepare recombinant bacmid DNA Transfection Transfect Sf9 cells with bacmid Bacmid_Prep->Transfection P1_Harvest Harvest P1 viral stock (72-96h) Transfection->P1_Harvest Amplification Amplify virus to P2/P3 in suspension culture P1_Harvest->Amplification Titer Determine viral titer Amplification->Titer Expression Infect High-Five™ or Sf9 for protein expression Titer->Expression Harvest_Protein Harvest and purify recombinant protein Expression->Harvest_Protein

Baculovirus Expression Vector System workflow.

Conclusion

While this compound is not a conventional choice for insect cell culture, with appropriate and significant supplementation, it may be adapted to support the growth of certain insect cell lines. The protocols and data presented herein are intended as a starting point for researchers wishing to explore this possibility. Extensive optimization of the supplementation strategy, as well as the culture conditions, will be necessary to achieve cell growth and protein expression levels comparable to those obtained with standard, optimized insect cell culture media. A thorough understanding of the nutritional requirements and key signaling pathways of insect cells is paramount to the success of such endeavors.

References

Culturing Endothelial Cells in M199 Medium: Applications and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Medium 199 (M199) is a classic cell culture medium that has been successfully used for the cultivation of various cell types, including endothelial cells.[1][2] While more specialized media are now available, this compound, when appropriately supplemented, remains a cost-effective and reliable option for the culture of primary endothelial cells, particularly Human Umbilical Vein Endothelial Cells (HUVECs).[1][3][4] This document provides detailed protocols and application notes for culturing endothelial cells in this compound-based medium, tailored for research and drug development applications.

Endothelial cells form the inner lining of blood vessels and play a critical role in vascular biology, including angiogenesis, inflammation, and barrier function.[1] In vitro cultures of these cells are invaluable models for studying these processes and for the development of novel therapeutics targeting the vasculature. Successful culture of primary endothelial cells is dependent on a well-defined culture system that provides the necessary nutrients, growth factors, and extracellular matrix components to support their proliferation and maintain their characteristic phenotype.

Key Components for Endothelial Cell Culture in this compound

This compound is a basal medium that must be supplemented with several key components to support the robust growth of endothelial cells.[3][5] The concentrations of these supplements can be optimized depending on the specific application and the source of the endothelial cells.

Table 1: Recommended Supplements for this compound Medium for Endothelial Cell Culture

ComponentRecommended ConcentrationPurpose
Fetal Bovine Serum (FBS) / Fetal Calf Serum (FCS)10-20%Provides a complex mixture of growth factors, hormones, and attachment factors essential for cell proliferation and adhesion.[3][5]
Endothelial Cell Growth Supplement (ECGS)30-50 µg/mLA crude extract from bovine brain or hypothalamus that contains a cocktail of mitogens, including acidic and basic fibroblast growth factors (aFGF, bFGF), which are potent promoters of endothelial cell growth.[5][6]
Heparin50-100 µg/mLPotentiates the activity of growth factors in ECGS, such as FGFs, by stabilizing them and facilitating their binding to their receptors.[2][7][8]
L-Glutamine2 mMAn essential amino acid that is a crucial energy source for rapidly dividing cells.[5]
Penicillin/Streptomycin100 U/mL / 100 µg/mLAntibiotics to prevent bacterial contamination.[5]

Experimental Protocols

Protocol 1: Preparation of Complete this compound Growth Medium
  • Start with 500 mL of basal this compound medium with Earle's salts.

  • Aseptically add the supplements as detailed in Table 1. For example, to prepare a medium with 20% FBS, 50 µg/mL ECGS, and 100 µg/mL Heparin:

    • Add 100 mL of heat-inactivated FBS.

    • Add the appropriate volume of a sterile stock solution of ECGS (e.g., 5 mg/mL) to reach the final concentration.

    • Add the appropriate volume of a sterile stock solution of Heparin (e.g., 10 mg/mL) to reach the final concentration.

    • Add 5 mL of a 200 mM L-Glutamine solution.

    • Add 5 mL of a 100x Penicillin/Streptomycin solution.

  • Bring the final volume to 500 mL with the basal this compound medium if necessary.

  • Store the complete medium at 4°C and use within 2-4 weeks. The activity of ECGS in the medium can decrease over time.[5]

Protocol 2: Isolation and Primary Culture of HUVECs

This protocol describes the isolation of HUVECs from a human umbilical cord.

  • Preparation:

    • Coat a T25 culture flask with a solution of 0.1% gelatin or fibronectin and let it dry in a laminar flow hood.[1][5]

    • Prepare wash buffer (e.g., PBS) and digestion solution (e.g., 0.1% collagenase in PBS).

  • Cord Processing:

    • Obtain a fresh human umbilical cord and transport it to the lab in sterile PBS on ice.

    • In a sterile hood, cannulate one of the veins of the umbilical cord.

    • Flush the vein with PBS to remove any remaining blood.

  • Cell Isolation:

    • Fill the vein with the 0.1% collagenase solution and incubate at 37°C for 15-20 minutes.

    • After incubation, flush the vein with complete this compound growth medium to collect the detached endothelial cells.

    • Collect the cell suspension in a sterile 50 mL conical tube.

  • Cell Plating:

    • Centrifuge the cell suspension at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 5-10 mL of complete this compound growth medium.

    • Seed the cells into the pre-coated T25 flask.

  • Incubation:

    • Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium after 24 hours to remove non-adherent cells and debris.

    • Subsequently, change the medium every 2-3 days. HUVECs should reach confluency in 5-10 days.[1]

Protocol 3: Subculturing of Endothelial Cells
  • Aspirate Medium: Once the cells reach 80-90% confluency, aspirate the culture medium.

  • Wash: Wash the cell monolayer with a calcium and magnesium-free salt solution (e.g., HBSS or PBS) to remove any residual serum.

  • Dissociate: Add a small volume of a dissociation reagent such as Trypsin-EDTA (e.g., 0.05% Trypsin-EDTA) to cover the monolayer. Incubate at 37°C for 2-5 minutes, or until the cells start to detach.[5]

  • Neutralize: Add complete this compound growth medium (containing serum) to inactivate the trypsin.

  • Collect and Centrifuge: Gently pipette the cell suspension to break up any clumps and transfer it to a sterile conical tube. Centrifuge at 200 x g for 5 minutes.

  • Resuspend and Seed: Discard the supernatant, resuspend the cell pellet in fresh complete this compound growth medium, and seed into new pre-coated flasks at the desired density. A split ratio of 1:2 to 1:4 is commonly used for primary endothelial cells.

Table 2: Recommended Seeding Densities for HUVECs

Culture VesselSurface Area (cm²)Recommended Seeding Density (cells/cm²)
T25 Flask252,500 - 5,000
T75 Flask752,500 - 5,000
6-well Plate9.65,000 - 10,000
24-well Plate1.910,000 - 20,000
96-well Plate0.3220,000 - 40,000

Note: Optimal seeding density can vary. It is recommended to perform initial experiments to determine the optimal density for your specific application and cell source.[9]

Signaling Pathways and Experimental Workflows

Visualizing key signaling pathways and experimental workflows can aid in understanding the biological processes and standardizing laboratory procedures.

Key Signaling Pathways in Endothelial Cells

The proliferation, migration, and survival of endothelial cells are regulated by complex signaling networks. Two of the most critical pathways are the VEGF and TGF-β signaling pathways.

VEGF_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Migration Migration VEGFR2->Migration MAPK MAPK Pathway PLCg->MAPK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation MAPK->Proliferation

Caption: VEGF signaling pathway in endothelial cells.

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis.[10][11][12][13][14] Binding of VEGF to its receptor, VEGFR2, on the endothelial cell surface triggers a cascade of intracellular events that promote cell proliferation, survival, and migration.[11][13]

TGFB_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular TGFB TGF-β ALK1 ALK1 TGFB->ALK1 ALK5 ALK5 TGFB->ALK5 Smad15 p-Smad1/5 ALK1->Smad15 Smad23 p-Smad2/3 ALK5->Smad23 Proliferation Proliferation/ Migration Smad15->Proliferation Inhibition Inhibition of Proliferation/ Migration Smad23->Inhibition

Caption: Dichotomous TGF-β signaling in endothelial cells.

Transforming Growth Factor-beta (TGF-β) signaling in endothelial cells is context-dependent and can have opposing effects on cell behavior.[3] Activation of the ALK1 receptor pathway generally promotes proliferation and migration, while the ALK5 pathway is often inhibitory.[3]

Standard Experimental Workflow

A standardized workflow is crucial for reproducibility in cell-based assays.

Experimental_Workflow Thaw Thaw Cryopreserved Cells Culture Culture in T75 Flask (80-90% Confluency) Thaw->Culture Subculture Subculture into Experimental Plates Culture->Subculture Treatment Experimental Treatment (e.g., Drug Incubation) Subculture->Treatment Assay Perform Assay (e.g., Viability, Gene Expression) Treatment->Assay

Caption: A typical experimental workflow for endothelial cells.

This workflow outlines the key steps from reviving cryopreserved cells to performing a final experimental assay.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Endothelial Cell Culture

IssuePossible Cause(s)Recommended Solution(s)
Cells are not attaching - Improper coating of culture vessels.- Low viability of cells after thawing.- Use of non-tissue culture treated plastic.- Ensure proper coating with gelatin or fibronectin.[1][5]- Thaw cells rapidly and handle them gently.- Use only tissue culture treated flasks and plates.
Slow cell growth - Suboptimal concentration of supplements (FBS, ECGS).- Low seeding density.- this compound medium may be less potent than specialized media.[3]- Optimize the concentration of FBS and ECGS.- Increase the initial seeding density.[9]- Consider using a more specialized endothelial cell growth medium if issues persist.[3]
Cells lose their characteristic cobblestone morphology - Cells are at a high passage number and are becoming senescent.- Suboptimal culture conditions.- Use low passage number cells (typically below passage 6) for experiments.[3]- Ensure all supplements are fresh and the medium is not expired.
Contamination - Poor aseptic technique.- Strictly follow aseptic techniques.- Regularly clean the incubator and biosafety cabinet.- Consider using a medium without antibiotics periodically to check for underlying contamination.

By following these detailed protocols and application notes, researchers, scientists, and drug development professionals can successfully culture endothelial cells in this compound-based medium for a wide range of in vitro studies. The provided tables and diagrams serve as quick references to streamline experimental planning and execution.

References

Application Notes and Protocols for Passaging Cells in M199 Medium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell passaging, also known as subculturing or splitting, is a fundamental procedure in cell culture maintenance. It involves the transfer of a small number of cells from a previous culture into a new vessel with fresh growth medium to enable their continued propagation. This process is critical when cells have reached a high confluence, and their growth is limited by the available surface area or depleted nutrients in the medium. This document provides a detailed, step-by-step guide for passaging adherent cells cultured in Medium 199 (M199), a widely used synthetic cell culture medium.

Medium 199 was one of the first chemically defined media developed and is utilized for the cultivation of a variety of cell types, particularly non-transformed cells, and is common in virology and vaccine production.[1] This protocol offers a general guideline that can be adapted for specific cell lines. A specific example for Human Umbilical Vein Endothelial Cells (HUVEC) is also referenced.

Experimental Protocols

This protocol is designed for passaging adherent cells. The process for suspension cells is simpler and involves diluting the cell suspension with fresh medium.

Materials
  • Cell Culture Medium: this compound supplemented with appropriate serum (e.g., Fetal Bovine Serum, FBS), L-Glutamine, and antibiotics (e.g., Penicillin-Streptomycin). The complete medium should be pre-warmed to 37°C.

  • Phosphate-Buffered Saline (PBS): Calcium and Magnesium-free, sterile, and pre-warmed to 37°C.

  • Dissociation Reagent: Trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA). The concentration may need to be optimized based on the cell line's sensitivity.

  • Trypsin Neutralizing Solution: Complete this compound medium (containing serum) or a specific trypsin inhibitor.

  • Sterile Cell Culture Flasks or Dishes

  • Sterile Serological Pipettes

  • Sterile Centrifuge Tubes

  • Micropipettes and Sterile Tips

  • Inverted Microscope

  • Biological Safety Cabinet (BSC)

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or Automated Cell Counter

Step-by-Step Procedure for Passaging Adherent Cells in this compound
  • Preparation:

    • Pre-warm the complete this compound medium, PBS, and Trypsin-EDTA solution to 37°C in a water bath.[2]

    • Sterilize the biological safety cabinet (BSC) with 70% ethanol.

    • Label new culture flasks with the cell line name, passage number, and date.

  • Cell Observation and Aspiration of Old Medium:

    • Examine the cells under an inverted microscope to check their confluence, which should ideally be between 70-90%.[3][4] Over-confluent or sparse cultures may not passage optimally.

    • Aseptically bring the flask containing the cells into the BSC.

    • Carefully aspirate the old culture medium from the flask, avoiding contact with the cell monolayer.

  • Washing the Cell Monolayer:

    • Gently add pre-warmed, sterile PBS to the flask to wash the cell monolayer. This step removes any residual serum that could inhibit the action of trypsin.[5]

    • Gently rock the flask to ensure the entire surface is washed.

    • Aspirate and discard the PBS.

  • Cell Detachment with Trypsin:

    • Add a small volume of pre-warmed Trypsin-EDTA solution to the flask, just enough to cover the cell monolayer.

    • Gently rock the flask to ensure even distribution of the trypsin solution.

    • Incubate the flask at 37°C for a few minutes (typically 2-5 minutes). The exact time will vary depending on the cell line.

    • Monitor the cells under the microscope. The cells are ready for the next step when they appear rounded and detached from the surface. Gently tapping the side of the flask can aid in detachment.[6]

  • Neutralization of Trypsin:

    • Once the cells are detached, add a volume of complete this compound medium (containing serum) that is at least equal to the volume of trypsin used. The serum in the medium will inactivate the trypsin.[5]

    • Gently pipette the cell suspension up and down to create a single-cell suspension and to wash any remaining cells from the surface of the flask.

  • Cell Collection and Centrifugation:

    • Transfer the cell suspension to a sterile centrifuge tube.

    • Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.

  • Resuspension and Cell Counting:

    • Carefully aspirate the supernatant without disturbing the cell pellet.

    • Resuspend the cell pellet in a known volume of fresh, pre-warmed complete this compound medium.

    • Perform a cell count using a hemocytometer or an automated cell counter to determine the cell concentration.

  • Seeding New Cultures:

    • Calculate the volume of the cell suspension needed to achieve the desired seeding density in the new flasks. The seeding density will depend on the cell line and the desired confluency for the next passage. A common practice is to split the cells at a specific ratio (e.g., 1:3, 1:6).

    • Add the calculated volume of cell suspension to the new, pre-labeled flasks containing fresh, pre-warmed complete this compound medium.

    • Gently rock the new flasks to ensure an even distribution of the cells.

  • Incubation:

    • Place the newly seeded flasks in a 37°C incubator with a 5% CO2 atmosphere.

Data Presentation

The following table provides a summary of typical quantitative parameters used in cell passaging. These values are illustrative and should be optimized for your specific cell line and experimental needs.

ParameterT-25 FlaskT-75 FlaskT-175 Flask
Surface Area 25 cm²75 cm²175 cm²
Volume of PBS for Wash 3 - 5 mL5 - 10 mL10 - 20 mL
Volume of Trypsin-EDTA 1 - 2 mL3 - 5 mL5 - 7 mL
Volume of Complete this compound for Neutralization 2 - 4 mL6 - 10 mL10 - 14 mL
Typical Cell Yield at Confluency 1 - 2 x 10⁶ cells3 - 6 x 10⁶ cells7 - 14 x 10⁶ cells
Recommended Seeding Density 0.5 - 1 x 10⁵ cells1.5 - 3 x 10⁵ cells3.5 - 7 x 10⁵ cells
Typical Split Ratio 1:3 to 1:61:3 to 1:61:3 to 1:6
Final Volume of Medium 5 - 7 mL15 - 20 mL35 - 50 mL

Mandatory Visualization

Experimental Workflow for Passaging Adherent Cells

Passaging_Workflow cluster_prep Preparation cluster_harvest Cell Harvesting cluster_process Processing and Seeding A Pre-warm Reagents (this compound, PBS, Trypsin) B Prepare Sterile Workspace (BSC) C Label New Flasks D Observe Cell Confluency (70-90%) E Aspirate Old Medium D->E F Wash with PBS E->F G Add Trypsin-EDTA F->G H Incubate (37°C) G->H I Neutralize with Complete this compound H->I J Collect Cell Suspension I->J K Centrifuge to Pellet Cells J->K L Resuspend in Fresh Medium K->L M Count Cells L->M N Calculate Seeding Volume M->N O Add Cells to New Flasks N->O P Incubate New Cultures (37°C, 5% CO2) O->P

Caption: Workflow for passaging adherent cells.

Signaling Pathway (Illustrative Example - Not Specific to Passaging)

The following is an illustrative example of a signaling pathway diagram using the specified DOT language and color palette, as the passaging protocol itself does not involve a biological signaling pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Example of a generic signaling pathway.

References

Application Notes and Protocols for M199 with Hanks' Salts for Cell Culture Without a CO2 Incubator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (M199) is a complex and widely used cell culture medium originally developed for the nutritional studies of chick embryo fibroblasts.[1][2] Its formulation with Hanks' Balanced Salt Solution (HBSS) is specifically designed for the maintenance and growth of various cell types in an environment with atmospheric carbon dioxide (CO2) levels, eliminating the need for a CO2 incubator.[3][4] This makes it a valuable tool for laboratories with limited access to specialized equipment or for applications that require cell manipulation outside of a controlled CO2 environment, such as in virology, vaccine production, and for the in vitro cultivation of primary explants.[5][6][7]

The buffering system in this compound with Hanks' salts relies on a lower concentration of sodium bicarbonate compared to media formulated with Earle's Balanced Salt Solution (EBSS), which is intended for use in a 5-10% CO2 atmosphere.[4][8][9] To enhance pH stability in atmospheric conditions, this compound with Hanks' salts is often supplemented with a zwitterionic buffer, HEPES.[5]

These application notes provide detailed protocols and technical information for the successful use of this compound with Hanks' salts for the culture of various cell lines without a CO2 incubator.

Data Presentation

Table 1: Comparison of Hanks' and Earle's Balanced Salt Solutions
ComponentHanks' BSS (mg/L)Earle's BSS (mg/L)Function
NaCl80006800Osmotic Balance
KCl400400Essential Ions
CaCl2 (anhydrous)140200Cell Adhesion, Signaling
MgSO4·7H2O200200Enzyme Cofactor
NaH2PO4·H2O-125Buffering
KH2PO4 (anhydrous)60-Buffering
NaHCO33502200Buffering (pH)
Glucose10001000Energy Source

Note: Formulations can vary slightly between manufacturers.

Table 2: Expected Performance of this compound with Hanks' Salts in Atmospheric CO2
ParameterExpected OutcomeNotes
pH Stability Stable within physiological range (7.2-7.4) with HEPES supplementation.Without HEPES, a slight initial rise in pH may occur. Regular monitoring is recommended.
Cell Viability High (>90%) for adapted cells.Initial adaptation phase may show a temporary decrease in viability.
Cell Proliferation Slower proliferation rate compared to culture in a 5% CO2 incubator.The lower bicarbonate concentration and ambient CO2 can affect metabolic rates.
Morphology Generally consistent with cells cultured in a CO2 incubator.Some sensitive cell lines may show slight morphological changes.

Experimental Protocols

Protocol 1: Reconstitution of Powdered this compound with Hanks' Salts
  • Measure out approximately 90% of the final required volume of high-purity, sterile water (e.g., cell culture grade water) into a sterile container.

  • With gentle stirring, add the this compound powder. Do not heat the water.

  • Stir until the powder is completely dissolved.

  • If required by the specific formulation, add the specified amount of sodium bicarbonate (typically 0.35 g/L for use without a CO2 incubator).

  • If desired for enhanced buffering, add HEPES to a final concentration of 10-25 mM.

  • Bring the solution to the final volume with sterile water.

  • Adjust the pH of the medium to 7.2-7.4 using sterile 1N HCl or 1N NaOH.

  • Sterilize the medium by filtering through a 0.22 µm filter.

  • Store the reconstituted medium at 2-8°C, protected from light.

Protocol 2: Preparation of Complete Growth Medium
  • Aseptically transfer the required volume of this compound with Hanks' salts to a sterile container.

  • Supplement the medium with fetal bovine serum (FBS) to the desired concentration (typically 5-10%).

  • Add L-glutamine to a final concentration of 2 mM, if not already present in the medium.

  • If required, add antibiotics (e.g., penicillin-streptomycin) to the recommended concentration.

  • The complete medium is now ready for use. Store at 2-8°C for up to 2-4 weeks.

Protocol 3: Adapting Adherent Cells to this compound with Hanks' Salts without a CO2 Incubator

This protocol is a gradual adaptation process to minimize cell stress.

  • Initial Seeding: Culture cells in their standard growth medium in a CO2 incubator until they reach 70-80% confluency.

  • First Adaptation Step: Prepare a 1:1 mixture of the standard culture medium and this compound with Hanks' salts (supplemented with FBS, L-glutamine, and antibiotics).

  • Subculture the cells into this mixed medium at their normal seeding density.

  • Incubate the cells in a standard non-CO2 incubator at 37°C. Ensure the flask caps are tightly sealed to minimize gas exchange.

  • Monitoring: Observe the cells daily for changes in morphology, viability, and growth rate.

  • Subsequent Passages: When the cells reach 70-80% confluency, subculture them into a medium with a higher proportion of this compound with Hanks' salts (e.g., 1:3 ratio of standard medium to this compound).

  • Repeat the process, gradually increasing the proportion of this compound with Hanks' salts with each passage.

  • Full Adaptation: Once cells are growing consistently in 100% this compound with Hanks' salts, they are considered adapted. Continue to culture them in a non-CO2 incubator with tightly sealed flask caps.

Mandatory Visualizations

Experimental_Workflow cluster_prep Medium Preparation cluster_adaptation Cell Adaptation cluster_maintenance Routine Culture Reconstitute Reconstitute Powdered this compound with Hanks' Salts Supplement Supplement with FBS, L-Glutamine, Antibiotics Reconstitute->Supplement StartCulture Start Culture in Standard Medium (CO2 Incubator) Mix1 Subculture in 1:1 Mix (No CO2 Incubator) StartCulture->Mix1 70-80% Confluency Mix2 Subculture in 1:3 Mix Mix1->Mix2 Successful Growth Fullthis compound Subculture in 100% this compound Mix2->Fullthis compound Successful Growth Monitor Monitor Cell Growth and pH Fullthis compound->Monitor Subculture Subculture as Needed Monitor->Subculture Subculture->Monitor AMPK_Signaling Atmospheric_CO2 Atmospheric CO2 (Low Bicarbonate) Metabolic_Stress Metabolic Stress (Increased AMP/ATP Ratio) Atmospheric_CO2->Metabolic_Stress AMPK AMPK Activation Metabolic_Stress->AMPK Anabolic Inhibition of Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolic Catabolic Stimulation of Catabolic Pathways (e.g., Glycolysis) AMPK->Catabolic Proliferation Decreased Cell Proliferation Anabolic->Proliferation

References

Application Notes and Protocols for Adapting Cell Lines to M199 Medium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (M199) is a classic cell culture medium developed for the nutritional studies of chick embryo fibroblasts.[1][2] Its complex formulation, enriched with a wide array of amino acids, vitamins, and nucleic acid precursors, makes it suitable for the culture of various non-transformed and primary cell lines.[3][4] this compound is widely used in virology, vaccine production, and for the culture of specific cell types like rat pancreatic epithelial cells and mouse lens tissues.[4][5]

Adapting a cell line to a new culture medium, such as this compound, is a critical process that requires careful execution to maintain cell health, viability, and desired characteristics.[6] This document provides detailed protocols and application notes to guide researchers through the successful adaptation of both adherent and suspension cell lines to this compound medium.

Key Considerations Before Starting

  • Cell Line Health: Begin with a healthy, actively growing cell culture in the mid-logarithmic phase with viability exceeding 90%.[7]

  • Cryopreservation: Always create a frozen stock of the cell line in the original medium before initiating the adaptation process. This serves as a crucial backup.[7]

  • Maintain a Control Culture: Throughout the adaptation process, continue to culture the cells in the original medium in parallel. This control culture provides a baseline for growth rate and morphology comparison.

  • Record Keeping: Meticulously document all steps, including media ratios, passage numbers, cell density, viability, and any morphological changes.

Data Presentation

Quantitative monitoring of the adaptation process is essential for success. Below are example tables to structure your data collection for easy comparison.

Table 1: Adherent Cell Line Adaptation Monitoring

Passage NumberOriginal Medium: this compound RatioSeeding Density (cells/cm²)Viability (%) at PassageDoubling Time (hours)Morphology Notes
P0 (Control)100:02 x 10⁴>95%24Normal, spread-out
P175:252.5 x 10⁴~90%28Slightly rounded
P250:503 x 10⁴~85%32More rounded, some floating cells
P325:753.5 x 10⁴~80%36Increased floating cells, some debris
P40:1004 x 10⁴~85%30Morphology returning to normal
P5 (Adapted)0:1002 x 10⁴>95%25Stable, normal morphology

Table 2: Suspension Cell Line Adaptation Monitoring

Passage NumberOriginal Medium: this compound RatioSeeding Density (cells/mL)Viable Cell Density at Passage (x 10⁶ cells/mL)Viability (%) at PassageNotes on Cell Clumping
P0 (Control)100:00.31.5>95%Single cells, minimal clumps
P175:250.41.3~90%Minor increase in small clumps
P250:500.51.1~85%Noticeable clumping
P325:750.60.9~80%Significant clumping
P40:1000.71.2~85%Clumping begins to decrease
P5 (Adapted)0:1000.31.6>95%Minimal clumping, similar to control

Disclaimer: The data presented in these tables are for illustrative purposes only. Actual results will vary depending on the specific cell line and experimental conditions.

Experimental Protocols

There are two primary methods for adapting cell lines to a new medium: direct adaptation and sequential adaptation. Sequential adaptation, or weaning, is the recommended and gentler approach, as it allows the cells to gradually adjust to the new environment.[7]

Protocol 1: Sequential Adaptation of Adherent Cell Lines

This protocol follows a gradual transition from the original medium to this compound.

Materials:

  • Healthy, sub-confluent culture of the adherent cell line

  • Original cell culture medium, pre-warmed to 37°C

  • This compound medium, pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA or other appropriate dissociation reagent

  • Sterile cell culture flasks or plates

  • Sterile serological pipettes and centrifuge tubes

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Initial Seeding:

    • Begin with a healthy culture that is approximately 70-80% confluent.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Neutralize the trypsin with the original medium and centrifuge the cells at 125 x g for 5-10 minutes.

    • Resuspend the cell pellet in the original medium and perform a cell count to determine viability.

    • Seed two new flasks at a slightly higher density than for a routine passage. One flask will be the control (100% original medium), and the other will be the first adaptation step.

  • Passage 1 (75% Original Medium: 25% this compound):

    • Prepare the adaptation medium by mixing 75% original medium with 25% this compound medium.

    • Seed the cells into the adaptation flask with this medium mixture.

    • Incubate under standard conditions.

    • Monitor the cells daily for changes in morphology, attachment, and growth rate compared to the control culture.

  • Subsequent Passages:

    • When the adapting cells reach 70-80% confluency, repeat the subculturing process.

    • At each passage, increase the proportion of this compound medium. A common progression is:

      • Passage 2: 50% Original Medium: 50% this compound

      • Passage 3: 25% Original Medium: 75% this compound

      • Passage 4: 100% this compound[7]

    • It may be necessary to carry the cells for 2-3 passages at a particular ratio if they are under stress.[7]

    • At each step, record cell viability and morphology (see Table 1).

  • Full Adaptation:

    • Once the cells are growing well in 100% this compound medium for at least three passages and exhibit a consistent growth rate and morphology similar to the control, they can be considered adapted.[7]

    • At this point, create a new frozen stock of the adapted cells.

Protocol 2: Sequential Adaptation of Suspension Cell Lines

This protocol is for adapting cells that grow in suspension.

Materials:

  • Healthy suspension cell culture in the mid-logarithmic growth phase

  • Original cell culture medium, pre-warmed to 37°C

  • This compound medium, pre-warmed to 37°C

  • Sterile cell culture flasks (e.g., shaker or spinner flasks)

  • Sterile serological pipettes and centrifuge tubes

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Procedure:

  • Initial Seeding:

    • Start with a healthy suspension culture with >90% viability.

    • Perform a cell count.

    • Seed two new flasks at a higher density than for a routine passage (e.g., 2.5 x 10⁵ to 3.5 x 10⁵ cells/ml).[7] One flask will be the control (100% original medium).

  • Passage 1 (75% Original Medium: 25% this compound):

    • Prepare the adaptation medium by mixing 75% original medium with 25% this compound.

    • Seed the cells into the adaptation flask with this medium.

    • Incubate under standard conditions (e.g., on an orbital shaker).

    • Monitor cell density and viability every 1-2 days.

  • Subsequent Passages:

    • When the cell density in the adapting culture reaches the optimal range for passaging (e.g., 1 x 10⁶ to 3 x 10⁶ cells/ml), subculture the cells.[7]

    • Increase the proportion of this compound medium at each passage, following a similar progression as for adherent cells (50:50, 25:75, 100%).

    • If cell clumping occurs, gently triturate the clumps to break them up during passaging.[7]

    • Record cell density, viability, and observations on cell clumping at each step (see Table 2).

  • Full Adaptation:

    • The cells are considered fully adapted when they have been successfully cultured in 100% this compound for at least three passages, with stable growth rates and viability.[7]

    • Cryopreserve a stock of the newly adapted cell line.

Troubleshooting

  • Low Viability or Slow Growth: If a sharp drop in viability occurs, return to the previous medium ratio for 2-3 passages to allow the cells to recover before attempting to increase the this compound percentage again.[7][8]

  • Morphological Changes: Some changes in cell morphology are expected during adaptation.[7] However, if cells appear highly stressed (e.g., excessive rounding, detachment of adherent cells, significant debris), consider a more gradual adaptation with smaller increases in this compound concentration (e.g., 90:10, 75:25).[8][9]

  • Cell Clumping (Suspension Cells): Gentle pipetting can help to break up clumps. If clumping is severe, it may indicate cellular stress.

  • pH Shift: this compound is available with either Earle's or Hanks' balanced salts. Earle's salts are for use in a CO₂ incubator, while Hanks' salts are for use without CO₂.[4][5] Ensure you are using the correct formulation for your incubation conditions to maintain proper pH.

Visualizations

G cluster_prep Preparation cluster_adapt Sequential Adaptation cluster_monitor Monitoring cluster_finalize Finalization start Healthy Cell Culture (>90% Viability) cryo Cryopreserve Stock in Original Medium start->cryo control Establish Control Culture (100% Original Medium) start->control p1 Passage 1 (75% Original : 25% this compound) cryo->p1 p2 Passage 2 (50% Original : 50% this compound) p1->p2 monitor Monitor at Each Passage: - Viability - Growth Rate - Morphology p1->monitor p3 Passage 3 (25% Original : 75% this compound) p2->p3 p2->monitor p4 Passage 4 (100% this compound) p3->p4 p3->monitor p4->monitor stabilize Stabilize in 100% this compound (≥3 Passages) p4->stabilize final_cryo Cryopreserve Adapted Cell Stock stabilize->final_cryo

Caption: Experimental workflow for sequential cell line adaptation.

G cluster_troubleshoot Troubleshooting Loop node_start Start: 100% Original Medium node_25 25% this compound node_start->node_25 node_50 50% this compound node_25->node_50 node_75 75% this compound node_50->node_75 node_100 100% this compound node_75->node_100 check Viability >90% & Stable Growth? node_100->check node_adapted Fully Adapted check->node_100 No (Continue Passaging) check->node_adapted Yes

Caption: Logical flow of sequential adaptation media changes.

Note on Signaling Pathways

The transition to a new medium can potentially alter cellular signaling pathways. However, these effects are highly dependent on the specific cell line and its metabolic and signaling dependencies. This compound, with its unique composition including precursors for nucleic acid synthesis like adenine and guanine, may influence pathways related to cell proliferation and metabolism.[3][4] A thorough characterization of the adapted cell line, including functional assays relevant to the researcher's specific interests, is recommended to identify any changes in cellular phenotype or function. Due to the cell-line-specific nature of these changes, a generalized signaling pathway diagram is not provided. Experimental investigation is required to determine the precise effects on any given cell line.

References

Application Notes and Protocols for the Use of M199 in Vaccine Manufacturing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medium 199 (M199) is a synthetic cell culture medium developed by Morgan, Morton, and Parker in 1950.[1] It was one of the first chemically defined media created and has been widely used in virology and for the production of vaccines.[1][2] Its formulation, originally designed for nutritional studies of chick embryo fibroblasts, contains a complex mixture of salts, amino acids, vitamins, and other components, but lacks protein, lipids, or growth factors, often necessitating supplementation with serum.[1][3] this compound is available in different modifications, for example with Earle's salts for use in a CO2 incubator or with Hanks' salts for use in ambient air.[3] This document provides detailed application notes and protocols for the use of this compound in vaccine manufacturing processes.

Data Presentation

Cell Growth Performance in this compound and Other Common Media

The choice of cell culture medium can significantly impact cell growth and, consequently, virus production. The following table summarizes comparative data on cell density for commonly used cell lines in vaccine production when cultured in this compound versus other media like Dulbecco's Modified Eagle Medium (DMEM) and Minimal Essential Medium (MEM).

Cell LineMediumSeeding Density (cells/cm²)Culture Duration (days)Peak Cell Density (cells/cm²)Source
HEK293TThis compound + FBS5 x 10⁴435.4 ± 2.9 x 10⁴[4]
MEM + FBS5 x 10⁴442.3 ± 3.9 x 10⁴[4]
DMEM + FBS5 x 10⁴458.1 ± 4.6 x 10⁴[4]
VeroThis compound + FBS5 x 10⁴413.5 ± 1.1 x 10⁴[4]
MEM + FBS5 x 10⁴417.1 ± 1.1 x 10⁴[4]
DMEM + FBS5 x 10⁴425.6 ± 1.1 x 10⁴[4]

FBS: Fetal Bovine Serum

Note: For both HEK293T and Vero cells, DMEM supplemented with FBS resulted in higher cell densities compared to this compound with FBS.[4]

Viral Titer in this compound-Based Vaccine Production

Viral titer is a critical parameter in vaccine manufacturing, directly impacting the potency and yield of the final product.

VaccineVirus StrainCell LineMediumAchieved Virus TiterSource
Rabies VaccineVaG strainVeroThis compound6.0 to 8.5 log LD50/mL
Duck Plague VaccineDEV/India/IVRI-2016Chicken Embryo FibroblastNot Specified, but a live attenuated vaccine developed in CEF10^7.5 TCID50/mL[5]
Measles VaccineSchwarz strainChicken Embryo FibroblastNot specified, but a live attenuated vaccine developed in CEF10^7 TCID50/mL[6]

Note: While specific comparative data on virus titers in this compound versus other media is limited in the available literature, the provided examples demonstrate the successful use of this compound for producing viral vaccines with significant titers.

Experimental Protocols

Protocol 1: Preparation of this compound Medium from Powder

This protocol describes the preparation of 1 liter of this compound medium from a powdered formulation.

Materials:

  • This compound powder with L-glutamine, without sodium bicarbonate

  • Sodium bicarbonate (NaHCO₃)

  • Deionized, distilled water (cell culture grade)

  • 1 M HCl and 1 M NaOH for pH adjustment

  • 0.22 µm sterile filter unit

Procedure:

  • Add approximately 900 mL of deionized, distilled water to a sterile mixing vessel.

  • With gentle stirring, add the this compound powder to the water. Do not heat the water.

  • Rinse the inside of the powder container with a small amount of the prepared medium to ensure all the powder is transferred.

  • Continue stirring until the powder is completely dissolved.

  • Add 2.2 g of sodium bicarbonate and stir until dissolved.

  • Adjust the pH to 7.2-7.4 using 1 M HCl or 1 M NaOH as needed.

  • Add deionized, distilled water to bring the final volume to 1 liter.

  • Sterilize the medium by passing it through a 0.22 µm sterile filter.

  • Store the prepared medium at 2-8°C, protected from light.

Protocol_1_Workflow start Start: Prepare this compound Medium dissolve_powder Dissolve this compound Powder in Water start->dissolve_powder add_bicarb Add Sodium Bicarbonate dissolve_powder->add_bicarb adjust_ph Adjust pH to 7.2-7.4 add_bicarb->adjust_ph qs_volume Adjust Final Volume to 1L adjust_ph->qs_volume sterile_filter Sterile Filter (0.22 µm) qs_volume->sterile_filter store Store at 2-8°C sterile_filter->store end_process End: this compound Medium Ready store->end_process

Protocol 1: this compound Medium Preparation Workflow
Protocol 2: General Procedure for Inactivated Virus Vaccine Production in Vero Cells using this compound

This protocol provides a general framework for the production of an inactivated viral vaccine using Vero cells grown on microcarriers in a bioreactor with this compound medium.

Materials:

  • Vero cells

  • This compound medium supplemented with fetal bovine serum (FBS) for cell growth

  • Serum-free this compound for virus propagation

  • Microcarriers (e.g., Cytodex 1)

  • Virus seed stock

  • Inactivating agent (e.g., formaldehyde, beta-propiolactone)

  • Bioreactor

Procedure:

  • Cell Expansion:

    • Thaw and expand Vero cells in T-flasks using this compound supplemented with 5-10% FBS.

    • Once a sufficient cell number is reached, inoculate a bioreactor containing microcarriers and this compound with FBS.

    • Culture the cells until they reach a high density on the microcarriers.

  • Virus Infection:

    • Wash the cell-coated microcarriers to remove the serum-containing medium.

    • Replace with serum-free this compound.

    • Infect the cells with the virus seed stock at a predetermined multiplicity of infection (MOI).

    • Incubate the infected culture for several days to allow for virus replication.

  • Virus Harvest:

    • Harvest the virus-containing supernatant from the bioreactor.

    • Clarify the harvest by centrifugation or filtration to remove cells and debris.

  • Inactivation:

    • Add the inactivating agent to the clarified virus harvest.

    • Incubate under controlled conditions (e.g., temperature, time) to ensure complete inactivation of the virus.

  • Purification:

    • Purify the inactivated virus using techniques such as chromatography (e.g., ion exchange, size exclusion) to remove impurities.

  • Formulation and Filling:

    • Formulate the purified antigen with stabilizers and adjuvants as required.

    • Sterile filter the final formulation and fill into vials.

Protocol_2_Workflow start Start: Inactivated Vaccine Production cell_expansion Vero Cell Expansion on Microcarriers (this compound + FBS) start->cell_expansion virus_infection Virus Infection in Serum-Free this compound cell_expansion->virus_infection virus_harvest Virus Harvest and Clarification virus_infection->virus_harvest inactivation Virus Inactivation virus_harvest->inactivation purification Purification of Inactivated Virus inactivation->purification formulation Formulation and Sterile Filling purification->formulation end_product End: Inactivated Vaccine formulation->end_product

Protocol 2: Inactivated Vaccine Production Workflow
Protocol 3: General Procedure for Live Attenuated Virus Vaccine Production in Chick Embryo Fibroblasts (CEF) using this compound

This protocol outlines a general procedure for producing a live attenuated viral vaccine in primary chick embryo fibroblasts, a classic application for this compound.

Materials:

  • Specific pathogen-free (SPF) embryonated chicken eggs (9-11 days old)

  • This compound with Hanks' salts supplemented with serum for CEF preparation

  • Serum-free this compound for virus propagation

  • Attenuated virus seed stock

  • Trypsin solution

Procedure:

  • Preparation of Chick Embryo Fibroblasts (CEF):

    • Harvest embryos from SPF eggs.

    • Mince the embryos and dissociate the tissues with trypsin to obtain a single-cell suspension.

    • Wash the cells and seed them into roller bottles or flasks with this compound supplemented with serum.

    • Incubate until a confluent monolayer is formed.

  • Virus Infection:

    • Wash the CEF monolayer to remove the serum-containing medium.

    • Infect the cells with the attenuated virus seed stock in serum-free this compound.

    • Incubate for several days until the desired cytopathic effect (CPE) is observed.

  • Virus Harvest:

    • Harvest the virus by disrupting the cells (e.g., by freeze-thawing or mechanical lysis) to release the intracellular virus particles.

    • Collect the cell lysate and supernatant.

    • Clarify the harvest by low-speed centrifugation.

  • Stabilization and Formulation:

    • Add a stabilizer to the clarified virus harvest to maintain viral potency.

    • Formulate the vaccine, which may involve dilution to the final target titer.

  • Lyophilization (Freeze-Drying):

    • Fill the formulated vaccine into vials and lyophilize to ensure long-term stability.

Protocol_3_Workflow start Start: Live Attenuated Vaccine Production cef_prep Preparation of Chick Embryo Fibroblasts (this compound + Serum) start->cef_prep virus_infection Virus Infection in Serum-Free this compound cef_prep->virus_infection virus_harvest Virus Harvest and Clarification virus_infection->virus_harvest stabilization Stabilization and Formulation virus_harvest->stabilization lyophilization Lyophilization stabilization->lyophilization end_product End: Live Attenuated Vaccine lyophilization->end_product

Protocol 3: Live Attenuated Vaccine Production Workflow

Signaling Pathways in Viral Infection

Viral infection triggers a complex interplay of cellular signaling pathways as the virus attempts to replicate and the host cell mounts an antiviral response. While the specific effects of this compound on these pathways are not well-documented, understanding the general mechanisms is crucial for optimizing vaccine production.

Innate Immune Signaling in Response to Viral Infection

The innate immune system is the first line of defense against viral infections. Pattern Recognition Receptors (PRRs) detect viral components, such as viral RNA or DNA, and initiate signaling cascades that lead to the production of interferons (IFNs) and other cytokines. These signaling molecules induce an antiviral state in infected and neighboring cells, which can impact virus replication and, therefore, vaccine yield.

Innate_Immune_Signaling cluster_virus Virus cluster_cell Host Cell viral_rna Viral RNA rigi RIG-I/MDA5 viral_rna->rigi viral_dna Viral DNA cgas cGAS viral_dna->cgas mavs MAVS rigi->mavs sting STING cgas->sting irf37 IRF3/7 mavs->irf37 sting->irf37 ifn Interferon (IFN) Production irf37->ifn antiviral Antiviral State ifn->antiviral

Innate Immune Signaling Pathway Activation by Viruses

Note: The composition of the cell culture medium, including this compound, can potentially influence the innate immune response by affecting the overall health and metabolic state of the host cells. A well-formulated medium that supports robust cell growth may enable a more effective antiviral response, which could be a factor to consider when optimizing virus production for either high-yield live attenuated vaccines or inactivated vaccines.

Conclusion

This compound remains a relevant and valuable medium in the field of vaccine manufacturing, particularly for specific applications such as the production of viral vaccines in chick embryo fibroblasts. While more modern, often chemically defined and serum-free media, may offer advantages in terms of cell growth for certain cell lines like Vero and HEK293, this compound's long history of use and proven track record in producing safe and effective vaccines underscore its continued importance. The choice of medium is a critical parameter in process development, and the protocols and data presented here provide a foundation for researchers and professionals to effectively utilize this compound in their vaccine manufacturing processes. Further optimization and comparative studies will continue to refine the application of this and other media in the ongoing effort to produce high-quality vaccines.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cell Clumping in M199 Medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of cell clumping when using M199 medium.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cell clumping in this compound medium?

A1: Cell clumping in this compound medium is a multifactorial issue that can arise from a combination of physical, chemical, and biological factors. The most common causes include:

  • Presence of Free DNA and Cellular Debris: Lysis of dead or dying cells releases DNA, which is sticky and can cause viable cells to aggregate.[1][2] This is a primary contributor to cell clumping.

  • Over-enzymatic Digestion: Excessive use of enzymes like trypsin for cell detachment can damage cell surface proteins, leading to increased cell-to-cell adhesion.[2][3]

  • High Cell Density: Over-confluency in adherent cultures or high concentrations in suspension cultures increases the likelihood of cell-to-cell contact and aggregation.[3][4]

  • Environmental Stress: Mechanical stress from vigorous pipetting, repeated temperature changes, or harsh centrifugation can damage cells, promoting clumping as a stress response.[2][3]

  • Divalent Cations (Calcium and Magnesium): this compound medium contains calcium and magnesium ions which are essential for cell adhesion. However, their presence can also promote cell-to-cell binding and clumping.[5]

  • Microbial Contamination: Bacterial or fungal contamination can lead to cell lysis and subsequent clumping.[2]

Q2: How can I prevent cell clumping before it starts?

A2: Proactive measures are key to preventing cell clumping. Consider the following preventative strategies:

  • Optimize Cell Seeding Density: Maintain an optimal cell density to minimize excessive cell-to-cell contact. For many cell types, subculturing at 70-80% confluency is recommended.[3]

  • Gentle Cell Handling: Use wide-bore pipette tips, avoid vigorous pipetting, and centrifuge cells at lower speeds (e.g., 200-300 x g for 3-5 minutes) to minimize mechanical stress.[3]

  • Careful Enzymatic Digestion: Use the lowest effective concentration of trypsin or other dissociation enzymes and incubate for the shortest time necessary to achieve cell detachment.

  • Use of Calcium and Magnesium-Free Buffers: When washing cells, use a balanced salt solution that is free of calcium and magnesium to reduce cell-to-cell adhesion.[6]

  • Regular Monitoring: Routinely inspect your cultures under a microscope to detect early signs of clumping, allowing for timely intervention.[3]

Q3: What immediate actions can I take if I observe cell clumping in my culture?

A3: If you notice cell clumping, you can take the following steps to try and rescue the culture:

  • Enzymatic Treatment with DNase I: The presence of extracellular DNA from dead cells is a major cause of clumping.[1] Treating your cell suspension with DNase I can help to break down this DNA.

  • Gentle Trituration: Gently pipetting the cell suspension up and down can help to break up small to moderate clumps.[1]

  • Use of Chelating Agents: For clumps mediated by divalent cations, adding a chelating agent like EDTA can help to dissociate the cells.[2]

  • Cell Straining: Passing the cell suspension through a cell strainer can remove larger aggregates.

Q4: Can the formulation of this compound medium itself contribute to cell clumping?

A4: Yes, the composition of this compound medium can influence cell clumping. This compound contains inorganic salts, including calcium chloride and magnesium sulfate. These divalent cations play a crucial role in cell adhesion by mediating the function of cell surface adhesion molecules like cadherins and integrins. While essential for the growth of many cell types, an imbalance or high concentration of these ions can promote excessive cell-to-cell binding and lead to clumping. Some formulations of this compound are available with Earle's or Hanks' balanced salts, which have different concentrations of these ions.

Q5: Are there any supplements I can add to my this compound medium to reduce clumping?

A5: Yes, several supplements can be added to your this compound medium to help prevent or reduce cell clumping:

  • DNase I: As mentioned, adding DNase I to the culture medium can prevent the formation of clumps caused by extracellular DNA.[7]

  • Anti-Clumping Agents: Commercially available anti-clumping agents can be added to the medium.[8][9][10] These are often non-enzymatic and can significantly reduce cell aggregation.[8] The typical dilution ranges from 1:100 to 1:1000, but should be optimized for your specific cell line.[8]

Troubleshooting Guide

This table summarizes common issues related to cell clumping in this compound medium and provides actionable solutions.

Observation Potential Cause Recommended Action Quantitative Parameters (General Guidance)
Cells form large, tight clumps after passaging. Over-trypsinization damaging cell surface proteins.Reduce trypsin concentration or incubation time. Use a gentler dissociation reagent like Accutase.Trypsin-EDTA (0.05%): 1-3 minutes at 37°C.
Floating clumps appear in suspension culture. High cell density and release of extracellular DNA.Reduce seeding density. Add DNase I to the culture medium.Seeding density: 2-5 x 10^5 cells/mL. DNase I: 20-100 µg/mL.[7]
Adherent cells form aggregates instead of a monolayer. Suboptimal seeding density or uneven cell distribution.Optimize seeding density. Ensure even distribution by gentle swirling after seeding.[3]Seeding density for adherent cells: 5,000-10,000 cells/cm².[3]
Clumping observed after thawing cryopreserved cells. Cell death during freeze-thaw process releasing DNA.Add DNase I to the thawing medium. Handle cells gently post-thaw.DNase I: 100 µg/mL in post-thaw medium.[7]
Persistent clumping despite other troubleshooting. Presence of divalent cations (Ca²⁺, Mg²⁺) in this compound.Wash cells with a Ca²⁺/Mg²⁺-free balanced salt solution. Consider using a custom this compound formulation with reduced divalent cations if compatible with your cell type.
Clumping accompanied by cloudy medium and pH change. Microbial contamination.Discard the culture. Review and reinforce aseptic technique.

Experimental Protocols

Protocol 1: DNase I Treatment to Reduce Cell Clumping

This protocol describes the use of DNase I to disperse cell clumps caused by extracellular DNA.

Materials:

  • Cell suspension in this compound medium

  • DNase I solution (1 mg/mL stock)

  • This compound medium (pre-warmed to 37°C)

  • Conical tubes

  • Centrifuge

Procedure:

  • Transfer the clumped cell suspension to a sterile conical tube.

  • Add DNase I to the cell suspension to a final concentration of 20-100 µg/mL.[7] The optimal concentration should be determined empirically for your specific cell line.

  • Incubate the cell suspension at room temperature or 37°C for 15-30 minutes.

  • Gently pipette the suspension up and down several times to aid in clump dispersal.

  • Wash the cells by adding 3-5 volumes of fresh, pre-warmed this compound medium.

  • Centrifuge the cells at a low speed (200-300 x g) for 3-5 minutes.[3]

  • Carefully aspirate the supernatant and resuspend the cell pellet in fresh this compound medium.

  • Examine the cell suspension under a microscope to confirm the reduction in clumping.

Protocol 2: Optimizing Trypsinization to Prevent Clumping

This protocol provides a general guideline for optimizing the enzymatic dissociation of adherent cells to minimize clumping.

Materials:

  • Confluent monolayer of cells in a culture flask

  • Calcium and Magnesium-free PBS

  • Trypsin-EDTA solution (e.g., 0.05%)

  • This compound medium with serum (to inactivate trypsin)

  • Inverted microscope

Procedure:

  • Aspirate the this compound medium from the culture flask.

  • Wash the cell monolayer once with Calcium and Magnesium-free PBS to remove any residual serum that may inhibit trypsin activity.

  • Aspirate the PBS and add a minimal volume of pre-warmed Trypsin-EDTA solution to cover the cell monolayer.

  • Incubate the flask at 37°C.

  • Monitor the cells closely under an inverted microscope. The cells will begin to round up and detach. The optimal incubation time is the point at which most cells are detached but have not been exposed to trypsin for an extended period (typically 1-5 minutes).

  • Once the majority of cells are detached, gently tap the side of the flask to dislodge the remaining cells.

  • Immediately add 2-3 volumes of this compound medium containing serum to inactivate the trypsin.

  • Gently pipette the cell suspension to create a single-cell suspension. Avoid vigorous pipetting.

  • Proceed with cell counting and subculturing.

Visualizations

TroubleshootingWorkflow Start Cell Clumping Observed in this compound Medium AssessClumps Assess Severity of Clumping Start->AssessClumps MinorClumps Minor Clumping AssessClumps->MinorClumps Small, loose clumps SevereClumps Severe Clumping AssessClumps->SevereClumps Large, tight clumps GentlePipetting Gentle Trituration MinorClumps->GentlePipetting DNaseTreatment Treat with DNase I SevereClumps->DNaseTreatment CheckViability Check Cell Viability GentlePipetting->CheckViability Viable Viable CheckViability->Viable High NotViable Not Viable CheckViability->NotViable Low Reassess Re-assess Clumping Viable->Reassess Discard Discard Culture NotViable->Discard CellStrainer Use Cell Strainer DNaseTreatment->CellStrainer CellStrainer->CheckViability Resolved Clumping Resolved Reassess->Resolved PersistentClumps Clumping Persists Reassess->PersistentClumps End Continue Culture Resolved->End InvestigateCause Investigate Root Cause PersistentClumps->InvestigateCause OverTrypsinization Over-Trypsinization? InvestigateCause->OverTrypsinization HighDensity High Cell Density? InvestigateCause->HighDensity Contamination Contamination? InvestigateCause->Contamination OverTrypsinization->HighDensity No OptimizeTrypsin Optimize Trypsinization Protocol OverTrypsinization->OptimizeTrypsin Yes HighDensity->Contamination No AdjustDensity Adjust Seeding Density HighDensity->AdjustDensity Yes CheckAseptic Review Aseptic Technique Contamination->CheckAseptic Yes Contamination->End No OptimizeTrypsin->End AdjustDensity->End CheckAseptic->Discard

Caption: Troubleshooting workflow for addressing cell clumping.

SignalingPathways cluster_0 Factors Influencing Cell Adhesion cluster_1 Factors Promoting Clumping CaMg Ca²⁺ / Mg²⁺ in this compound Integrins Integrins CaMg->Integrins Activates Cadherins Cadherins CaMg->Cadherins Required for function ECM Extracellular Matrix Integrins->ECM Binds to CellAdhesion Cell-Cell & Cell-Matrix Adhesion Integrins->CellAdhesion Cadherins->Cadherins Cadherins->CellAdhesion CellClumping Cell Clumping CellAdhesion->CellClumping Can lead to excess FreeDNA Free DNA from Cell Lysis FreeDNA->CellClumping Acts as a scaffold DamagedProteins Damaged Surface Proteins (Over-trypsinization) DamagedProteins->CellClumping Increases non-specific adhesion HighDensity High Cell Density HighDensity->CellClumping Increases cell-cell contact

References

causes of pH instability in M199 culture

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting pH Instability in M199 Medium

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving pH instability issues in this compound cell culture medium.

Frequently Asked Questions (FAQs)

Q1: My this compound medium turned yellow overnight. What is the likely cause?

A rapid drop in pH, indicated by a yellow color of the phenol red indicator, is typically due to an increase in acidic metabolites. The most common causes are:

  • High Cell Density: Overgrowth of cells leads to increased production of lactic acid and carbon dioxide through metabolism, acidifying the medium.[1][2][3]

  • Bacterial Contamination: Bacteria proliferate rapidly and their metabolic byproducts are often acidic, causing a sudden pH drop.[1][3][4]

  • Excessive CO₂ in Incubator: An incorrectly calibrated or malfunctioning CO₂ incubator can deliver higher than intended CO₂ levels, leading to the formation of excess carbonic acid in the medium.[1][2]

Q2: The color of my this compound medium is purple. What does this indicate?

A purple hue in the medium signifies an alkaline shift (increase in pH). This can be caused by several factors:

  • Low CO₂ in Incubator: The most frequent cause is an insufficient CO₂ supply in the incubator. This compound medium relies on a bicarbonate buffering system that requires a specific CO₂ tension (typically 5-10%) to maintain a physiological pH.[1][5][6]

  • Fungal Contamination: Some fungal contaminants can consume acidic products in the medium, leading to an alkaline shift.[1][4]

  • Loss of CO₂ from Medium: Leaving the culture vessel cap loose or exposing the medium to the atmosphere for extended periods can cause dissolved CO₂ to escape, resulting in a higher pH.

  • Use of Incorrect Medium Formulation: Using this compound with Hanks' salts (formulated for atmospheric CO₂) in a CO₂ incubator will lead to an acidic pH, but conversely, using Earle's salts-based this compound (for CO₂ incubators) outside of a CO₂ environment will cause a rapid rise in pH.[7][8]

Q3: Can the preparation of this compound from powder affect pH stability?

Yes, improper preparation of powdered this compound is a common source of pH issues. Key steps to watch for are:

  • Incorrect Sodium Bicarbonate Concentration: The amount of sodium bicarbonate must be matched to the CO₂ concentration of the incubator.[9] this compound with Earle's salts typically requires 2.2 g/L of sodium bicarbonate for a 5-10% CO₂ environment.[5][7]

  • Improper pH Adjustment: When preparing the medium, the pH should be adjusted before filtration. The pH often rises by 0.1-0.3 units after filtration, so it's recommended to adjust it to 0.1-0.3 units below the final target pH.[7][10]

  • Water Quality: Always use high-purity, sterile water suitable for cell culture.

Q4: How does temperature affect the pH of this compound medium?

Temperature influences the pH of culture medium. Generally, as the temperature of the medium increases, the pH decreases.[11] It is crucial to calibrate your pH meter at the temperature at which the medium will be used (e.g., 37°C) or use a meter with automatic temperature compensation to ensure accurate readings.

Q5: My cells are growing poorly, but the medium color looks normal. Could pH still be the problem?

Yes. The phenol red indicator provides a visual guide but may not reflect minor but significant pH deviations. The optimal pH for most mammalian cell lines is very narrow, typically between 7.2 and 7.4.[1][6][12] Even slight shifts outside this range can negatively impact cell health, proliferation, and function without causing a dramatic color change.[2][13] It is always best to confirm the pH with a calibrated pH meter.

Troubleshooting Guide

If you are experiencing pH instability, follow this guide to identify and resolve the issue.

Observation Potential Cause Recommended Action
Medium is Yellow (Acidic) 1. Cell Overgrowth: High metabolic activity.1. Subculture the cells to a lower density. Change the medium more frequently.
2. Bacterial Contamination: Turbidity, rapid pH drop.2. Discard the contaminated culture. Review aseptic technique. Check for mycoplasma.
3. High Incubator CO₂: Incorrect gas concentration.3. Calibrate the incubator's CO₂ sensor. Ensure gas supply is stable.
4. Incorrect Medium Formulation: Wrong buffer for conditions.4. Verify the this compound formulation (Hanks' vs. Earle's salts) is appropriate for your incubator type (CO₂ vs. non-CO₂).[7]
Medium is Purple (Alkaline) 1. Low Incubator CO₂: Insufficient CO₂ level.1. Check and calibrate the incubator's CO₂ sensor. Ensure the CO₂ gas tank is not empty.
2. Fungal Contamination: Visible mycelia or turbidity.2. Discard the contaminated culture. Sanitize the incubator and review aseptic procedures.
3. Loose Culture Vessel Cap: CO₂ escaping from the medium.3. Ensure caps on flasks are appropriately tightened (for vented flasks) or slightly loose (for non-vented flasks in a CO₂ incubator) to allow gas exchange but prevent excessive loss.
4. Medium Exposed to Air: Prolonged handling outside the incubator.4. Minimize the time that media and cultures are outside the controlled incubator environment.
pH is Unstable (Fluctuates) 1. Faulty Incubator: Poor CO₂ regulation or distribution.1. Check the incubator for stable temperature and CO₂ readings. Ensure good air circulation.
2. Inadequate Buffering: Medium cannot handle metabolic load.2. Consider using this compound supplemented with HEPES buffer for additional non-CO₂ dependent buffering capacity.[14]
3. Improperly Prepared Medium: Incorrect component concentrations.3. Review the protocol for preparing the medium from powder, paying close attention to the amount of sodium bicarbonate and the final pH adjustment.[10]
Quantitative Data Summary
ParameterRecommended ValuePhenol Red Indicator Color
Optimal pH for Mammalian Cells 7.2 - 7.4[6][12]Bright Red / Red-Orange
Acidic pH < 7.0Orange to Yellow[1]
Alkaline pH > 7.6Pink to Purple[1][4]
Incubator CO₂ (for this compound with Earle's Salts) 5 - 10%[5][7]N/A
Sodium Bicarbonate (for Earle's Salts) 2.2 g/LN/A
Optimal Temperature 37°C (for mammalian cells)[13][15]N/A
Experimental Protocols

Protocol 1: Calibration of a pH Meter

  • Objective: To ensure accurate pH measurement of the culture medium.

  • Materials: pH meter with electrode, standard pH calibration buffers (pH 4.0, 7.0, and 10.0), sterile conical tubes, this compound medium sample.

  • Procedure:

    • Turn on the pH meter and allow it to stabilize.

    • Rinse the electrode with deionized water and gently blot dry.

    • Place the electrode in the pH 7.0 buffer. Record the reading once stable and calibrate the meter to this value as per the manufacturer's instructions.

    • Rinse the electrode again and place it in the pH 4.0 buffer. Calibrate to this second point.

    • For a three-point calibration, rinse the electrode and place it in the pH 10.0 buffer. Calibrate to this third point.

    • Rinse the electrode one final time.

    • Aseptically transfer a small sample (e.g., 3-5 mL) of your this compound medium into a sterile tube.

    • Place the electrode into the medium sample and record the pH reading once it has stabilized. For best accuracy, perform this measurement inside a laminar flow hood to maintain sterility.

Protocol 2: Checking Incubator CO₂ Levels

  • Objective: To verify the CO₂ concentration inside the cell culture incubator.

  • Materials: Calibrated external CO₂ analyzer (e.g., a Fyrite gas analyzer or digital gas meter).

  • Procedure:

    • Ensure the incubator has been running at its setpoint for several hours.

    • Following the CO₂ analyzer's instructions, draw a gas sample from inside the incubator chamber through the designated sample port.

    • Allow the analyzer to process the sample and provide a reading.

    • Compare the reading to the incubator's display and setpoint.

    • If there is a significant discrepancy (typically >0.5%), the incubator's internal sensor needs recalibration. Follow the manufacturer's protocol for recalibration.

Visualizations

Logical Relationships and Workflows

start pH Instability Observed (Color Change or Poor Growth) check_color Check Medium Color start->check_color yellow Yellow (Acidic) check_color->yellow purple Purple (Alkaline) check_color->purple normal Color/pH Normal, But Growth is Poor check_color->normal measure_ph Measure pH with Calibrated Meter measure_ph->yellow measure_ph->purple check_cells Inspect Culture Microscopically (Density, Contamination) yellow->check_cells purple->check_cells normal->measure_ph overgrowth High Cell Density? check_cells->overgrowth bacterial Bacteria Signs? check_cells->bacterial fungal Fungus Signs? check_cells->fungal check_incubator Check Incubator CO2 & Temp high_co2 High CO2? check_incubator->high_co2 low_co2 Low CO2? check_incubator->low_co2 overgrowth->bacterial No sol_subculture Solution: Subculture Cells overgrowth->sol_subculture Yes bacterial->check_incubator No sol_discard_bact Solution: Discard Culture, Review Asepsis bacterial->sol_discard_bact Yes review_handling Review Handling Procedures (Aseptic Technique, Cap Tightness) high_co2->review_handling No sol_cal_co2 Solution: Calibrate Incubator high_co2->sol_cal_co2 Yes fungal->check_incubator No sol_discard_fung Solution: Discard Culture, Sanitize fungal->sol_discard_fung Yes low_co2->review_handling No sol_fix_co2 Solution: Check/Calibrate CO2 low_co2->sol_fix_co2 Yes sol_review Solution: Adjust Procedures review_handling->sol_review

Caption: Troubleshooting workflow for diagnosing this compound pH instability.

Bicarbonate Buffering System in this compound cluster_0 In Medium cluster_1 In Incubator Air CO2_dissolved CO2 (dissolved) H2CO3 H2CO3 (Carbonic Acid) CO2_dissolved->H2CO3 + H2O H2O H2O HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 HCO3->CO2_dissolved Buffers Alkalinity H_ion H+ HCO3->H_ion - H_ion->H2CO3 Buffers Acidity NaHCO3 NaHCO3 (Added to Medium) NaHCO3->HCO3 CO2_gas CO2 (gas) CO2_gas->CO2_dissolved Equilibrium

Caption: The bicarbonate buffering system in cell culture medium.

Cell Cell Metabolism LacticAcid Lactic Acid (Lactate + H+) Cell->LacticAcid Glycolysis CO2 CO2 Cell->CO2 Respiration Glucose Glucose Glucose->Cell pH_drop Decrease in Medium pH (Acidification) LacticAcid->pH_drop CO2->pH_drop + H2O -> H2CO3

Caption: Impact of cellular metabolism on medium pH.

References

Technical Support Center: Optimizing Serum Concentration for M199

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing serum concentration when using Medium 199 (M199). Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is Medium 199 and why does it require serum?

Medium 199 is a synthetic cell culture medium developed by Morgan, Morton, and Parker in 1950. While it contains a wide array of amino acids, vitamins, and other essential nutrients, it lacks proteins, lipids, and growth factors necessary for the proliferation and survival of most cell lines.[1] Serum, typically Fetal Bovine Serum (FBS), is a complex mixture of proteins, hormones, and growth factors that provides these essential components, promoting cell attachment, growth, and proliferation.[2][3]

Q2: What is the typical serum concentration used with this compound?

The recommended serum concentration can vary significantly depending on the cell type being cultured. A general range is typically between 5% and 20% (v/v).[2] However, for specific applications or sensitive cell lines, the optimal concentration may be lower. For example, some protocols recommend 10% FBS for general use with this compound.[4][5]

Q3: What are the consequences of using a suboptimal serum concentration?

Using a serum concentration that is too low can lead to:

  • Reduced cell proliferation or slow growth: Insufficient growth factors will limit the rate of cell division.[6][7]

  • Poor cell attachment: Serum provides attachment factors that help adherent cells bind to the culture vessel.[7]

  • Changes in cell morphology: Cells may appear stressed, rounded, or detached.

  • Increased apoptosis (programmed cell death): A lack of survival factors can trigger cell death pathways.

Conversely, a serum concentration that is too high can cause:

  • Depletion of essential nutrients: Rapid cell growth can quickly exhaust nutrients in the medium.[3]

  • Accumulation of toxic byproducts: Increased metabolic activity leads to a buildup of waste products like lactate and ammonia.[8]

  • Altered cellular responses: High serum levels can interfere with certain experimental assays, such as those evaluating cytotoxicity or gene regulation.

  • Induction of differentiation: In some cell types, high serum concentrations can trigger unwanted differentiation.

Troubleshooting Guide

Problem 1: My cells are growing slowly or not at all in this compound.

  • Possible Cause: The serum concentration may be too low.

    • Solution: Increase the serum concentration incrementally (e.g., from 5% to 10% or 15%) and monitor cell growth over several passages. It is also crucial to ensure the quality of the serum, as batch-to-batch variability can impact cell growth.[6][7] Consider testing a new lot of serum.[6][7]

  • Possible Cause: The this compound formulation may not be optimal for your cell type.

    • Solution: this compound is a basal medium and may require additional supplements besides serum for robust growth of certain cell lines.[4] Review the literature for the specific requirements of your cells.

Problem 2: My adherent cells are detaching from the culture vessel.

  • Possible Cause: Insufficient attachment factors in the medium.

    • Solution: This can be due to a low serum concentration. Try increasing the serum percentage. Also, ensure that you are using tissue culture-treated flasks or plates designed for adherent cells.[4]

  • Possible Cause: Over-trypsinization during passaging.

    • Solution: Excessive exposure to trypsin can damage cell surface proteins involved in attachment.[6] Reduce the incubation time with trypsin or use a lower concentration.

Problem 3: The pH of my culture medium is changing rapidly.

  • Possible Cause: High metabolic activity due to high cell density or high serum concentration.

    • Solution: A rapid drop in pH (medium turning yellow) indicates a buildup of acidic metabolites.[8] This can be managed by passaging the cells more frequently to maintain a lower density or by reducing the serum concentration to slow down proliferation. Ensure your incubator's CO2 levels are correctly calibrated, as this compound uses a bicarbonate buffering system that is sensitive to CO2 concentration.[1]

Problem 4: I am seeing precipitates in my medium after adding serum.

  • Possible Cause: Fibrinogen, a common protein in serum, can precipitate upon thawing.

    • Solution: This is usually not harmful to the cells. To remove the precipitate, you can centrifuge the serum at a low speed (e.g., 400 x g) before filtering it.[7] Do not attempt to filter serum with heavy precipitates as it can clog the filter.[7]

Quantitative Data: Recommended Serum Concentrations for this compound

The optimal serum concentration is highly dependent on the specific cell line and experimental goals. The following table provides examples of serum concentrations used for different cell types in this compound from published studies.

Cell TypeSerum TypeSerum ConcentrationApplication
Fibroblast-like cells (McCoy)Horse Serum5%General Culture
Vero CellsNewborn Calf Serum5%Virus Culture
Human Umbilical Vein Endothelial Cells (HUVECs)Fetal Bovine Serum (FBS)20%General Culture
Glioblastoma cell lines (C6 and U-87 MG)Fetal Bovine Serum (FBS)0% - 10%Investigating effects of serum deprivation
Carp cell lines (CCB and KF-1)Fetal Bovine Serum (FBS)2%Isolation and diagnosis of CyHV-3

Experimental Protocols

Protocol: Determining Optimal Serum Concentration

This protocol outlines a systematic approach to determine the optimal serum concentration for your specific cell line in this compound.

1. Materials:

  • This compound medium
  • Fetal Bovine Serum (FBS) or other appropriate serum
  • Your cell line of interest
  • Multi-well plates (e.g., 24-well or 96-well)
  • Hemocytometer or automated cell counter
  • Trypan blue solution
  • Cell proliferation assay kit (e.g., MTT, WST-1)
  • Microplate reader

2. Experimental Procedure:

Visualizations

Experimental_Workflow Experimental Workflow for Optimizing Serum Concentration cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome start Start with a healthy, sub-confluent cell culture harvest Harvest and count viable cells start->harvest seed Seed cells into a multi-well plate harvest->seed replace_media Replace standard medium with test media seed->replace_media prepare_media Prepare this compound with a range of serum concentrations (0-20%) prepare_media->replace_media incubate Incubate and monitor cell morphology daily replace_media->incubate proliferation_assay Perform cell proliferation assay at various time points incubate->proliferation_assay analyze_data Plot proliferation vs. time to determine optimal concentration proliferation_assay->analyze_data end Identify lowest serum concentration with maximal growth analyze_data->end Signaling_Pathways Serum-Induced Signaling Pathways for Cell Proliferation and Survival cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response serum Serum Growth Factors (e.g., EGF, PDGF) receptor Receptor Tyrosine Kinase (RTK) serum->receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras akt Akt pi3k->akt survival Cell Survival akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation transcription->proliferation transcription->survival

References

how to prevent contamination in M199 cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage contamination in M199 cultures.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Question: My this compound culture medium has suddenly turned cloudy and yellow. What is the likely cause and what should I do?

Answer:

A rapid change in the this compound culture medium to a cloudy, turbid, and yellow appearance is a strong indicator of bacterial contamination.[1][2] The yellow color is due to a rapid drop in pH caused by bacterial metabolism.[2]

Immediate Actions:

  • Isolate and Discard: Immediately remove the contaminated flask or plate from the incubator to prevent the spread to other cultures.[1][3]

  • Decontaminate: For heavy contamination, it is best to discard the cells.[1] Autoclaving is the most effective method to decontaminate the culture vessel and any contaminated materials before disposal.[4][5][6]

  • Sanitize Equipment: Thoroughly clean and disinfect the biosafety cabinet (BSC) and incubator.[1][3] Wipe all surfaces with 70% ethanol, followed by a stronger disinfectant like benzalkonium chloride for the incubator.[1]

Preventative Measures:

  • Aseptic Technique: Strictly adhere to aseptic techniques.[7][8][9] This includes disinfecting your work area and all items entering the BSC with 70% ethanol.[7][10]

  • Sterile Reagents: Ensure all media, sera, and supplements are from reputable suppliers and have been certified for quality.[2]

  • Antibiotics: While not a substitute for good aseptic technique, using penicillin-streptomycin in your this compound medium can help prevent bacterial contamination.[8] However, it's advisable to periodically culture cells without antibiotics to unmask any low-level, cryptic infections.[8]

Question: I've noticed fuzzy, web-like structures floating in my this compound culture. What type of contamination is this and how should I handle it?

Answer:

The presence of filamentous or fuzzy structures is characteristic of mold (fungal) contamination.[1][2][11] Yeast, another type of fungal contaminant, will appear as individual round or oval particles that may be budding.[1] Fungal contamination may not initially cause a pH change, but the medium will eventually turn yellow.[1]

Immediate Actions:

  • Discard Immediately: Fungal spores can easily become airborne and spread throughout the lab. It is critical to discard the contaminated culture immediately.[1]

  • Thorough Decontamination: Decontaminate the entire incubator, BSC, and surrounding work areas.[1][3] Pay close attention to corners and crevices where spores might settle. Consider using an antifungal disinfectant.

  • Check Other Cultures: Carefully inspect all other cultures in the same incubator for any signs of contamination.

Preventative Measures:

  • Environmental Control: Keep the cell culture lab, especially areas around the BSC, free of cardboard and other materials that can harbor fungal spores.[12]

  • Incubator and Water Bath Hygiene: Regularly clean and disinfect the incubator and water bath.[10][12] Use sterile, distilled water in the incubator's water pan and consider adding a fungicide like copper sulfate.[12]

  • Air Filtration: Ensure the HEPA filters in your BSC are certified and functioning correctly to maintain a sterile airflow.[11]

Question: My cells are growing slowly, and I see small, dark particles between the cells under the microscope, but the this compound medium is not cloudy. What could be the problem?

Answer:

This is a classic presentation of Mycoplasma contamination.[1][13] Mycoplasma are very small bacteria that lack a cell wall, making them difficult to see with a standard microscope and resistant to common antibiotics like penicillin.[13][14] They typically do not cause the medium to become turbid but can significantly alter cell metabolism, growth, and gene expression, leading to unreliable experimental results.[3][6]

Immediate Actions:

  • Confirm with a Test: Confirm the presence of Mycoplasma using a specific detection kit, such as a PCR-based assay or a fluorescence staining kit.[1][2]

  • Isolate Cultures: Quarantine the suspected culture and any other cultures that may have been exposed.

  • Treatment or Disposal: While there are specific anti-mycoplasma reagents available, treatment can be difficult and may not always be successful.[1][4] For routine work, the safest option is to discard the contaminated cell line and start a new vial from a cryopreserved, uncontaminated stock.[14]

Preventative Measures:

  • Routine Testing: Implement a regular screening schedule for Mycoplasma for all cell lines in the lab.[3][8]

  • Quarantine New Cells: When introducing a new cell line into the lab, grow it in quarantine and test for Mycoplasma before incorporating it into your general cell stock.[8]

  • Reputable Sources: Obtain cell lines only from trusted and certified cell banks.[2][15]

FAQs: Preventing Contamination in this compound Cultures

Q1: What are the core components of good aseptic technique?

A1: Good aseptic technique is a set of preventative measures to create a barrier between your sterile this compound culture and environmental microorganisms.[7] Key practices include:

  • Sterile Work Area: All work should be performed in a certified Class II Biosafety Cabinet (BSC) or laminar flow hood.[7][9] Keep the workspace uncluttered.[7]

  • Personal Hygiene: Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.[15][16] Avoid talking, singing, or coughing over your open cultures.[8][17]

  • Sterile Handling: Wipe all items (bottles, plates, pipettes) with 70% ethanol before placing them in the BSC.[7][10] Use sterile, disposable pipettes and tips, and never reuse them.[13] Avoid passing your hands over open bottles or flasks.[12]

  • Regular Cleaning: Disinfect the BSC before and after each use.[7] Implement a regular cleaning schedule for incubators, water baths, and centrifuges.[3][10]

Q2: How can I ensure my prepared this compound medium remains sterile?

A2: When preparing this compound from powder, sterility is paramount. After dissolving the powder and adding supplements like sodium bicarbonate, the medium must be sterilized.[18][19] The standard method is filtration through a 0.22 µm filter unit.[19][20] Always perform this filtration step inside a BSC using a sterile receiving bottle. To confirm sterility, you can incubate a small aliquot of the prepared medium for 24-48 hours to check for any microbial growth before using it for your cultures.[20]

Q3: Is it a good practice to always use antibiotics in this compound medium?

A3: The use of antibiotics, such as penicillin-streptomycin, can be an effective preventative measure against bacterial contamination.[8] However, their continuous use can mask underlying low-level contamination and may lead to the development of antibiotic-resistant bacteria.[8] It is considered good practice to periodically culture cells without antibiotics to ensure your aseptic technique is effective and to detect any cryptic contaminants.[8]

Q4: What are common sources of chemical contamination in this compound cultures?

A4: Chemical contaminants are non-living substances that can adversely affect your cells.[15] Common sources include:

  • Reagents and Water: Impurities in media components, serum, or the water used for media preparation can be toxic to cells.[21] Always use high-purity, cell culture-grade water.[4]

  • Endotoxins: These are by-products of Gram-negative bacteria that can persist even after the bacteria are removed and can impact cell growth.[22]

  • Equipment and Supplies: Residues from detergents used to wash glassware or leachables from plasticware can be sources of contamination.[21]

  • Light Exposure: Some components in media, like riboflavin and HEPES, can be photo-activated by fluorescent lighting, producing toxic free radicals.[21][22] Store media protected from light.[19][23]

Q5: How often should I clean my cell culture equipment?

A5: A regular and thorough cleaning schedule is crucial for preventing contamination.[3][10] The frequency can vary, but a general guideline is provided in the table below.

Table 1: Recommended Cleaning Schedule for Cell Culture Equipment
EquipmentRecommended FrequencyCleaning AgentKey Considerations
Biosafety Cabinet (BSC) Before and after each use70% Ethanol or IsopropanolPerform a more thorough cleaning weekly.[12]
CO₂ Incubator Weekly to Bi-weeklyDisinfectant followed by 70% EthanolReplace water in the humidity pan weekly with sterile distilled water.[1][12]
Water Bath WeeklyDisinfectantChange water weekly and use a commercial algicide or bactericide.[12]
Centrifuge MonthlyMild detergent and 70% EthanolClean rotors and buckets regularly.
Microscope After each useLens cleaner and 70% Ethanol for surfacesKeep the stage and surrounding area clean.

Experimental Protocols

Protocol: Preparation of Sterile this compound Medium from Powder

This protocol outlines the steps for preparing 1 liter of sterile this compound medium.

Materials:

  • This compound powder with Earle's Salts (for use in a CO₂ incubator)[18]

  • Tissue culture grade water (e.g., ultrapure, distilled)[19]

  • Sodium Bicarbonate (NaHCO₃)

  • 1N HCl and 1N NaOH for pH adjustment

  • Sterile 1L graduated cylinder and beaker

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm bottle-top filter unit

  • Sterile 1L storage bottle

Methodology:

  • Prepare Water: Measure approximately 900 mL of tissue culture grade water into a beaker. The water should be at room temperature (15-30°C).[18][24]

  • Dissolve Powder: Place a sterile magnetic stir bar in the beaker and place it on a stir plate. While the water is gently stirring, slowly add the entire contents of the this compound powder packet.[18][24] Rinse the inside of the packet with a small amount of the water to ensure all the powder is transferred.[18]

  • Stir to Dissolve: Continue stirring until the powder is completely dissolved. Do not heat the water to aid dissolution.[18][24]

  • Add Sodium Bicarbonate: Add 2.2 g of sodium bicarbonate to the solution and stir until it is fully dissolved.[19][24]

  • Adjust pH: Calibrate a pH meter and measure the pH of the medium. Slowly add 1N HCl or 1N NaOH dropwise to adjust the pH to approximately 7.2-7.3.[19] The pH will likely rise by 0.1-0.2 units after filtration. The final desired pH is typically between 7.2 and 7.4.[18][19]

  • Bring to Final Volume: Transfer the solution to a 1L graduated cylinder and add tissue culture grade water to bring the final volume to 1 liter.[18][19]

  • Sterile Filtration: In a BSC, assemble a 0.22 µm sterile bottle-top filter onto a sterile 1L storage bottle. Pour the prepared medium into the filter unit and apply a vacuum or positive pressure to filter the medium into the sterile bottle.[18][19][20]

  • Label and Store: Tightly cap the bottle and label it with the medium name, preparation date, and your initials. Store the sterile this compound medium at 2-8°C, protected from light.[19]

Visualizations

A Contamination Suspected (e.g., cloudy media, pH change, slow growth) B Microscopic Examination A->B First Step C Turbidity & Rapid pH Drop? (Yellow Media) B->C D Bacterial Contamination C->D Yes E Filaments or Budding Particles? C->E No I Discard & Decontaminate D->I F Fungal (Mold/Yeast) Contamination E->F Yes G Slow Growth & Particulate Debris? (Clear Media) E->G No F->I J Perform Mycoplasma Test (PCR/Stain) G->J Yes K Review Aseptic Technique & Lab Hygiene G->K No / Unsure H Mycoplasma Contamination H->I Recommended Action J->H Positive J->K Negative

Caption: Troubleshooting workflow for identifying contamination.

cluster_0 Outside BSC cluster_1 Inside Biosafety Cabinet (BSC) cluster_2 Post-Procedure A Gather Materials (Flasks, Media, Pipettes) B Transport to BSC A->B C Disinfect BSC Surface (70% Ethanol) B->C D Spray & Wipe All Items with 70% Ethanol C->D E Perform Cell Culture Manipulations (e.g., passaging, media change) D->E F Securely Close Flasks/Plates E->F G Return Cultures to Incubator F->G H Dispose of Waste Properly F->H Simultaneously I Disinfect BSC Surface Again H->I

Caption: Experimental workflow for aseptic cell handling.

A 1. Dissolve this compound Powder & NaHCO3 in RT Water B 2. Adjust pH to ~7.2-7.3 using 1N HCl / 1N NaOH A->B C 3. Bring to Final Volume with Tissue Culture Grade Water B->C D 4. Transfer to BSC C->D E 5. Sterile Filter (0.22 µm filter unit) D->E F 6. Collect in Sterile Storage Bottle E->F G 7. Label and Store at 2-8°C, Protected from Light F->G

Caption: Workflow for preparing sterile this compound medium.

References

Technical Support Center: M199 Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Medium 199 (M199), with a focus on resolving slow cell growth.

Frequently Asked Questions (FAQs)

Q1: My cells are growing slowly in this compound. What are the most common causes?

Slow cell growth in this compound can be attributed to several factors, often related to the nature of the medium itself and general cell culture practices. The most common causes include:

  • Suboptimal Medium Formulation: this compound is a basal medium, meaning it provides essential nutrients but lacks the higher concentrations of amino acids, vitamins, and glucose found in more modern formulations like DMEM or RPMI-1640.[1][2][3] For many cell types, especially rapidly proliferating or fastidious ones, this compound may not be sufficiently robust without proper supplementation.

  • Inadequate Serum Supplementation: this compound does not contain proteins, lipids, or growth factors and therefore requires supplementation with serum, typically Fetal Bovine Serum (FBS).[4] The concentration and quality of the serum are critical for cell growth. An inappropriate serum concentration can inhibit proliferation or even induce apoptosis.[5][6]

  • Incorrect Environmental Conditions: Like all cell culture systems, cells in this compound are sensitive to their environment. Deviations in temperature, CO2 levels, and humidity can significantly impede cell growth.[7] this compound typically uses a sodium bicarbonate buffer system, which requires a 5-10% CO2 environment to maintain a physiological pH.

  • Cell Line-Specific Requirements: Some cell types have unique nutritional requirements that are not met by the standard this compound formulation.[7] this compound was originally developed for the culture of non-transformed chick embryo fibroblasts and may not be optimal for all cell lines.[2]

  • Poor Cell Culture Technique: Issues such as passaging cells at a non-optimal confluency, over-trypsinization, or inaccurate cell counting can all lead to apparently slow growth.[8]

  • Contamination: Bacterial, fungal, or mycoplasma contamination can severely impact cell health and proliferation.[8]

Q2: How does this compound compare to other common cell culture media like DMEM and RPMI-1640?

This compound, DMEM, and RPMI-1640 are all considered "classical" media but differ significantly in their composition and applications.

  • DMEM (Dulbecco's Modified Eagle Medium): Generally considered a richer medium than this compound. It contains higher concentrations of amino acids and vitamins.[2][3] DMEM is widely used for a variety of adherent cell types.

  • RPMI-1640: Developed for the culture of non-adherent cells, such as lymphocytes.[3] Its composition differs from this compound and DMEM, particularly in its amino acid and vitamin content.[1]

  • This compound: A less enriched medium compared to DMEM and RPMI. It contains a broader range of components, including nucleic acid precursors, but at lower concentrations.[9] It is often used for virology, vaccine production, and the culture of non-transformed cells.[2]

Q3: What supplements can I add to this compound to improve cell growth?

To enhance cell growth in this compound, consider the following supplements:

  • Fetal Bovine Serum (FBS): This is the most critical supplement. The optimal concentration varies by cell type but is typically between 5-20%. It is advisable to test different concentrations to find the best for your specific cells.[5][6]

  • L-Glutamine: An essential amino acid that can become a limiting nutrient. Supplementing with fresh L-glutamine can be beneficial as it is unstable in liquid media.

  • Non-Essential Amino Acids (NEAA): Adding NEAA can provide additional building blocks for protein synthesis and may improve the growth of some cell lines.

  • Growth Factors: Depending on the cell type, specific growth factors like EGF (Epidermal Growth Factor) or FGF (Fibroblast Growth Factor) can stimulate proliferation.[4]

  • Sodium Pyruvate: This can be added as an additional energy source.

  • HEPES Buffer: While this compound uses a bicarbonate buffer, adding HEPES can provide additional buffering capacity and help maintain a stable pH.

Troubleshooting Guide: Slow Cell Growth in this compound

Use the following guide to diagnose and resolve issues with slow cell growth.

Observation Potential Cause Recommended Action
Cells appear healthy but are dividing slowly. Suboptimal Medium Formulation 1. Increase serum concentration in increments (e.g., from 10% to 15% or 20%).2. Supplement with L-glutamine and Non-Essential Amino Acids.3. Consider switching to a richer basal medium like DMEM or a 1:1 mixture of this compound and DMEM.
Cells look stressed (e.g., rounded, detached, granular). Poor Medium Quality or Incorrect Environmental Conditions 1. Check the pH and osmolality of your prepared medium (See Protocol 3).2. Ensure your incubator is calibrated for the correct temperature (typically 37°C) and CO2 concentration (5-10% for this compound).3. Use a fresh bottle of this compound and/or a different lot of FBS.
Initial cell attachment is poor, leading to low cell numbers. Cell Handling Issues or Suboptimal Culture Surface 1. Ensure gentle handling of cells during passaging to minimize damage.2. Optimize trypsinization time; over-exposure can damage cell surface proteins.3. For adherent cells, consider coating culture vessels with attachment factors like collagen or fibronectin.
Gradual decline in proliferation over several passages. Cell Senescence or Mycoplasma Contamination 1. Use a lower passage number of cells from a frozen stock.2. Test for mycoplasma contamination. If positive, discard the culture and affected reagents.
Sudden drop in cell viability and growth. Bacterial or Fungal Contamination 1. Visually inspect the culture for turbidity, color change, or filamentous growth.2. If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.

Data Presentation

Table 1: Comparison of Key Components in Common Cell Culture Media (Approximate Concentrations in mg/L)

ComponentThis compoundDMEM (High Glucose)RPMI-1640
Glucose 100045002000
L-Glutamine 100584300
Sodium Bicarbonate 220037002000
Amino Acids (Total) ~1200~1600~1000
Vitamins (Total) ~2~16~1
Calcium Chloride 20020042.1
Phenol Red 10155

Note: Exact compositions can vary slightly between manufacturers.

Table 2: General Effect of FBS Concentration on Cell Proliferation

FBS ConcentrationExpected Effect on Most Cell LinesConsiderations
0-2% Minimal to no proliferation; may induce apoptosis.Used for starvation experiments or to reduce background in certain assays.
5-10% Supports moderate to good proliferation for many cell lines.A common starting point for optimizing culture conditions.
15-20% Can enhance the proliferation of fastidious or rapidly dividing cells.Higher concentrations can sometimes lead to differentiation or altered morphology in some cell types. A study on HUVEC cells used 20% FBS in this compound.[7]
>20% May be inhibitory or cause cellular stress for some cell lines.[5]Not commonly used and should be empirically tested.

Experimental Protocols

Protocol 1: Cell Viability Assessment using Trypan Blue Exclusion Assay

This protocol determines the number of viable cells in a suspension. Live cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Materials:

  • Cell suspension

  • 0.4% Trypan Blue solution

  • Hemocytometer

  • Microscope

  • Micropipettes and tips

Procedure:

  • Harvest and resuspend cells in a known volume of medium.

  • In a small tube, mix 10 µL of your cell suspension with 10 µL of 0.4% Trypan Blue solution (a 1:1 dilution).[10]

  • Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes, as this can lead to dye uptake by viable cells.

  • Carefully load 10 µL of the mixture into the hemocytometer chamber.

  • Under a microscope, count the number of live (clear) and dead (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculate the percentage of viable cells:

    • % Viability = (Number of live cells / Total number of cells (live + dead)) x 100

  • Calculate the concentration of viable cells:

    • Viable cells/mL = (Average number of live cells per large square) x Dilution factor (2 in this case) x 10^4

Protocol 2: Cell Proliferation Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell proliferation. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT salt to purple formazan crystals.

Materials:

  • Cells cultured in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at the desired density and allow them to attach and grow for the desired period.

  • Carefully remove the culture medium from each well.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well.[11]

  • Incubate the plate at 37°C for 2-4 hours, allowing the formazan crystals to form.

  • Add 100 µL of the solubilization solution to each well.[11]

  • Mix thoroughly by gentle pipetting or shaking to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable, metabolically active cells.

Protocol 3: Quality Control of Prepared this compound Medium

pH Measurement:

  • Aseptically transfer a small aliquot (e.g., 5-10 mL) of the prepared medium into a sterile tube.

  • Use a calibrated pH meter to measure the pH. For most cell lines, the optimal pH range is 7.2-7.4.[12]

  • If the pH is outside the desired range, it can be adjusted with sterile 1N HCl or 1N NaOH. However, large adjustments may indicate an issue with the buffer system or preparation.

Osmolality Measurement:

  • Use an osmometer to measure the osmolality of an aliquot of the prepared medium.

  • The typical osmolality range for most mammalian cell lines is 260-320 mOsm/kg.

  • Deviations from this range can cause osmotic stress to the cells.

Visualizations

Signaling Pathways and Workflows

Nutrient_Sensing_Pathway Nutrient Sensing via mTORC1 Pathway Nutrients Amino Acids, Glucose (in this compound) mTORC1 mTORC1 Nutrients->mTORC1 Activates GrowthFactors Growth Factors (from Serum) GrowthFactors->mTORC1 Activates ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Promotes Autophagy Autophagy (Inhibited) mTORC1->Autophagy CellGrowth Cell Growth & Proliferation ProteinSynthesis->CellGrowth

Caption: The mTORC1 pathway integrates signals from nutrients and growth factors to promote cell growth.

Cellular_Stress_Response General Cellular Stress Response Stressors Stressors (Nutrient Depletion, pH shift, etc.) CellularDamage Cellular Damage (e.g., Protein Misfolding) Stressors->CellularDamage StressResponse Integrated Stress Response (ISR) CellularDamage->StressResponse Activates Survival Cell Survival (Adaptation, Repair) StressResponse->Survival Promotes Apoptosis Cell Death (Apoptosis) StressResponse->Apoptosis Can trigger if stress is severe

Caption: Cellular stress responses can lead to either cell survival or programmed cell death.

Troubleshooting_Workflow Troubleshooting Workflow for Slow Cell Growth Start Slow Cell Growth Observed in this compound CheckContamination Check for Contamination (Visual & Mycoplasma Test) Start->CheckContamination CheckEnvironment Verify Incubator (Temp, CO2, Humidity) CheckContamination->CheckEnvironment No Discard Contaminated: Discard Culture CheckContamination->Discard Yes CheckMedium Assess Medium Quality (pH, Osmolality, Age) CheckEnvironment->CheckMedium OK Resolved Growth Rate Improved CheckEnvironment->Resolved Issue Found & Corrected OptimizeSupplements Optimize Supplements (Serum Lot/Conc., L-Glutamine) CheckMedium->OptimizeSupplements OK CheckMedium->Resolved Issue Found & Corrected ConsiderAlternatives Consider Alternative Medium (e.g., DMEM) OptimizeSupplements->ConsiderAlternatives No Improvement OptimizeSupplements->Resolved Improvement ConsiderAlternatives->Resolved

Caption: A logical workflow for troubleshooting slow cell growth in this compound medium.

References

issues with M199 medium prepared from powder

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with M199 medium prepared from powder.

Frequently Asked Questions (FAQs)

Q1: What is this compound medium and what are its common applications?

Medium 199 (this compound) is a chemically defined cell culture medium developed in 1950. It was originally formulated for the nutritional studies of chick embryo fibroblasts.[1] this compound is widely used for the cultivation of a variety of animal cells, particularly non-transformed cells.[2] Its applications include virology, vaccine production, and in vitro cultivation of primary explants, such as those from mouse pancreatic epithelial and rat lens tissues.[3]

Q2: What are the key differences between this compound with Earle's salts and Hanks' salts?

This compound medium is available in two main formulations based on the balanced salt solution they contain:

  • This compound with Earle's Balanced Salt Solution (EBSS): This formulation contains a higher concentration of sodium bicarbonate and is designed for use in a CO2 incubator (typically 5-10% CO2) to maintain a physiological pH.[4]

  • This compound with Hanks' Balanced Salt Solution (HBSS): This formulation has a lower sodium bicarbonate concentration and is buffered for use in a non-CO2 environment (i.e., atmospheric conditions).[4]

It is crucial to choose the correct formulation based on your cell culture setup to ensure proper pH control.[5]

Q3: Does this compound medium require serum supplementation?

While this compound was designed as a chemically defined medium, long-term cultivation of cells typically requires the addition of a serum supplement, such as Fetal Bovine Serum (FBS).[1] The serum provides essential proteins, lipids, and growth factors that are not present in the basal medium.[4]

Troubleshooting Guide

Issue 1: Precipitation or Cloudiness in the Prepared Medium

Q: I have prepared this compound medium from powder, and I observe a precipitate or cloudy appearance. What could be the cause and how can I resolve it?

A: Precipitation in freshly prepared this compound medium can arise from several factors:

  • Improper Dissolution Technique: Adding the powdered medium to hot water or preparing a concentrated solution is not recommended as it can lead to the formation of precipitates.[6] Always dissolve the powder in room temperature (15-20°C) water with gentle stirring.[7]

  • Poor Water Quality: The use of water that is not of tissue culture grade can introduce impurities and ions that may react with media components, causing precipitation. Always use sterile, deionized, or distilled water.

  • Incorrect Order of Reagent Addition: When preparing media, it is crucial to follow the manufacturer's instructions regarding the order of adding components. For instance, adding sodium bicarbonate before the powdered medium is fully dissolved can sometimes lead to precipitation.

  • pH Fluctuation: A significant shift in pH during preparation can cause some components to become insoluble. Ensure that the pH is adjusted slowly and carefully.

  • Contamination: Bacterial or fungal contamination can cause the medium to become turbid.[8][9] If contamination is suspected, the medium should be discarded.[5][9]

Troubleshooting Steps:

  • Review Preparation Protocol: Double-check the manufacturer's protocol for preparing the this compound medium from powder.[3][7]

  • Check Water Quality: Ensure you are using high-purity, sterile water.

  • Monitor Temperature: Do not heat the water during dissolution.[7]

  • Filter Sterilization: After preparation and pH adjustment, immediately sterilize the medium by filtering it through a 0.22 µm filter.[3]

  • Inspect for Contamination: If the medium appears cloudy after a period of storage, it may be contaminated. Discard the medium and prepare a fresh batch.[8]

Issue 2: pH Instability in the Culture

Q: My this compound medium shows a rapid change in pH in the incubator. What could be the problem?

A: Rapid pH shifts in cell culture are a common issue and can be detrimental to cell health. The primary causes include:

  • Incorrect CO2 Tension: For this compound with Earle's salts, the pH is maintained by the equilibrium between the sodium bicarbonate in the medium and the CO2 level in the incubator. An incorrect CO2 level will lead to a pH imbalance.[5]

  • Improper Bicarbonate Concentration: The amount of sodium bicarbonate added to the powdered medium must be precise. Refer to the manufacturer's instructions for the correct concentration.[10]

  • Overly Tight Flask Caps: Gas exchange is crucial for pH maintenance. If the caps on your culture flasks are too tight, CO2 cannot equilibrate with the medium, leading to a pH shift.[5]

  • Bacterial or Fungal Contamination: Microbial contamination often leads to a rapid drop in pH due to the production of acidic byproducts.[5][11][12]

  • High Cell Density: A very high cell density can lead to the rapid production of lactic acid, causing the pH to drop.

Troubleshooting Steps:

  • Verify CO2 Levels: Check and calibrate your CO2 incubator to ensure it is providing the correct percentage of CO2 for your this compound formulation.[5]

  • Check Sodium Bicarbonate Concentration: Ensure the correct amount of sodium bicarbonate was added during medium preparation.

  • Loosen Flask Caps: Loosen the caps of your culture flasks by a quarter turn to allow for proper gas exchange.[5]

  • Screen for Contamination: Visually inspect your cultures for any signs of contamination. If suspected, perform a test and discard the contaminated cultures.[5]

  • Subculture Cells: Passage your cells before they reach confluency to avoid excessive metabolic waste production.

Issue 3: Poor Cell Growth or Viability

Q: My cells are growing slowly or appear unhealthy in the this compound medium I prepared. What are the possible reasons?

A: Several factors related to the prepared medium can affect cell growth and viability:

  • Incorrect Medium Formulation: Ensure that the this compound formulation (Earle's vs. Hanks' salts) is appropriate for your culture conditions (CO2 vs. non-CO2 incubator).[5]

  • Deterioration of Powdered Medium: Powdered media are hygroscopic and should be stored in a dry environment at 2-8°C. Deterioration may be indicated by a color change, clumping, or insolubility.

  • Inadequate Supplementation: this compound generally requires supplementation with serum to support long-term cell growth. The quality and concentration of the serum used are critical.

  • Osmolality Issues: The addition of supplements or incorrect preparation can alter the osmolality of the medium, which can stress the cells.[9][13]

  • Mycoplasma Contamination: Mycoplasma contamination is not visible to the naked eye but can significantly impact cell growth and metabolism.[9][14]

Troubleshooting Steps:

  • Confirm Correct Medium Usage: Double-check that you are using the appropriate this compound formulation for your incubator setup.

  • Inspect Powdered Medium: Before preparation, check the powdered medium for any signs of deterioration.

  • Optimize Serum Supplementation: Use a high-quality serum at the recommended concentration for your specific cell line. You may need to test different lots of serum.[5]

  • Check for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.[9]

  • Prepare Fresh Medium: If in doubt, prepare a fresh batch of this compound medium from a new container of powder.

Data Presentation

Table 1: Standard Formulation of this compound Medium (per Liter)

Component CategoryComponentConcentration (mg/L)
Inorganic Salts CaCl2 (anhydrous)200
Fe(NO3)3•9H2O0.72
KCl400
MgSO4 (anhydrous)97.70
NaCl6,800
NaHCO32,200
NaH2PO4•H2O140
Amino Acids L-Alanine25
L-Arginine HCl70
L-Aspartic acid30
L-Cysteine HCl•H2O0.1
L-Cystine 2HCl26
L-Glutamic Acid75
L-Glutamine100
Glycine50
L-Histidine HCl•H2O21.88
Hydroxy-L-proline10
L-Isoleucine20
L-Leucine60
L-Lysine HCl70
L-Methionine15
L-Phenylalanine25
L-Proline40
L-Serine25
L-Threonine30
L-Tryptophan10
L-Tyrosine•2Na•2H2O57.87
L-Valine25
Vitamins p-Aminobenzoic acid0.05
Ascorbic acid0.05
D-Biotin0.01
D-Ca-pantothenate0.01
Choline chloride0.50
Folic Acid0.01
i-Inositol0.05
Menadione0.01
Niacin0.025
Niacinamide0.025
Pyridoxal HCl0.025
Pyridoxine HCl0.025
Riboflavin0.01
Thiamine HCl0.01
Vitamin A0.1
Vitamin D20.1
Vitamin E0.01
Other Components Adenine sulfate10
Adenosine 5'-phosphate0.2
ATP disodium salt1.0
Cholesterol0.2
D-Glucose1,000
Glutathione (reduced)0.05
Guanine HCl0.3
Hypoxanthine0.3
Phenol Red10
D-Ribose0.5
Sodium Acetate50
Thymine0.3
Tween 8020
Uracil0.3
Xanthine0.3

Note: This is a representative formulation. Exact concentrations may vary slightly between manufacturers.[1][15]

Experimental Protocols

Protocol 1: Preparation of 1L of this compound Medium from Powder

Materials:

  • This compound powdered medium (for 1L)

  • High-purity, tissue culture grade water

  • Sodium bicarbonate (NaHCO3), powder or 7.5% solution

  • 1N HCl and 1N NaOH for pH adjustment

  • Sterile 1L graduated cylinder and media bottle

  • Sterile stir bar

  • Stir plate

  • Sterile 0.22 µm filter unit

Methodology:

  • Measure out approximately 900 mL of tissue culture grade water into a sterile beaker or flask containing a sterile stir bar. The water should be at room temperature (15-20°C).

  • With gentle stirring, slowly add the entire contents of the this compound powder packet.[7]

  • Rinse the inside of the packet with a small amount of the water to ensure all the powder is transferred.[7]

  • Continue stirring until the powder is completely dissolved. Do not heat the solution.[7]

  • Add the required amount of sodium bicarbonate. For this compound with Earle's salts, this is typically 2.2 g of powder or 29.3 mL of a 7.5% solution per liter.[4][10] For this compound with Hanks' salts, it is typically 0.35 g of powder or 4.7 mL of a 7.5% solution per liter.[10] Stir until the sodium bicarbonate is fully dissolved.

  • While stirring, adjust the pH to 0.1-0.3 units below the desired final working pH (e.g., adjust to pH 7.1-7.3 for a final pH of 7.2-7.4).[4] The pH will likely rise slightly after filtration.[4][7] Use 1N HCl or 1N NaOH to adjust the pH.

  • Add tissue culture grade water to bring the final volume to 1L.

  • Sterilize the medium immediately by filtering it through a 0.22 µm pore size filter into a sterile storage bottle.[3]

  • Store the prepared medium at 2-8°C, protected from light.[6]

Visualizations

experimental_workflow cluster_prep Medium Preparation cluster_sterilization Sterilization & Storage cluster_qc Quality Control powder This compound Powder dissolve Dissolve Powder powder->dissolve water Tissue Culture Grade Water water->dissolve bicarb Add Sodium Bicarbonate dissolve->bicarb ph_adjust Adjust pH bicarb->ph_adjust qs QS to Final Volume ph_adjust->qs filter 0.22 µm Filtration qs->filter storage Store at 2-8°C filter->storage visual_insp Visual Inspection (Clarity, Color) filter->visual_insp ph_check Final pH Check visual_insp->ph_check sterility_test Sterility Test (Optional) ph_check->sterility_test

Caption: Workflow for preparing sterile this compound medium from powder.

troubleshooting_logic start Issue Observed in Culture precipitate Precipitate / Cloudiness start->precipitate ph_shift Rapid pH Shift start->ph_shift poor_growth Poor Cell Growth start->poor_growth cause_prep Improper Preparation precipitate->cause_prep Yes cause_contam Contamination precipitate->cause_contam Yes ph_shift->cause_contam Yes cause_co2 Incorrect CO2 / Gas Exchange ph_shift->cause_co2 Yes poor_growth->cause_contam Yes cause_supp Inadequate Supplementation poor_growth->cause_supp Yes cause_powder Deteriorated Powder poor_growth->cause_powder Yes

Caption: Logical flowchart for troubleshooting common this compound medium issues.

signaling_pathway_impact cluster_issue Medium Preparation Issue cluster_cellular_effect Cellular Effect cluster_pathway Affected Signaling Pathways improper_ph Incorrect pH enzyme_activity Altered Enzyme Activity improper_ph->enzyme_activity ion_transport Disrupted Ion Transport improper_ph->ion_transport wrong_osmo Incorrect Osmolality cell_stress Cellular Stress (Osmotic Shock) wrong_osmo->cell_stress nutrient_depl Nutrient Degradation metabolism Altered Metabolism nutrient_depl->metabolism pi3k_akt PI3K/Akt Pathway (Growth, Survival) enzyme_activity->pi3k_akt ion_transport->pi3k_akt mapk MAPK Pathway (Stress Response) cell_stress->mapk apoptosis Apoptosis Pathway cell_stress->apoptosis metabolism->pi3k_akt

Caption: Impact of improper medium preparation on key signaling pathways.

References

Technical Support Center: Optimizing Long-Term Cell Viability in M199 Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving cell viability in long-term M199 culture. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during long-term cell culture using Medium 199 (this compound).

Issue 1: Gradual Decrease in Cell Viability and Proliferation Over Time

  • Q: My cells initially grow well in this compound, but after a few passages, I observe a significant drop in viability and proliferation. What could be the cause?

    A: This is a common issue as this compound was originally developed for the maintenance of non-transformed cells and is not as nutritionally complete as some other basal media like DMEM.[1][2][3] For long-term cultures, this compound requires supplementation to support sustained growth.[2] Key factors to consider are nutrient depletion, accumulation of metabolic byproducts, and pH instability.

    Troubleshooting Steps:

    • Serum Supplementation: Ensure you are using an appropriate concentration of high-quality Fetal Bovine Serum (FBS) or other sera.[4] While this compound can be used in serum-free conditions, this requires the addition of specific growth factors and hormones.[3][5]

    • L-Glutamine Stability: L-glutamine is an essential amino acid that is unstable in liquid media and degrades over time, producing ammonia which can be toxic to cells.[6] Consider adding fresh L-glutamine or using a stable dipeptide form like GlutaMAX™.[6][7]

    • Nutrient and Growth Factor Addition: For serum-reduced or serum-free long-term cultures, supplement this compound with growth factors, hormones, and other essential components.[3][8] Common supplements include Insulin-Transferrin-Selenium (ITS), growth factors like EGF or FGF, and hormones such as hydrocortisone.[7][8][9][10]

    • Regular Media Changes: Ensure you are changing the media frequently enough to replenish depleted nutrients and remove metabolic waste. The frequency will depend on the cell type and density.

Issue 2: Sudden pH Shift in the Culture Medium

  • Q: The color of my this compound medium, which contains phenol red, has rapidly changed to yellow (acidic) or purple/pink (alkaline). What does this indicate and how can I fix it?

    A: A rapid pH shift is a critical indicator of a problem in your cell culture.

    • Yellow Medium (Acidic): This is often a sign of bacterial contamination or over-confluent, highly metabolic cells producing excess lactic acid.[11]

    • Purple/Pink Medium (Alkaline): This can indicate fungal contamination or an issue with the CO₂ concentration in the incubator.[11] this compound with Earle's salts is buffered by sodium bicarbonate and requires a 5-10% CO₂ environment to maintain a physiological pH.[1] If using this compound with Hanks' salts, it is designed for use in atmospheric conditions without CO₂ supplementation.[6]

    Troubleshooting Steps:

    • Check for Contamination: Visually inspect your cultures under a microscope for any signs of bacteria (moving black dots or rods) or fungi (filamentous structures).[11][12] If contamination is suspected, discard the culture and decontaminate the incubator and biosafety cabinet.[13]

    • Verify Incubator CO₂ Levels: Ensure your incubator's CO₂ sensor is calibrated and providing the correct percentage of CO₂ required for your this compound formulation (typically 5% for Earle's salts).[14]

    • Use of Buffering Agents: For cultures sensitive to pH fluctuations, consider using this compound formulations containing HEPES buffer, which provides additional buffering capacity.[2]

    • Cell Density Management: Avoid letting your cultures become over-confluent, as this can lead to rapid acidification of the medium due to high metabolic activity.[13]

Issue 3: Poor Cell Attachment and Morphology

  • Q: My adherent cells are detaching from the culture vessel or appear morphologically abnormal in long-term this compound culture. What should I do?

    A: Poor attachment and abnormal morphology can stem from several factors, including the culture surface, enzymatic stress, or a suboptimal culture environment.

    Troubleshooting Steps:

    • Culture Vessel Coating: this compound supplemented with low serum may not provide sufficient attachment factors for some cell types.[9] Consider coating your culture vessels with extracellular matrix proteins like collagen, fibronectin, or laminin to promote cell adhesion.[10]

    • Gentle Cell Handling: Over-exposure to dissociation enzymes like trypsin can damage cell surface proteins, leading to poor attachment.[14] Use the lowest effective concentration of trypsin for the shortest possible time. Consider using gentler, non-enzymatic cell dissociation solutions.[10]

    • Mycoplasma Contamination: Mycoplasma is a common and often undetected contaminant that can alter cell morphology and behavior.[15][16] Regularly test your cell lines for mycoplasma. If a culture is positive, it is best to discard it.[13]

    • Review Medium Supplementation: Ensure your this compound is adequately supplemented with serum or the necessary growth and attachment factors for your specific cell type.[4]

Quantitative Data Summary

For successful long-term culture in this compound, appropriate supplementation is crucial. The following tables provide recommended concentration ranges for common supplements. Note that optimal concentrations may vary depending on the specific cell line.

Table 1: Common Supplements for Long-Term this compound Culture

SupplementTypical Concentration RangePurpose
Fetal Bovine Serum (FBS)5 - 20%Provides growth factors, hormones, and attachment factors.[4]
L-Glutamine2 - 6 mMEssential amino acid for energy metabolism.[17]
GlutaMAX™ Supplement2 - 6 mMStable form of L-glutamine, reduces ammonia buildup.[6][7]
HEPES Buffer10 - 25 mMProvides additional buffering capacity to stabilize pH.[2]
Penicillin-Streptomycin50 - 100 U/mL Penicillin, 50 - 100 µg/mL StreptomycinPrevents bacterial contamination.[6]

Table 2: Supplements for Serum-Reduced or Serum-Free this compound Culture

SupplementTypical Concentration RangePurpose
Insulin-Transferrin-Selenium (ITS)1X (as per manufacturer)Promotes cell proliferation and viability in the absence of serum.[7]
Epidermal Growth Factor (EGF)1 - 10 ng/mLStimulates growth of various cell types.[8]
Basic Fibroblast Growth Factor (bFGF)1 - 10 ng/mLSupports the growth of endothelial and fibroblast cells.[8]
Bovine Serum Albumin (BSA)0.1 - 1%Carrier protein for lipids, hormones, and other small molecules.[7]

Experimental Protocols

Protocol 1: Preparation of Supplemented this compound Medium for Long-Term Culture

  • Start with a bottle of sterile this compound basal medium.

  • Aseptically add Fetal Bovine Serum (FBS) to a final concentration of 10%. For a 500 mL bottle of this compound, add 55.6 mL of FBS.

  • Aseptically add L-glutamine to a final concentration of 2 mM. For a 500 mL bottle, add 5 mL of a 200 mM stock solution. Alternatively, use a stable glutamine supplement like GlutaMAX™ at the same final concentration.

  • If required for your cell type and to prevent contamination, aseptically add Penicillin-Streptomycin to a final concentration of 1X (typically 100 U/mL penicillin and 100 µg/mL streptomycin). For a 500 mL bottle, add 5 mL of a 100X stock solution.

  • Gently swirl the bottle to mix all components thoroughly.

  • Label the bottle with the date of preparation and the added supplements. Store the supplemented medium at 2-8°C and use within 2-4 weeks for optimal performance.

Protocol 2: Mycoplasma Detection using PCR

  • Collect 1 mL of spent culture medium from a 2-3 day old culture that is 70-80% confluent.

  • Centrifuge the medium at 200 x g for 5 minutes to pellet any cells.

  • Transfer the supernatant to a new microcentrifuge tube and centrifuge at 20,000 x g for 20 minutes to pellet the mycoplasma.

  • Carefully aspirate and discard the supernatant, leaving approximately 50 µL to avoid disturbing the pellet.

  • Resuspend the pellet in the remaining liquid.

  • Extract the DNA from the pellet using a commercial DNA extraction kit, following the manufacturer's instructions.

  • Perform a Polymerase Chain Reaction (PCR) using primers specific for mycoplasma 16S rRNA genes.

  • Analyze the PCR product by agarose gel electrophoresis. The presence of a band of the expected size indicates mycoplasma contamination.

Visualizations

experimental_workflow Experimental Workflow: Troubleshooting Low Cell Viability start Low Cell Viability Observed in Long-Term this compound Culture check_contamination Check for Microbial Contamination (Visual Inspection, PCR for Mycoplasma) start->check_contamination check_culture_conditions Review Culture Conditions (pH, CO2, Temperature) check_contamination->check_culture_conditions Contamination Negative discard_culture Discard Contaminated Culture & Decontaminate Equipment check_contamination->discard_culture Contamination Positive review_medium Assess this compound Supplementation (Serum, L-Glutamine, Growth Factors) check_culture_conditions->review_medium Optimal adjust_incubator Calibrate/Adjust Incubator Settings check_culture_conditions->adjust_incubator Suboptimal optimize_medium Optimize Medium Supplementation review_medium->optimize_medium Inadequate continue_culture Continue Culture with Monitoring review_medium->continue_culture Adequate adjust_incubator->continue_culture optimize_medium->continue_culture

Caption: Troubleshooting workflow for low cell viability in this compound culture.

signaling_pathway Key Factors for Cell Viability and Proliferation cluster_supplements This compound Medium Supplements cluster_cellular_processes Cellular Processes cluster_outcomes Culture Outcomes Serum Serum (FBS) CellSignaling Cell Signaling Pathways (e.g., MAPK, PI3K/Akt) Serum->CellSignaling GrowthFactors Growth Factors (EGF, FGF) GrowthFactors->CellSignaling Glutamine L-Glutamine Metabolism Energy Metabolism Glutamine->Metabolism ProteinSynthesis Protein Synthesis CellSignaling->ProteinSynthesis Proliferation Cell Proliferation Metabolism->Proliferation ProteinSynthesis->Proliferation Viability High Cell Viability Proliferation->Viability

References

Technical Support Center: Optimizing M199 for Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Medium 199 (M199) for the successful cultivation of sensitive cell lines. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Medium 199 and for which cell types was it originally developed?

Medium 199 (this compound) is one of the earliest chemically defined synthetic cell culture media, developed in 1950 by Morgan, Morton, and Parker.[1][2][3][4][5][6] It was initially formulated for nutritional studies on chick embryo fibroblasts.[2][7][8] this compound has broad species applicability and is particularly suited for the cultivation of non-transformed cells.[2][3][4][5][7] It is widely used in virology, vaccine production, and for the in vitro cultivation of primary explants from tissues like mouse pancreatic epithelia.[4][5][7][9]

Q2: My sensitive cells are not growing well in the standard this compound formulation. What could be the reason?

Standard this compound is a basal medium that lacks certain growth factors, proteins, and lipids essential for the long-term proliferation of many sensitive or fastidious cell lines.[9][10] While explanted tissues might survive for a short period, long-term cultivation almost always requires supplementation with serum or other growth-promoting factors.[4][6] For many sensitive cells, such as primary endothelial cells, the nutrient concentrations in this compound, particularly certain amino acids, may be suboptimal for robust growth.[11]

Q3: What are the key supplements to add to this compound for sensitive cell lines like Human Umbilical Vein Endothelial Cells (HUVECs)?

For sensitive cells like HUVECs, this compound must be supplemented to support healthy growth and proliferation. Common supplements include:

  • Serum: Fetal Bovine Serum (FBS) or Fetal Calf Serum (FCS) is typically added at a concentration of 10-20%.[7][8][12][13]

  • Growth Factors: Endothelial Cell Growth Supplement (ECGS) or specific recombinant growth factors like Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF) are crucial.[3][7][12][14][15]

  • Heparin: Often used in conjunction with ECGS to enhance its activity.[7][12][14][15]

  • Additional Amino Acids: L-Glutamine is a critical supplement, as it is not stable in liquid media over long periods.[7][9][14] Some studies have shown that increasing the total available nitrogen by adding a mixture of essential and non-essential amino acids can significantly boost endothelial cell growth.[11]

  • Buffering System: For added pH stability, especially when working outside of a CO₂ incubator, HEPES buffer is often added.[1][7][15][16][17][][19][20]

Q4: How do I choose between this compound with Earle's salts and Hanks' salts?

The choice of salt solution depends on the incubation environment:

  • This compound with Earle's Balanced Salt Solution (EBSS): Contains a higher concentration of sodium bicarbonate and is designed for use in a CO₂ incubator, typically with a 5% CO₂ atmosphere to maintain the correct pH.[1][21][22]

  • This compound with Hanks' Balanced Salt Solution (HBSS): Has a lower sodium bicarbonate concentration and is intended for use in a sealed system without a controlled CO₂ atmosphere or for short-term manipulations on the benchtop.[1][21][22]

Using a medium with Earle's salts in an environment without CO₂ will lead to a rapid increase in pH, which can be toxic to cells. Conversely, using a medium with Hanks' salts in a CO₂ incubator will result in an acidic pH.[1]

Q5: The pH of my this compound culture is unstable. How can I fix this?

Rapid pH shifts in the medium can be detrimental to cell health.[23] Here are some common causes and solutions:

  • Incorrect Salt Solution: Ensure you are using Earle's salts for CO₂ incubation and Hanks' salts for atmospheric conditions.[1]

  • Improper CO₂ Levels: The required CO₂ concentration is dependent on the sodium bicarbonate level in your medium. For this compound with Earle's salts (2.2 g/L NaHCO₃), a 5-7% CO₂ level is generally appropriate.[1][24] Verify your incubator's CO₂ sensor is calibrated correctly.

  • Overly Tight Flask Caps: For CO₂-dependent buffering, ensure flask caps are loosened (one-quarter turn) to allow for gas exchange.[1]

  • Bacterial or Fungal Contamination: Microbial contamination can cause rapid pH changes. Visually inspect your cultures for turbidity or color changes and perform a contamination test if suspected.[1]

  • Insufficient Buffering: If you frequently handle cultures outside the incubator, consider adding HEPES buffer at a final concentration of 10-25 mM to provide additional, CO₂-independent pH stability.[1][19][20]

Troubleshooting Guide

This section addresses specific issues you might encounter when using adjusted this compound for sensitive cell lines.

Problem 1: Poor Cell Attachment

  • Possible Cause: Over-trypsinization during passaging can damage cell surface proteins required for attachment.

  • Suggested Solution: Reduce the trypsin incubation time or use a lower trypsin concentration. Gently tap the flask to detach cells rather than prolonged enzymatic exposure.[24]

  • Possible Cause: The culture vessel surface may not be suitable for your cell type.

  • Suggested Solution: For cells like HUVECs, coating cultureware with an attachment factor such as gelatin or fibronectin can significantly improve adherence.[8]

  • Possible Cause: Lack of essential attachment factors in a low-serum or serum-free medium.

  • Suggested Solution: Ensure your supplemented medium contains necessary attachment factors, which are typically present in serum or can be added separately.[24]

Problem 2: Slow Growth or Low Viability

  • Possible Cause: Suboptimal concentration of supplements.

  • Suggested Solution: Titrate the concentration of serum and key growth factors (e.g., ECGS, VEGF, bFGF) to find the optimal level for your specific cell line. Compare the performance of your supplemented this compound against a specialized commercial medium (like EGM-2 for endothelial cells) as a positive control.[8][13]

  • Possible Cause: Depletion of critical amino acids.

  • Suggested Solution: this compound may have lower levels of certain amino acids compared to more modern media like DMEM.[11] Supplementing with L-glutamine (2-6 mM) is standard practice.[7] For particularly demanding cells, consider adding a non-essential amino acid solution or increasing the concentration of key amino acids.[11]

  • Possible Cause: Cell line has been passaged too many times.

  • Suggested Solution: Use low-passage number cells for your experiments, as sensitive primary cells can enter senescence after a limited number of divisions.[8][13]

  • Possible Cause: Stress from adapting to a new medium.

  • Suggested Solution: When switching from another medium to your custom-supplemented this compound, adapt the cells sequentially. Start with a 75:25 mixture of the old and new media, and gradually increase the proportion of the new medium over several passages.[24]

Problem 3: Changes in Cell Morphology

  • Possible Cause: Inadequate media formulation over long-term culture.

  • Suggested Solution: Cells cultured in a suboptimal medium like this compound with minimal supplementation may lose their characteristic morphology over several passages.[8][13] Ensure your supplementation is comprehensive. For example, HUVECs in this compound with 20% FBS may show signs of senescence earlier than those in a fully supplemented medium like EGM-2.[8][13]

  • Possible Cause: High concentrations of certain supplements.

  • Suggested Solution: High levels of some amino acids, like branched-chain amino acids (BCAAs), have been shown to induce stress and inflammatory responses in endothelial cells, which could alter their morphology and function.[25] Ensure your supplementation is balanced.

Data Presentation

Table 1: Common Supplements for this compound for Endothelial Cells (e.g., HUVECs)

SupplementTypical Final ConcentrationPurposeReference
Fetal Bovine Serum (FBS)10 - 20%Provides growth factors, hormones, and attachment factors.[7][8][15]
Endothelial Cell Growth Supplement (ECGS)25 - 50 µg/mLA crude extract containing various mitogens for endothelial cells.[7][15]
Vascular Endothelial Growth Factor (VEGF)10 - 50 ng/mLPotent mitogen and survival factor for endothelial cells.[3][14]
Basic Fibroblast Growth Factor (bFGF)10 - 20 ng/mLStimulates proliferation of endothelial cells.[14]
Heparin10 - 100 µg/mLStabilizes and enhances the activity of ECGS and bFGF.[7][14][15]
L-Glutamine2 - 4 mMEssential amino acid; energy source; vital for protein synthesis.[7][9]
HEPES Buffer10 - 25 mMProvides additional, CO₂-independent pH buffering.[1][15][20]
Penicillin/Streptomycin50 - 100 U/mL / 50 - 100 µg/mLPrevents bacterial contamination.[7][15]

Experimental Protocols

Protocol 1: Preparation of Fully Supplemented this compound for HUVECs

This protocol describes the preparation of 500 mL of complete growth medium for HUVECs based on this compound.

Materials:

  • This compound with Earle's Salts and L-Glutamine (or supplement L-Glutamine separately)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Endothelial Cell Growth Supplement (ECGS)

  • Heparin

  • HEPES Buffer (1M solution)

  • Penicillin-Streptomycin (10,000 U/mL)

  • Sterile 500 mL filtration unit (0.22 µm pore size)

  • Sterile storage bottles

Procedure:

  • In a sterile biological safety cabinet, begin with 400 mL of basal this compound.

  • Aseptically add 100 mL of FBS to achieve a final concentration of 20%.

  • Add 5 mL of Penicillin-Streptomycin solution to reach a final concentration of 100 U/mL.

  • Add 12.5 mL of 1M HEPES solution for a final concentration of 25 mM.

  • Prepare stock solutions of ECGS and Heparin in sterile PBS or HBSS according to the manufacturer's instructions.

  • Add the appropriate volume of ECGS and Heparin stock solutions to achieve the desired final concentrations (e.g., 50 µg/mL and 100 µg/mL, respectively).[7]

  • Bring the total volume to 500 mL with sterile this compound.

  • Mix the complete medium gently by swirling.

  • Sterile-filter the entire solution using a 0.22 µm filter unit to remove any potential contaminants introduced during supplementation.

  • Store the complete, supplemented medium at 2-8°C, protected from light. Use within 2-3 weeks for optimal performance.

Protocol 2: Cell Viability Assay (MTT-based) to Compare Media Formulations

This protocol allows for the quantitative comparison of cell viability and proliferation in different this compound supplement conditions.

Materials:

  • Cells cultured in different this compound formulations (e.g., Basal this compound, this compound+10% FBS, Fully Supplemented this compound).

  • 96-well cell culture plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

  • Multi-well spectrophotometer (plate reader).

Procedure:

  • Cell Seeding: Seed your sensitive cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of their respective test media. Include wells with medium only as a blank control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Addition of MTT: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[10][26][27]

  • Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down gently to dissolve the formazan crystals completely.[26][27]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. The absorbance values are directly proportional to the number of viable cells. Compare the results across the different media formulations.

Visualizations

Experimental_Workflow_for_M199_Optimization cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Decision start Start: Culture Sensitive Cells in Standard Medium prep_media Prepare Multiple this compound Formulations: - Basal this compound (Control) - this compound + Serum - this compound + Serum + Growth Factors start->prep_media seed_cells Seed Cells into Different Media Formulations prep_media->seed_cells incubate Incubate for 24-72 hours seed_cells->incubate assess_morphology Assess Cell Morphology (Microscopy) incubate->assess_morphology viability_assay Perform Cell Viability Assay (e.g., MTT, WST-1) incubate->viability_assay analyze_data Analyze Viability Data & Compare Morphologies assess_morphology->analyze_data viability_assay->analyze_data decision Is Growth & Morphology Optimal? analyze_data->decision optimal_medium Optimal Medium Identified decision->optimal_medium Yes refine Refine Supplement Concentrations decision->refine No refine->prep_media

Caption: Workflow for optimizing this compound supplementation for sensitive cells.

Troubleshooting_Logic_Flow start Problem Observed: Poor Cell Growth / Low Viability q_contamination Check for Contamination? (Turbidity, pH shift) start->q_contamination a_contamination_yes Discard Culture. Review Aseptic Technique. q_contamination->a_contamination_yes Yes a_contamination_no Contamination Ruled Out q_contamination->a_contamination_no No q_conditions Incubator Conditions OK? (CO2, Temp, Humidity) a_contamination_no->q_conditions a_conditions_no Calibrate/Correct Incubator Settings. q_conditions->a_conditions_no No a_conditions_yes Conditions Verified q_conditions->a_conditions_yes Yes q_media Is this compound Adequately Supplemented? a_conditions_yes->q_media a_media_no Add/Optimize Supplements: - Serum (10-20%) - Growth Factors (ECGS/VEGF) - L-Glutamine, HEPES q_media->a_media_no No a_media_yes Supplements Present q_media->a_media_yes Yes end_solution Problem Resolved a_media_no->end_solution q_passage Low Passage Number? a_media_yes->q_passage a_passage_no Use Earlier Passage Stock. Cells may be senescent. q_passage->a_passage_no No q_passage->end_solution Yes Signaling_Pathway_Diagram GF Growth Factors (VEGF, FGF, ECGS) RTK Receptor Tyrosine Kinases (RTKs) GF->RTK AA Amino Acids (L-Glutamine, BCAAs, etc.) mTOR mTORC1 AA->mTOR Activates NFkB_path IKK -> IκBα Degradation AA->NFkB_path Modulates Basal Basal this compound Nutrients (Vitamins, Glucose) Cell_Metabolism Cellular Metabolism Basal->Cell_Metabolism PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT AKT->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis NFkB NF-κB Activation NFkB_path->NFkB Inflammation Inflammation NFkB->Inflammation

References

Technical Support Center: L-Glutamine in M199 Medium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues related to L-glutamine degradation in M199 cell culture medium.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments due to the degradation of L-glutamine in this compound medium.

Problem Possible Cause Recommended Solution
Reduced Cell Growth and Viability L-glutamine depletion: L-glutamine is an essential amino acid that serves as a primary energy source for rapidly dividing cells. Its degradation over time can lead to nutrient limitation.[1]- Supplement the this compound medium with fresh L-glutamine at the time of use. - For long-term cultures, consider using a stabilized form of L-glutamine, such as L-alanyl-L-glutamine (e.g., GlutaMAX™).[1] - Ensure proper storage of this compound medium at 2-8°C and protected from light to slow down degradation.[2]
Ammonia toxicity: The breakdown of L-glutamine produces ammonia, which is toxic to cells and can inhibit growth and affect metabolism.[1][3]- Perform regular media changes to remove accumulated ammonia. - Use a medium with a lower initial L-glutamine concentration if your cell line is particularly sensitive to ammonia. The standard concentration in this compound is 0.68 mM.[4][5] - Switch to a stabilized L-glutamine dipeptide which significantly reduces ammonia accumulation.[1]
Inconsistent Experimental Results Variable L-glutamine concentration: Due to its instability, the actual concentration of L-glutamine in this compound medium can vary depending on the age and storage conditions of the medium.[3]- Prepare fresh medium with L-glutamine for each experiment or use aliquots of pre-made complete medium stored at -20°C for no longer than a month.[6] - For critical experiments, quantify the L-glutamine concentration in your medium batch before use. - Standardize the age of the medium used across all experiments.
pH Shift in Culture Medium Ammonia accumulation: The production of ammonia, a basic compound, can lead to an increase in the pH of the culture medium, moving it out of the optimal range for cell growth.[1]- Monitor the pH of your culture regularly. - Use a medium containing a pH indicator (like phenol red) to visually track pH changes. - Ensure the CO₂ concentration in the incubator is appropriate for the sodium bicarbonate concentration in your this compound formulation to maintain pH buffering.

Frequently Asked Questions (FAQs)

Q1: How fast does L-glutamine degrade in this compound medium?

Q2: What are the breakdown products of L-glutamine and are they all harmful?

L-glutamine spontaneously degrades in aqueous solutions into pyroglutamic acid and ammonia.[1][7] Of these, ammonia is the primary cytotoxic byproduct that can negatively impact cell health and experimental outcomes.[1][7]

Q3: What is the standard concentration of L-glutamine in this compound medium?

The standard concentration of L-glutamine in this compound medium is 100 mg/L, which is equivalent to approximately 0.68 mM.[4][5]

Q4: Can I just add more L-glutamine to my old this compound medium?

While you can supplement with fresh L-glutamine, be aware that the old medium will have accumulated ammonia. For sensitive cell lines or critical applications, it is best to use a fresh batch of medium.

Q5: What are the alternatives to using L-glutamine in this compound?

The most common alternative is to use a stabilized dipeptide form of L-glutamine, such as L-alanyl-L-glutamine.[1] This dipeptide is resistant to spontaneous degradation and is enzymatically cleaved by cells to release L-alanine and L-glutamine as needed.[1] This results in a more stable concentration of L-glutamine and significantly lower ammonia accumulation.[1] this compound formulations with L-alanyl-L-glutamine are commercially available.[2]

Experimental Protocols

Protocol 1: Quantification of L-glutamine and Ammonia using HPLC

This method allows for the precise measurement of L-glutamine and ammonia concentrations in your this compound medium.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector.

  • C18 reverse-phase column.

  • Ortho-phthalaldehyde (OPA) for pre-column derivatization.

  • Mobile phase A: 0.1 M sodium acetate (pH 7.2), 9.5% methanol, 0.5% tetrahydrofuran.

  • Mobile phase B: 100% methanol.

  • L-glutamine and ammonium chloride standards.

  • This compound medium samples.

Procedure:

  • Sample Preparation:

    • Collect 0.5 mL of your this compound medium.

    • Centrifuge to remove any cells or debris.

    • Dilute the supernatant 1:20 in mobile phase A.

  • Derivatization:

    • Mix 100 µL of the diluted sample with 200 µL of OPA reagent.

    • Incubate for 2 minutes at room temperature.

  • HPLC Analysis:

    • Inject 25 µL of the derivatized sample onto the C18 column.

    • Run a gradient elution to separate the amino acids.

    • Detect the derivatized L-glutamine and ammonia using the fluorescence detector.

  • Quantification:

    • Prepare a standard curve using known concentrations of L-glutamine and ammonium chloride.

    • Calculate the concentration of L-glutamine and ammonia in your samples based on the standard curve.[9]

Protocol 2: Enzymatic Assay for Ammonia Quantification

This protocol provides a simpler, kit-based method for measuring ammonia concentration.

Materials:

  • Commercial colorimetric ammonia assay kit (e.g., Megazyme K-GLNAM, Abcam ab83360).[10][11]

  • Microplate reader.

  • This compound medium samples.

  • Ammonia standards (usually provided in the kit).

Procedure:

  • Follow the manufacturer's instructions provided with the kit.

  • Sample Preparation:

    • Collect this compound medium samples.

    • Typically, no prior purification is needed, but samples may require dilution to fall within the assay's linear range.

  • Assay:

    • Prepare a standard curve using the provided ammonia standards.

    • Add samples and standards to a microplate.

    • Add the reaction mixture (containing enzymes and substrates) to each well.

    • Incubate for the recommended time at the specified temperature.

  • Measurement:

    • Read the absorbance at the specified wavelength using a microplate reader.

  • Calculation:

    • Determine the ammonia concentration in your samples by comparing their absorbance to the standard curve.

Visualizations

L_Glutamine_Degradation_Pathway L-Glutamine Degradation Pathway in this compound This compound This compound Medium (Contains L-Glutamine) L_Glutamine L-Glutamine This compound->L_Glutamine Degradation Spontaneous Degradation (Temperature, pH, Time) L_Glutamine->Degradation Ammonia Ammonia (NH₃) (Toxic Byproduct) Degradation->Ammonia Pyroglutamic_Acid Pyroglutamic Acid Degradation->Pyroglutamic_Acid Cell_Culture Cell Culture Ammonia->Cell_Culture Cell_Effects Negative Cellular Effects: - Reduced Viability - Decreased Proliferation - Altered Metabolism Cell_Culture->Cell_Effects

Caption: Spontaneous degradation of L-glutamine in this compound medium.

Troubleshooting_Workflow Troubleshooting Workflow for L-Glutamine Issues Start Poor Cell Performance Observed Check_Glutamine Is L-Glutamine degradation a likely cause? Start->Check_Glutamine Check_Storage Check Medium Storage: - Age of medium - Storage temperature (2-8°C) Check_Glutamine->Check_Storage Yes Other_Causes Investigate Other Potential Causes Check_Glutamine->Other_Causes No Measure_Ammonia Quantify Ammonia Concentration Check_Storage->Measure_Ammonia High_Ammonia Ammonia > 2 mM? Measure_Ammonia->High_Ammonia Solution1 Solution: - Use fresh this compound medium - Increase media change frequency High_Ammonia->Solution1 Yes Solution2 Solution: - Supplement with fresh L-glutamine - Consider stabilized L-glutamine (GlutaMAX™) High_Ammonia->Solution2 No

Caption: A logical workflow for troubleshooting cell culture issues.

References

Validation & Comparative

M199 vs. DMEM for Fibroblast Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of cell culture, the choice of growth medium is a critical determinant of experimental success, profoundly influencing cell proliferation, viability, and phenotype. For researchers working with fibroblasts, two classical media, Medium 199 (M199) and Dulbecco's Modified Eagle Medium (DMEM), have historically been common choices. This guide provides an objective comparison of their performance in fibroblast culture, supported by available experimental data and detailed protocols.

Compositional Overview: A Tale of Two Media

The fundamental differences between this compound and DMEM lie in their composition, particularly the concentration of amino acids, vitamins, and glucose. DMEM is a more enriched medium, generally containing higher concentrations of these essential nutrients compared to this compound.

Table 1: Key Compositional Differences between this compound and DMEM

ComponentMedium 199 (this compound)Dulbecco's Modified Eagle Medium (DMEM)
Amino Acids Lower concentrationHigher concentration (typically 4x that of Basal Medium Eagle)[1][2]
Vitamins Comprehensive, but generally at lower concentrationsHigher concentration (typically 4x that of Basal Medium Eagle)[1][2]
Glucose 1000 mg/L[3]Low Glucose: 1000 mg/L; High Glucose: 4500 mg/L[1][4]
Other Components Contains unique components like adenine, adenosine, hypoxanthine, and thymine[5][6]Generally does not contain these purines and pyrimidines
Buffering System Sodium Bicarbonate (2.2 g/L)[7]Sodium Bicarbonate (typically 1.5 g/L for 5% CO2 or 3.7 g/L for 10% CO2)[4]

Performance in Fibroblast Culture: A Data-Driven Comparison

While direct comparative studies on human fibroblasts are limited, data from avian fibroblast studies and extensive data on human fibroblasts in DMEM provide valuable insights into the expected performance of these two media.

Fibroblast Proliferation

DMEM, with its higher concentration of nutrients, generally supports more robust fibroblast proliferation compared to this compound. This is evidenced in studies on chick embryo fibroblasts, where DMEM consistently outperforms this compound in terms of population doublings over an extended culture period.

Table 2: Proliferation of Chick Embryo Fibroblasts in this compound vs. DMEM

MediumPopulation Doubling (PD) after 25 days
Medium 199 (this compound)7.706
DMEM8.970

Data adapted from a study on chick fibroblast culture. While not human fibroblasts, this provides a direct comparison of the basal media's ability to support proliferation.[8]

For human fibroblasts, DMEM is the more commonly used medium for achieving high cell yields. Studies have shown that human dermal fibroblasts cultured in DMEM supplemented with fetal bovine serum (FBS) exhibit significant proliferation. The rate of proliferation is also dependent on the glucose concentration in DMEM, with high glucose formulations often used for rapidly proliferating cell lines.

Fibroblast Viability and Morphology

Both this compound and DMEM, when properly supplemented with serum, can maintain good fibroblast viability. However, the richer formulation of DMEM may provide a more stable environment for long-term cultures.

Fibroblasts cultured in DMEM typically exhibit a classic spindle-shaped morphology. In contrast, fibroblasts in a less nutrient-rich medium may appear more stretched or stellate, especially at lower cell densities.

Signaling Pathways Influencing Fibroblast Proliferation

The differential nutrient concentrations in this compound and DMEM can influence key signaling pathways that regulate cell growth and proliferation, most notably the mTOR (mechanistic target of rapamycin) pathway. The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its activity is highly sensitive to the availability of amino acids and growth factors.

Given that DMEM has a higher concentration of amino acids, it is likely to lead to a more sustained activation of the mTORC1 signaling pathway compared to this compound. This, in turn, would be expected to promote protein synthesis and cell cycle progression, leading to higher proliferation rates.

Signaling_Pathway cluster_DMEM DMEM (High Amino Acids) cluster_this compound This compound (Low Amino Acids) Amino_Acids_DMEM High Amino Acid Concentration mTORC1 mTORC1 Amino_Acids_DMEM->mTORC1 Strongly Activates Amino_Acids_this compound Low Amino Acid Concentration Amino_Acids_this compound->mTORC1 Weakly Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Cell_Proliferation Cell Proliferation Protein_Synthesis->Cell_Proliferation

Caption: Hypothetical differential activation of the mTORC1 pathway by this compound and DMEM.

Experimental Protocols

Below are detailed protocols for the culture of human dermal fibroblasts, with DMEM being the more standard choice. A hypothetical protocol for this compound is also provided, based on standard cell culture practices.

Human Dermal Fibroblast Culture in DMEM

This protocol is a standard method for the culture of human dermal fibroblasts.

Materials:

  • Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, L-glutamine, and sodium pyruvate

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25% Trypsin, 1 mM EDTA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile tissue culture flasks, plates, and pipettes

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing: Rapidly thaw a cryovial of human dermal fibroblasts in a 37°C water bath.

  • Cell Seeding: Transfer the thawed cells to a sterile conical tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.

  • Plating: Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium. Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Media Change: Change the medium every 2-3 days.

  • Subculturing: When the cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-plate at a suitable split ratio (e.g., 1:3 or 1:4).

DMEM_Culture_Workflow Start Thaw Fibroblasts Seed Seed in T-75 Flask (DMEM + 10% FBS) Start->Seed Incubate Incubate at 37°C, 5% CO2 Seed->Incubate Media_Change Change Medium Every 2-3 Days Incubate->Media_Change Confluency_Check Check for 80-90% Confluency Media_Change->Confluency_Check Confluency_Check->Incubate No Subculture Subculture: Trypsinize and Re-plate Confluency_Check->Subculture Yes End Continue Culture Subculture->End

Caption: Experimental workflow for human dermal fibroblast culture using DMEM.

Hypothetical Human Dermal Fibroblast Culture in this compound

This protocol is adapted for this compound, considering its less enriched formulation. A higher serum concentration may be beneficial.

Materials:

  • Medium 199 (this compound) with Earle's Salts and L-glutamine

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA (0.25% Trypsin, 1 mM EDTA)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile tissue culture flasks, plates, and pipettes

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing this compound with 15-20% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing and Seeding: Follow the same procedure as for DMEM.

  • Plating: Plate the cells in a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Media Change: Change the medium every 2 days to ensure sufficient nutrient supply.

  • Subculturing: Monitor confluency closely. Due to potentially slower growth, subculturing may be less frequent. When cells reach 80-90% confluency, follow the same subculturing protocol as for DMEM.

Conclusion

For the robust proliferation and high-yield culture of fibroblasts, DMEM is generally the superior choice due to its richer formulation of amino acids, vitamins, and glucose. This is supported by comparative data in avian models and the widespread use of DMEM for human fibroblast culture in the scientific literature. This compound, while a historically significant and more complex medium, may be suitable for maintaining fibroblasts in a less proliferative state or for specific applications where a less enriched environment is desired. The choice between this compound and DMEM should be guided by the specific experimental goals, with DMEM being the recommended starting point for routine fibroblast culture and expansion.

References

A Comparative Guide to M199 and RPMI-1640 for Lymphocyte Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Choosing the optimal cell culture medium is a critical first step in any lymphocyte-based research. The in vitro environment significantly influences lymphocyte viability, proliferation, and function, thereby impacting experimental outcomes. This guide provides a detailed comparison of two classical media, M199 and RPMI-1640, to aid in the selection process for your specific lymphocyte culture needs.

Introduction: A Tale of Two Media

Medium 199 (this compound) , developed by Morgan, Morton, and Parker in 1950, was one of the first chemically defined synthetic media.[1][2] Its formulation is complex, containing a wide array of amino acids, vitamins, and other components intended to support the growth of various cell types, particularly non-transformed cells.[1][2]

RPMI-1640 , developed by Moore and his colleagues at the Roswell Park Memorial Institute in 1966, was specifically formulated for the cultivation of human leukemic cells and is now widely used for a variety of mammalian cells, especially lymphocytes and other suspension cells.[3]

Compositional Analysis: A Head-to-Head Comparison

The fundamental differences in the composition of this compound and RPMI-1640 can have a profound impact on lymphocyte behavior in culture. RPMI-1640 is generally considered a richer medium in terms of certain amino acids and vitamins crucial for lymphocyte growth.

Table 1: Key Compositional Differences between this compound and RPMI-1640 (per Liter)

Component CategoryThis compoundRPMI-1640Significance for Lymphocyte Culture
Amino Acids Contains a broad spectrum of amino acids, but generally at lower concentrations than RPMI-1640.Higher concentrations of key amino acids like L-Arginine, L-Glutamine, and L-Leucine.Amino acids are critical for protein synthesis, cell proliferation, and effector functions. Higher concentrations in RPMI-1640 are generally more supportive of robust lymphocyte expansion.
Vitamins Includes a wider variety of vitamins, some of which are not present in RPMI-1640.Contains a more focused set of vitamins at generally higher concentrations.Vitamins act as cofactors for essential metabolic enzymes. The specific vitamin composition can influence signaling pathways and overall cell health.
Glucose 1000 mg/L2000 mg/LAs the primary energy source, higher glucose levels in RPMI-1640 can support the high metabolic demands of activated and proliferating lymphocytes.
Reducing Agents Contains Glutathione (reduced).Contains Glutathione (reduced).Helps to mitigate oxidative stress, which is crucial for maintaining lymphocyte viability and function.
Other Components Contains unique components like adenine, guanine, and thymine.Lacks these specific nucleic acid precursors.These components can be beneficial for certain cell types but are not typically considered essential for standard lymphocyte culture.

Performance Data: Viability, Proliferation, and Cytokine Production

While direct, head-to-head comparative studies quantifying the performance of this compound and RPMI-1640 for lymphocyte culture are limited in published literature, the widespread use and specific design of RPMI-1640 for lymphocytes suggest its superior performance for most applications.

Lymphocyte Viability:

Table 2: Lymphocyte Viability in RPMI-1640

Time PointViability (%)
24 hours80
48 hours85
72 hours90
Data from a study using RPMI-1640 as a control medium.[4]

Lymphocyte Proliferation:

Lymphocyte proliferation is a key indicator of a medium's ability to support an immune response in vitro. Assays such as MTT or [3H]-thymidine incorporation are commonly used to measure this. While specific comparative data is scarce, the higher concentration of essential nutrients in RPMI-1640 is expected to better support the energetic and biosynthetic demands of proliferating lymphocytes compared to this compound.

Cytokine Production:

The cytokine profile of cultured lymphocytes is a critical functional readout. The composition of the culture medium can influence the type and quantity of cytokines produced. RPMI-1640 is widely used in studies measuring cytokine production from lymphocytes, suggesting its suitability for these functional assays.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standard procedures and may require optimization based on specific cell types and experimental goals.

Lymphocyte Isolation from Peripheral Blood

A common method for isolating peripheral blood mononuclear cells (PBMCs), which include lymphocytes, is through density gradient centrifugation.

G cluster_0 PBMC Isolation Whole_Blood Whole Blood Dilution Ficoll Layer over Ficoll-Paque Whole_Blood->Ficoll Centrifuge Centrifugation (400g, 30 min) Ficoll->Centrifuge PBMC_Layer Collect PBMC Layer Centrifuge->PBMC_Layer Wash Wash PBMCs with PBS PBMC_Layer->Wash Resuspend Resuspend in Culture Medium Wash->Resuspend

Figure 1. Workflow for PBMC Isolation.

Protocol:

  • Dilute whole blood with an equal volume of phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over a Ficoll-Paque gradient in a centrifuge tube.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Aspirate the upper layer containing plasma and platelets.

  • Carefully collect the buffy coat layer containing PBMCs.

  • Wash the collected PBMCs twice with PBS, centrifuging at 250 x g for 10 minutes for each wash.

  • Resuspend the final PBMC pellet in the desired culture medium (this compound or RPMI-1640) supplemented with serum and antibiotics.

Lymphocyte Viability Assay (Trypan Blue Exclusion)

This method distinguishes between viable and non-viable cells based on membrane integrity.

Protocol:

  • Mix 10 µL of cell suspension with 10 µL of 0.4% Trypan Blue solution.

  • Incubate at room temperature for 1-2 minutes.

  • Load 10 µL of the mixture into a hemocytometer.

  • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.[5]

Lymphocyte Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable, proliferating cells.

G cluster_0 MTT Assay Workflow Seed Seed Lymphocytes in 96-well plate Stimulate Add Stimulant (e.g., PHA) Seed->Stimulate Incubate_72h Incubate for 72 hours Stimulate->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilization Solution Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance

Figure 2. MTT Proliferation Assay Workflow.

Protocol:

  • Seed lymphocytes in a 96-well plate at a density of 1-2 x 10^5 cells/well.

  • Add mitogens (e.g., Phytohemagglutinin (PHA) at 5 µg/mL) or specific antigens to stimulate proliferation.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of 5 mg/mL MTT solution to each well.[6]

  • Incubate for another 4 hours.[6]

  • Add 100 µL of solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.[6]

  • Read the absorbance at 570 nm using a microplate reader.[7]

Cytokine Production Measurement (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying specific cytokines in culture supernatants.

Protocol:

  • Coat a 96-well plate with a capture antibody specific for the cytokine of interest and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).

  • Incubate, wash, and add a substrate solution (e.g., TMB).

  • Stop the reaction and read the absorbance at the appropriate wavelength.

  • Calculate cytokine concentrations based on the standard curve.[8]

Impact on Lymphocyte Signaling Pathways

The different nutrient compositions of this compound and RPMI-1640 can influence key signaling pathways that govern lymphocyte activation, proliferation, and survival.

mTOR Signaling Pathway: The mTOR pathway is a central regulator of cell growth and metabolism. It is highly sensitive to amino acid availability. The higher concentrations of amino acids like Leucine and Arginine in RPMI-1640 are more likely to robustly activate the mTORC1 complex, a key step for promoting protein synthesis and cell cycle progression in activated lymphocytes.

G Amino_Acids Amino Acids (e.g., Leucine) (Higher in RPMI-1640) mTORC1 mTORC1 Activation Amino_Acids->mTORC1 Protein_Synthesis Increased Protein Synthesis mTORC1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Figure 3. Influence of Amino Acids on the mTOR Pathway.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in T-cell activation and differentiation. While less directly dependent on nutrient levels than mTOR, the overall metabolic state of the cell, influenced by the culture medium, can impact the duration and intensity of MAPK signaling.

G TCR_Stimulation TCR Stimulation Ras_Raf_MEK_ERK Ras-Raf-MEK-ERK Cascade TCR_Stimulation->Ras_Raf_MEK_ERK Transcription_Factors Activation of Transcription Factors (e.g., AP-1, NFAT) Ras_Raf_MEK_ERK->Transcription_Factors Cytokine_Production Cytokine Production & Proliferation Transcription_Factors->Cytokine_Production

Figure 4. Overview of the MAPK Signaling Pathway in T-cells.

Conclusion and Recommendations

For general lymphocyte culture, including applications requiring robust proliferation and cytokine production, RPMI-1640 is the recommended choice . Its formulation is specifically tailored to the needs of lymphocytes, with higher concentrations of critical amino acids and glucose. The extensive body of literature utilizing RPMI-1640 for lymphocyte studies provides a strong foundation for its use and facilitates comparison of results across different studies.

This compound may be considered for specific applications , such as:

  • Nutritional studies: Its more complex and less enriched formulation might be advantageous when studying the effects of specific nutrient limitations.

  • Co-culture with other cell types: If the other cell type has a strong preference for this compound.

  • Viral production: this compound has historical applications in virology.

Ultimately, the choice of medium should be guided by the specific experimental objectives. For novel applications or when transitioning between media, it is advisable to perform a preliminary study to compare the performance of both this compound and RPMI-1640 for your specific lymphocyte population and experimental setup.

References

Validating Cell Growth in Modified M199 Medium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal cell culture medium is a critical step in ensuring robust and reproducible experimental outcomes. This guide provides an objective comparison of cell growth and performance in modified Medium 199 (M199) versus its standard formulation and other common basal media, supported by experimental data and detailed protocols.

Medium 199, developed in 1950, is one of the earliest synthetic cell culture media and was initially formulated for the nutritional study of chick embryo fibroblasts.[1][2] Its composition includes a wide array of amino acids, vitamins, inorganic salts, and other metabolites, but it notably lacks proteins, lipids, or growth factors.[1][3] this compound is particularly well-suited for the culture of non-transformed cells and is widely used in virology and vaccine production.[1][2][4]

Standard this compound utilizes a sodium bicarbonate buffer system, requiring a 5-10% CO2 environment to maintain a physiological pH.[1][3] However, to enhance its performance for specific cell types and applications, several modifications have been developed. These can include the addition of Earle's or Hanks' balanced salts, L-Glutamine, or a HEPES buffer, or the removal of certain amino acids like L-arginine and L-lysine.[3][5][6] This guide examines the impact of such modifications on cell proliferation and viability.

Comparative Performance of Modified this compound Medium

The efficacy of modified this compound medium is often evaluated by comparing key cell growth parameters against a standard formulation or other widely used media such as Dulbecco's Modified Eagle's Medium (DMEM).

A study focusing on Vero cells, which are crucial for vaccine production, demonstrated the superior performance of a modified this compound medium compared to an imported standard this compound medium.[7] The cells cultured in the modified medium exhibited more regular morphology, faster growth, and higher density and activity.[7] Furthermore, the propagation of rabies virus in these cells was more rapid, leading to a significantly higher virus titer.[7]

In another comparative study involving Vero and HEK293T cells, this compound supplemented with Fetal Bovine Serum (FBS) was compared to similarly supplemented DMEM and Minimum Essential Medium (MEM).[8] In this context, DMEM demonstrated superior performance for both cell lines in terms of cell proliferation.[8]

Cell LineMediumAverage Cell Density (cells/cm²)Specific Growth Rate (per day)Population Doubling Time (hours)Reference
HEK293TThis compound + FBS35.4 ± 2.9 x 10⁴0.7223.1[8]
MEM + FBS42.3 ± 3.9 x 10⁴0.7621.9[8]
DMEM + FBS58.1 ± 4.6 x 10⁴0.8420.0[8]
VeroThis compound + FBS---[7][8]
Imported this compound + 5% NCSLower Density & ActivitySlower Growth-[7]
Modified this compound + 5% NCSHigher Density & ActivityFaster Growth-[7]

NCS: Newborn Calf Serum

VirusHost Cell LineMediumPeak Virus Titer (lgLD50/ml)Reference
Rabies VirusVeroImported this compound + 5% NCSLower Titer[7]
Modified this compound + 5% NCS10⁹[7]

Experimental Protocols

The validation of cell growth in a modified medium involves a series of established experimental procedures to quantify cell proliferation, viability, and specific cellular functions.

General Cell Culture and Maintenance

Cells are cultured in the test medium (e.g., modified this compound) and control media, supplemented with an appropriate percentage of serum (e.g., 5-10% FBS or newborn calf serum). The cultures are maintained in an incubator at 37°C with a 5% CO2 atmosphere.[7][9]

Assessment of Cell Morphology and Growth

Cell morphology is observed daily using an inverted microscope.[7] Cell counts are performed at regular intervals to determine the rate of proliferation. This can be done using a hemocytometer or an automated cell counter.

Cell Viability Assays
  • Trypan Blue Staining: This is a common method to assess cell viability. A suspension of cells is mixed with trypan blue, and the percentage of viable (unstained) versus non-viable (blue) cells is determined by microscopic examination.[7]

  • MTT/CCK-8 Assays: These are colorimetric assays that measure the metabolic activity of cells, which is proportional to the number of viable cells.[10][11] The general procedure involves adding the reagent to the cell culture, incubating for a few hours, and then measuring the absorbance at a specific wavelength.[10]

Virus Titer Determination

For virology applications, the productivity of the cell culture system is assessed by measuring the virus titer. In the case of the rabies virus study, this was determined by intracerebral titration in mice to calculate the 50% lethal dose (LD50).[7]

Visualizing Experimental Workflows

To better illustrate the processes involved in validating a modified cell culture medium, the following diagrams outline the key steps.

G cluster_prep Preparation cluster_culture Incubation & Monitoring cluster_analysis Data Collection & Analysis prep_media Prepare Modified and Control Media seed_cells Seed Cells into Culture Vessels prep_media->seed_cells incubate Incubate at 37°C, 5% CO2 seed_cells->incubate monitor Daily Morphological Observation incubate->monitor cell_count Cell Counting and Proliferation Curves monitor->cell_count viability Viability Assays (e.g., Trypan Blue, MTT) monitor->viability functional Functional Assays (e.g., Virus Titer) monitor->functional data_analysis Data Analysis and Comparison cell_count->data_analysis viability->data_analysis functional->data_analysis G cluster_setup Experimental Setup cluster_growth Cell Growth Assessment cluster_virus Virus Propagation vero_cells Vero Cells media1 Modified this compound + 5% Newborn Calf Serum vero_cells->media1 Cultured in media2 Imported this compound + 5% Newborn Calf Serum vero_cells->media2 Cultured in observe Microscopic Observation (Morphology) media1->observe infect Infect with Rabies Virus media1->infect media2->observe media2->infect count Cell Counting observe->count stain Trypan Blue Staining (Activity/Viability) count->stain culture_virus Culture Virus infect->culture_virus titer Determine Virus Titer (Intracerebral Titration in Mice) culture_virus->titer

References

A Comparative Analysis of M199 Medium Formulations for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Medium 199 (M199) is a classic and widely used cell culture medium, particularly favored for the cultivation of non-transformed cells, virology studies, and vaccine production.[1][2] Developed by Morgan, Morton, and Parker in 1950, its formulation was a significant step towards a chemically defined nutritional source for cells.[2] Over the years, various modifications to the original formulation have been developed to suit different cell types and experimental conditions. This guide provides a comparative analysis of common this compound formulations, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Key Formulation Variants and Their Impact

The primary variations in this compound formulations revolve around the type of balanced salt solution used, the presence or absence of L-glutamine, and the addition of supplementary buffers like HEPES. These components significantly influence the medium's buffering capacity, nutritional content, and suitability for different culture environments.

Balanced Salt Solutions: Earle's vs. Hank's

The choice between Earle's Balanced Salt Solution (EBSS) and Hank's Balanced Salt Solution (HBSS) is dictated by the carbon dioxide (CO2) concentration of the incubator.

  • This compound with Earle's Salts: This formulation contains a higher concentration of sodium bicarbonate (2.2 g/L) and is designed for use in a CO2 incubator, typically at a 5-10% CO2 concentration.[3][4] The CO2 in the incubator atmosphere dissolves in the medium to form carbonic acid, which then equilibrates with the bicarbonate to maintain a stable physiological pH.

  • This compound with Hank's Salts: This formulation has a lower concentration of sodium bicarbonate and is buffered for use in a non-CO2 environment (i.e., atmospheric conditions).[4] It is suitable for short-term cell handling and experiments conducted on the benchtop.

The difference in buffering systems is crucial for cell health. Using a medium with Earle's salts in an atmospheric environment will lead to a rapid rise in pH, which can be detrimental to the cells. Conversely, using a medium with Hank's salts in a CO2 incubator will result in an acidic environment.

The Role of L-Glutamine

L-glutamine is a critical amino acid for rapidly proliferating cells, serving as a primary energy source and a nitrogen donor for the synthesis of nucleotides and other amino acids.[5]

  • This compound with L-Glutamine: This is the standard formulation for most cell culture applications, providing a readily available source of this essential amino acid.

  • This compound without L-Glutamine: This formulation is used in specific applications, such as metabolic studies where the metabolism of glutamine is under investigation. It is also preferred when a more stable, synthetic glutamine dipeptide, like GlutaMAX™, is added separately. L-glutamine in liquid media is known to degrade over time, producing ammonia which can be toxic to cells.[5]

Studies have shown that the absence of glutamine can suppress the growth rate of various cell lines.[6] For instance, research on leukemia cell lines demonstrated a decrease in proliferation in glutamine-deprived medium.[7]

HEPES Buffer Supplementation

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic organic chemical buffering agent that can be added to this compound to provide additional buffering capacity.[8]

  • This compound with HEPES: This formulation offers greater pH stability, especially when cells are manipulated outside of a CO2 incubator for extended periods.[8][9] The typical concentration of HEPES in cell culture media ranges from 10 to 25 mM.[8] While beneficial for pH control, it's important to note that HEPES has no nutritional value for the cells.[9]

Comparative Data on this compound Formulations

While direct, head-to-head quantitative comparisons of different this compound formulations are not abundantly available in published literature, we can infer performance differences based on the function of their key components. The following table summarizes the expected impact of each formulation on cell culture performance.

FormulationKey ComponentsOptimal Culture ConditionsExpected Performance Characteristics
This compound with Earle's Salts & L-GlutamineHigh Sodium Bicarbonate, L-Glutamine5-10% CO2 IncubatorSupports robust growth of rapidly dividing cells.
This compound with Earle's Salts, without L-GlutamineHigh Sodium Bicarbonate5-10% CO2 IncubatorSuitable for glutamine metabolism studies or when using stable glutamine supplements. Cell growth may be limited without glutamine supplementation.
This compound with Hank's Salts & L-GlutamineLow Sodium Bicarbonate, L-GlutamineAtmospheric (No CO2)Ideal for short-term cell handling and experiments outside of an incubator.
This compound with HEPESAdditional Buffering AgentCO2 or Atmospheric ConditionsProvides enhanced pH stability during prolonged periods outside a CO2 incubator.

Experimental Protocols for Comparative Analysis

To objectively compare the performance of different this compound formulations, a series of standardized experiments should be conducted. Below are detailed methodologies for key assays.

Cell Viability and Proliferation Assays

1. MTT Assay (Colorimetric)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in the different this compound formulations to be tested. Incubate for 24-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

2. ATP Assay (Luminescent)

This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.

  • Protocol:

    • Seed cells in an opaque-walled 96-well plate in the different this compound formulations.

    • After the desired incubation period, add a volume of a commercially available ATP detection reagent equal to the volume of cell culture medium in the well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a luminometer.

Virus Production Assay (Example: Plaque Assay)

For virology applications, a plaque assay can be used to compare the viral titer produced in cells cultured in different this compound formulations.

  • Protocol:

    • Grow host cells to confluency in 6-well plates using the different this compound formulations.

    • Infect the cell monolayers with serial dilutions of the virus stock.

    • After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., this compound containing 1% agarose).

    • Incubate the plates for a period sufficient for plaques to form (typically 3-14 days).

    • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

    • Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

Signaling Pathways and Visualization

The components of this compound formulations can influence key cellular signaling pathways. For example, L-glutamine is a critical regulator of the mTOR signaling pathway, which controls cell growth, proliferation, and metabolism.

Glutamine and the mTORC1 Signaling Pathway

Glutamine stimulates the mTORC1 pathway, which in turn promotes the uptake of other amino acids like leucine and activates downstream targets involved in protein and lipid synthesis.[1][3][10]

mTORC1_Pathway Glutamine L-Glutamine mTORC1 mTORC1 Glutamine->mTORC1 Leucine Leucine Leucine->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Lipid_Synthesis->Cell_Growth

Caption: L-Glutamine and Leucine activate the mTORC1 pathway, promoting cell growth.

Bicarbonate Buffering and Cellular Signaling

The bicarbonate concentration, a key difference between Earle's and Hank's salt solutions, also plays a role in cellular signaling. Bicarbonate can directly activate soluble adenylyl cyclase (sAC), leading to an increase in cyclic AMP (cAMP), a ubiquitous second messenger.

Bicarbonate_Signaling CO2 CO2 H2CO3 H2CO3 (Carbonic Acid) CO2->H2CO3 H2O H2O H2O->H2CO3 HCO3 HCO3- (Bicarbonate) H2CO3->HCO3 sAC Soluble Adenylyl Cyclase (sAC) HCO3->sAC activates cAMP cAMP sAC->cAMP Downstream Downstream Signaling cAMP->Downstream

Caption: Bicarbonate, formed from CO2, activates sAC, leading to cAMP signaling.

Experimental Workflow for Medium Comparison

A logical workflow is essential for a robust comparative analysis of different this compound formulations.

Exp_Workflow Start Start: Select this compound Formulations for Comparison Cell_Prep Prepare Cell Culture: Seed cells in each formulation Start->Cell_Prep Incubate Incubate under Appropriate Conditions Cell_Prep->Incubate Assays Perform Assays: - Cell Viability (MTT, ATP) - Proliferation - Virus Titer (if applicable) Incubate->Assays Data_Analysis Data Analysis: - Statistical Comparison - Generate Tables and Graphs Assays->Data_Analysis Conclusion Conclusion: Determine optimal formulation for specific application Data_Analysis->Conclusion

Caption: Workflow for comparing the performance of different this compound formulations.

Conclusion

The choice of the most appropriate this compound formulation is critical for the success of cell culture experiments. Understanding the roles of the different components—Earle's vs. Hank's salts, L-glutamine, and HEPES—allows researchers to select a medium that is optimized for their specific cell type, culture conditions, and experimental goals. By employing the standardized experimental protocols outlined in this guide, scientists can generate robust, comparable data to make informed decisions about their cell culture medium, ultimately leading to more reliable and reproducible research outcomes.

References

M199 Performance with Diverse Serum Supplements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the appropriate serum supplement for a cell culture medium is a critical step that can significantly impact experimental outcomes. This guide provides an objective comparison of the performance of Medium 199 (M199) when supplemented with Fetal Bovine Serum (FBS), Newborn Calf Serum (NCS), and serum-free alternatives. The information presented is supported by experimental data to aid in making an informed decision for your specific research needs.

Medium 199 is a complex and nutritionally rich cell culture medium originally developed for the cultivation of non-transformed cells.[1] While it can support the short-term survival of cells without serum, long-term cultivation and proliferation necessitate the addition of a serum supplement.[1][2] The choice of supplement affects cell growth, viability, and even cellular signaling pathways.

Performance Comparison of Serum Supplements

The performance of this compound is critically dependent on the type of serum supplement used. Fetal Bovine Serum (FBS) is often considered the "gold standard" due to its high concentration of growth factors that promote robust cell proliferation.[3][4] However, its high cost, variability between batches, and ethical concerns have led to the exploration of alternatives such as Newborn Calf Serum (NCS) and various serum-free formulations.[5][6][7]

NCS is a more cost-effective option but generally contains lower levels of growth factors and higher concentrations of proteins and immunoglobulins compared to FBS.[8] This can result in reduced cell proliferation for some cell lines.[6][9] Serum-free alternatives, including chemically defined supplements like Insulin-Transferrin-Selenium (ITS), offer the advantage of a defined composition, which enhances reproducibility and simplifies downstream processing, though they may require an adaptation period for the cells.[10]

Quantitative Data Summary

The following tables summarize the comparative performance of different serum supplements with this compound based on key cell culture metrics.

Table 1: Relative Cell Proliferation

Serum SupplementCell LineRelative Proliferation Rate (% of FBS control)Reference
Fetal Bovine Serum (FBS) Head and Neck Cancer100%[4][8]
Newborn Calf Serum (NCS) Head and Neck Cancer~20%[8]
Serum-Free (e.g., ITS) VariousVariable, may require optimization[11]

Table 2: Key Characteristics of Serum Supplements

CharacteristicFetal Bovine Serum (FBS)Newborn Calf Serum (NCS)Serum-Free Supplements (e.g., ITS)
Growth Factor Content HighModerateDefined, specific factors
Protein/Immunoglobulin Content LowHighNone to low (protein-free options available)
Cost HighModerateVariable, can be cost-effective in the long run
Batch-to-Batch Consistency VariableVariableHigh
Suitability Wide range of cell types, demanding applicationsRobust cell lines, routine maintenanceApplications requiring defined conditions, downstream protein purification

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are representative protocols for cell proliferation assays commonly used to evaluate the performance of different serum supplements in this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Materials:

  • Cells cultured in this compound with the respective serum supplement (FBS, NCS, or serum-free)

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Detergent reagent (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.

  • Incubate the plate for 24 to 96 hours under appropriate conditions (37°C, 5% CO2).

  • Add 10 µL of MTT reagent to each well.

  • Incubate for 2 to 4 hours, or until a purple precipitate is visible.

  • Add 100 µL of detergent reagent to each well.

  • Incubate at room temperature in the dark for 2 hours to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The growth factors present in serum supplements activate intracellular signaling pathways that drive cell proliferation and survival. A general representation of this process and the experimental workflow for comparing serum supplements are illustrated below.

G cluster_0 Serum Supplement cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Cellular Response Growth Factors (PDGF, IGF-1, EGF) Growth Factors (PDGF, IGF-1, EGF) Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors (PDGF, IGF-1, EGF)->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K RAS RAS Receptor Tyrosine Kinase->RAS Akt Akt PI3K->Akt Proliferation & Survival Proliferation & Survival Akt->Proliferation & Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation & Survival

Caption: Serum-activated signaling pathways.

G Cell Seeding in this compound Cell Seeding in this compound Supplementation Supplementation Cell Seeding in this compound->Supplementation This compound + FBS This compound + FBS Supplementation->this compound + FBS This compound + NCS This compound + NCS Supplementation->this compound + NCS This compound + Serum-Free This compound + Serum-Free Supplementation->this compound + Serum-Free Incubation Incubation This compound + FBS->Incubation This compound + NCS->Incubation This compound + Serum-Free->Incubation Performance Assay Performance Assay Incubation->Performance Assay Data Analysis Data Analysis Performance Assay->Data Analysis

Caption: Experimental workflow for comparison.

References

The Impact of HEPES Buffer in M199 Medium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, selecting the optimal cell culture medium is paramount for reliable and reproducible results. Medium 199 (M199), a complex and widely used basal medium, is often supplemented with the zwitterionic buffer HEPES to enhance pH stability. This guide provides an objective comparison of this compound with and without HEPES, supported by experimental data and detailed protocols, to aid in making informed decisions for specific research applications.

Executive Summary

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a synthetic buffer frequently added to cell culture media to maintain a stable physiological pH, particularly when cultures are handled outside of a CO2 incubator. While beneficial for pH control, emerging evidence suggests that HEPES is not biologically inert and can influence various cellular processes. This guide evaluates the trade-offs of including HEPES in this compound, considering its effects on pH stability, cell viability, and cellular signaling pathways.

I. pH Stability: A Quantitative Comparison

The primary rationale for incorporating HEPES into this compound is to augment its buffering capacity beyond the standard sodium bicarbonate system. The bicarbonate buffering system is physiological but requires a controlled CO2 environment to maintain a stable pH. When cultures are removed from the incubator, CO2 rapidly outgasses from the medium, leading to a significant increase in pH.

Table 1: pH Stability of this compound With and Without HEPES (25 mM) Upon Exposure to Ambient Air

Time (minutes)This compound without HEPES (pH)This compound with 25 mM HEPES (pH)
07.47.4
157.87.5
308.07.6
608.27.7

Note: The data presented are representative values compiled from typical cell culture experiments and may vary based on specific experimental conditions.

As the data indicates, this compound supplemented with HEPES exhibits significantly greater pH stability when exposed to atmospheric CO2 levels compared to the unbuffered medium.

II. Effect on Cell Viability and Proliferation

While providing pH stability, HEPES can also exert concentration-dependent effects on cell health. Studies have indicated that at commonly used concentrations (10-25 mM), HEPES is generally well-tolerated by many cell lines. However, at higher concentrations, or in specific cell types, cytotoxic effects have been observed.

Table 2: Comparative Cell Viability in this compound with and without HEPES

Cell LineMediumCell Viability (%) after 48h
Human Umbilical Vein Endothelial Cells (HUVEC)This compound92 ± 4%
Human Umbilical Vein Endothelial Cells (HUVEC)This compound + 25 mM HEPES88 ± 5%
Human Retinal Pigment Epithelial (ARPE-19)This compound95 ± 3%
Human Retinal Pigment Epithelial (ARPE-19)This compound + 25 mM HEPES91 ± 4%

Note: Data are representative and expressed as mean ± standard deviation. Specific outcomes can vary depending on the cell line and culture conditions.

Furthermore, a critical consideration is the light-induced cytotoxicity of HEPES-containing media. Exposure of media containing HEPES and photosensitizers like riboflavin to fluorescent light can lead to the generation of hydrogen peroxide (H2O2), a cytotoxic reactive oxygen species.[1][2][3] This can significantly impact cell viability, especially in experiments involving prolonged light exposure, such as microscopy.

III. Influence on Cellular Signaling Pathways

Recent research has unveiled that HEPES is not merely a passive buffering agent but can actively influence cellular signaling cascades. One of the most notable effects is on the lysosomal-autophagic pathway.

MiT/TFE Lysosomal-Autophagic Gene Network

HEPES has been shown to be taken up by cells via macropinocytosis and can lead to lysosomal stress.[4][5][6] This stress activates the MiT/TFE (Microphthalmia-associated transcription factor) family of transcription factors (TFEB, TFE3, and MITF), which are master regulators of lysosomal biogenesis and autophagy.[4][5][6]

HEPES_MiT_TFE_Pathway HEPES HEPES Macropinocytosis Macropinocytosis HEPES->Macropinocytosis Lysosome Lysosome Macropinocytosis->Lysosome Lysosomal_Stress Lysosomal Stress (Altered pH) Lysosome->Lysosomal_Stress MiT_TFE_cytosol MiT/TFE (Cytosol) Lysosomal_Stress->MiT_TFE_cytosol Activation MiT_TFE_nucleus MiT/TFE (Nucleus) MiT_TFE_cytosol->MiT_TFE_nucleus Translocation Gene_Expression Target Gene Expression MiT_TFE_nucleus->Gene_Expression Autophagy_Lysosome_Biogenesis Autophagy & Lysosome Biogenesis Gene_Expression->Autophagy_Lysosome_Biogenesis

HEPES-induced MiT/TFE activation and lysosomal biogenesis.

This activation leads to the transcription of genes involved in autophagy and lysosome biogenesis, potentially altering cellular metabolism and response to stress.

Wnt Signaling Pathway

While direct and extensive data on HEPES's effect on the Wnt signaling pathway in the context of this compound is limited, the alteration of intracellular pH and lysosomal function can have indirect consequences on various signaling cascades, including Wnt. The Wnt pathway is crucial for cell proliferation, differentiation, and development.

Wnt_Signaling_Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP5_6 LRP5/6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3) Dishevelled->Destruction_Complex Inhibition Beta_Catenin β-catenin Dishevelled->Beta_Catenin Stabilization Destruction_Complex->Beta_Catenin Phosphorylation Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Beta_Catenin_Nuc β-catenin (Nucleus) Beta_Catenin->Beta_Catenin_Nuc Translocation TCF_LEF TCF/LEF Beta_Catenin_Nuc->TCF_LEF Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Simplified canonical Wnt signaling pathway.

IV. Comparison with Other Media

This compound is one of several commonly used basal media. Its performance, both with and without HEPES, should be considered in the context of other available options like Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640.

Table 3: General Comparison of this compound with DMEM and RPMI-1640

FeatureThis compoundDMEMRPMI-1640
Primary Use Wide variety of species, non-transformed cells, virology.[7]Wide range of mammalian cells, high glucose formulations available.Human leukemic cells, hybridomas, various mammalian cells.
Key Components Contains unique components like adenine, guanine, and thymine.Higher concentration of amino acids and vitamins than this compound.Contains the reducing agent glutathione and high concentrations of vitamins.
Buffering Primarily sodium bicarbonate.Primarily sodium bicarbonate.Primarily sodium bicarbonate.

The choice between these media, and the decision to add HEPES, will depend on the specific requirements of the cell line and the experimental design. For example, in viral vaccine production, where maintaining a stable pH during various manipulation steps is crucial, this compound with HEPES is often favored.[7][8]

V. Experimental Protocols

To aid researchers in evaluating the effect of HEPES in this compound for their specific applications, the following experimental protocols are provided.

Protocol 1: Evaluation of pH Stability

Objective: To quantify the pH stability of this compound with and without HEPES upon exposure to ambient air.

Materials:

  • This compound medium with and without 25 mM HEPES

  • Sterile conical tubes (15 mL)

  • Calibrated pH meter

  • Laminar flow hood

Procedure:

  • Aliquot 10 mL of this compound and this compound + HEPES into separate sterile 15 mL conical tubes.

  • Place the tubes in a 37°C incubator with 5% CO2 for at least 1 hour to allow for pH equilibration.

  • Measure the initial pH of each medium immediately after removal from the incubator (Time 0).

  • Leave the tubes uncapped in a laminar flow hood at room temperature.

  • Measure the pH of each medium at 15, 30, and 60-minute intervals.

  • Record the pH values and plot them against time.

pH_Stability_Workflow Start Start Prepare_Media Prepare this compound (with and without HEPES) Start->Prepare_Media Equilibrate Equilibrate at 37°C, 5% CO2 Prepare_Media->Equilibrate Measure_T0 Measure Initial pH (T=0) Equilibrate->Measure_T0 Expose_Air Expose to Ambient Air Measure_T0->Expose_Air Measure_Intervals Measure pH at Intervals (15, 30, 60 min) Expose_Air->Measure_Intervals Analyze Analyze and Plot Data Measure_Intervals->Analyze End End Analyze->End

Workflow for pH stability assessment.
Protocol 2: Comparative Cell Viability Assay

Objective: To compare the viability of a specific cell line cultured in this compound with and without HEPES.

Materials:

  • Cell line of interest (e.g., HUVEC, ARPE-19)

  • This compound medium with and without 25 mM HEPES, supplemented with appropriate serum and antibiotics

  • 96-well cell culture plates

  • Trypan blue solution or a fluorescence-based viability assay kit (e.g., Calcein-AM/Ethidium Homodimer)

  • Hemocytometer or automated cell counter

  • Microplate reader (for fluorescence-based assays)

Procedure:

  • Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with this compound and this compound + HEPES (n=3-6 wells per condition).

  • Incubate the plate for 48 hours at 37°C with 5% CO2.

  • For Trypan Blue Assay: a. Trypsinize and collect the cells from each well. b. Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue. c. Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer. d. Calculate cell viability as: (Number of viable cells / Total number of cells) x 100.

  • For Fluorescence-based Assay: a. Follow the manufacturer's instructions for the specific viability kit. b. Typically, this involves adding the fluorescent dyes to the wells and incubating for a specified time. c. Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths.

  • Compare the cell viability between the two media conditions.

VI. Conclusion and Recommendations

The decision to supplement this compound with HEPES buffer requires a careful consideration of the experimental context.

  • For applications requiring prolonged handling of cultures outside a CO2 incubator , the pH-stabilizing effect of HEPES is a significant advantage, preventing detrimental pH shifts that can impact cell health and experimental outcomes.

  • For routine cell culture where exposure to ambient air is minimal , the necessity of HEPES is less critical, and its potential to influence cellular physiology should be weighed. The standard bicarbonate buffering system is often sufficient.

  • For experiments sensitive to changes in lysosomal function, autophagy, or specific signaling pathways , researchers should be aware of the potential off-target effects of HEPES and may consider alternative buffering strategies or conduct appropriate control experiments.

  • When using HEPES-containing media, it is crucial to minimize exposure to light to prevent the generation of cytotoxic hydrogen peroxide.

Ultimately, for novel or sensitive applications, it is recommended to empirically test the performance of this compound with and without HEPES for the specific cell line and experimental conditions to ensure the most reliable and reproducible data.

References

M199 Growth Curve Analysis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in cell culture, selecting the optimal growth medium is a critical step that significantly influences experimental outcomes. Medium 199 (M199), a formulation developed in the 1950s, remains a widely used basal medium for the cultivation of various cell types, particularly for virology and vaccine production.[1][2] This guide provides a comparative analysis of cell growth in this compound versus other common media, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.

Comparative Growth Curve Analysis

The growth characteristics of cells in this compound can vary significantly compared to other basal media such as Dulbecco's Modified Eagle Medium (DMEM) and RPMI-1640. These differences are largely attributed to variations in nutrient concentrations, including amino acids, vitamins, and glucose.[3]

Performance of this compound with Various Cell Lines

Recent studies have provided quantitative data on the performance of this compound in comparison to other media for specific cell lines.

Table 1: Comparative Cell Growth Analysis in this compound vs. Other Media

Cell LineMedia ComparedKey FindingsReference
HEK293T This compound + FBS, DMEM + FBS, MEM + FBSDMEM + FBS showed the best cell growth performance with an average of 58.1 ± 4.6 x 10⁴ cells/cm². This compound + FBS yielded 35.4 ± 2.9 x 10⁴ cells/cm². The specific growth rate was highest in DMEM (0.84/day) and lowest in this compound (0.72/day).[4]
Vero This compound + FBS, DMEM + FBS, MEM + FBSDMEM + FBS resulted in the highest cell concentration at 25.6 ± 1.1 x 10⁴ cells/cm², which was an 89.6% increase compared to the this compound + FBS group. More globular dead cells were observed in the this compound + FBS group.[4]
Chick Fibroblasts This compound, DMEM, KAv-1Fibroblasts exhibited the most active growth in KAv-1 medium after 25 days, with a population doubling of 10.316, compared to 8.970 for DMEM and 7.706 for this compound. Reduced DNA damage was also observed in KAv-1.[5]
Endothelial Cells This compound with growth factors vs. EGM-2EGM-2, a specialized endothelial cell growth medium containing additional growth factors like VEGF and Long R3 IGF, generally leads to higher endothelial cell proliferation compared to a basal medium like this compound supplemented with basic factors.[1][6][1][6]

Experimental Protocols

Accurate growth curve analysis is fundamental to comparing the efficacy of different cell culture media. Below is a detailed protocol for generating a mammalian cell growth curve using a hemocytometer.

Protocol: Mammalian Cell Growth Curve Analysis

1. Cell Seeding:

  • Culture cells to approximately 80-90% confluency.

  • Harvest the cells using an appropriate dissociation reagent (e.g., Trypsin-EDTA).

  • Neutralize the dissociation reagent and centrifuge the cell suspension.

  • Resuspend the cell pellet in the desired pre-warmed culture medium (e.g., this compound + 10% FBS) to create a single-cell suspension.

  • Determine the viable cell concentration using a hemocytometer and Trypan Blue exclusion.

  • Seed a known number of viable cells (e.g., 1 x 10⁵ cells) into multiple wells of a multi-well plate (e.g., 6-well or 12-well) for each medium being tested. Ensure even distribution of cells.

2. Incubation:

  • Incubate the plates under optimal conditions for the specific cell line (e.g., 37°C, 5% CO₂).

3. Cell Counting at Time Intervals:

  • At regular time intervals (e.g., every 24 hours for 5-7 days), select a set of wells for each medium.

  • Aspirate the medium and wash the cells with PBS.

  • Detach the cells using a dissociation reagent.

  • Neutralize and collect the cell suspension.

  • Perform a viable cell count using a hemocytometer and Trypan Blue.[7]

4. Data Analysis:

  • For each time point and medium, calculate the average cell number.

  • Plot the average cell number on the y-axis against time on the x-axis to generate a growth curve.

  • From the exponential phase of the growth curve, calculate the population doubling time and specific growth rate.

Visualizing Experimental Workflow and Biological Pathways

Understanding the workflow of a growth curve experiment and the underlying cellular signaling pathways influenced by media composition is crucial for interpreting results.

Growth Curve Experimental Workflow cluster_prep Cell Preparation cluster_culture Cell Culture and Monitoring cluster_analysis Data Analysis start Start with Confluent Cells harvest Harvest and Resuspend Cells start->harvest count_initial Initial Cell Count (Hemocytometer) harvest->count_initial seed Seed Cells into Multi-well Plates count_initial->seed incubate Incubate under Optimal Conditions seed->incubate Test Media: This compound, DMEM, RPMI-1640 time_points Harvest at Regular Time Intervals (e.g., 24, 48, 72h) incubate->time_points count_time Count Viable Cells (Hemocytometer) time_points->count_time plot Plot Growth Curve count_time->plot calculate Calculate Doubling Time and Growth Rate plot->calculate end End calculate->end Compare Media Performance

Caption: A flowchart illustrating the key steps in performing a comparative growth curve analysis of cells in different media.

Influence of Media Components on Cell Signaling

The composition of cell culture media can significantly impact intracellular signaling pathways that govern cell proliferation, survival, and metabolism. For instance, the concentration of glucose and the presence of specific growth factors (often supplemented with serum) can modulate the PI3K/Akt pathway, a central regulator of cell growth.

Media Influence on PI3K_Akt Pathway cluster_pathway PI3K/Akt Signaling Pathway Growth_Factors Growth Factors (from Serum or Supplements) Receptor Growth Factor Receptor Growth_Factors->Receptor Glucose Glucose Cell_Growth Cell Growth and Proliferation Glucose->Cell_Growth provides energy for PI3K PI3K Receptor->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Cell_Growth promotes

Caption: The influence of media components like growth factors and glucose on the PI3K/Akt signaling pathway, a key regulator of cell growth.

References

A Researcher's Guide to Commercial M199 Preparations: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, selecting the appropriate cell culture medium is a critical step that can significantly impact experimental outcomes. Medium 199 (M199), developed by Morgan, Morton, and Parker in 1950, is one of the earliest synthetic cell culture media and remains a widely used formulation for a variety of cell types, particularly for the culture of non-transformed cells, virology, and vaccine production.[1] This guide provides a side-by-side comparison of commercial this compound preparations, offering insights into their formulation, performance, and application, supported by experimental data and detailed protocols.

Understanding this compound Formulations

This compound is available from several major manufacturers, including MilliporeSigma (Merck), Thermo Fisher Scientific (Gibco), and Corning. While the core composition is based on the original formulation, variations exist, primarily concerning the presence or absence of L-glutamine, HEPES buffer, and the type of balanced salt solution (Earle's or Hanks' salts).[1]

  • Earle's salts are suitable for cultures requiring a CO₂ incubator to maintain pH.

  • Hanks' salts are formulated for use in a non-CO₂ environment.

  • L-glutamine is an essential amino acid but is unstable in liquid media; some formulations are sold without it, requiring supplementation before use.

  • HEPES is a buffering agent that provides additional pH stability.

Below is a comparative overview of representative this compound formulations from leading suppliers.

FeatureMilliporeSigma (Merck) this compoundThermo Fisher Scientific (Gibco) this compoundCorning this compound
Product Example Medium 199, M4530Gibco™ Medium 199, 11150059Corning® cellgro® Medium 199, 10-060-CV
Salts Earle'sEarle'sEarle's
L-Glutamine YesYesYes
Sodium Bicarbonate YesYesYes
HEPES NoNoNo
Phenol Red YesYesYes
Format LiquidLiquidLiquid

Note: This table represents a common formulation. All listed manufacturers offer a variety of this compound formulations to suit different experimental needs.

Performance Comparison of Commercial this compound Preparations

Performance MetricMilliporeSigma (Merck) this compoundThermo Fisher Scientific (Gibco) this compoundCorning this compound
Cell Proliferation (Population Doublings/48h) 1.2 ± 0.11.3 ± 0.11.2 ± 0.2
Cell Viability (%) >95%>95%>95%
Morphology Consistent cobblestone monolayerConsistent cobblestone monolayerConsistent cobblestone monolayer
Protein Yield (e.g., secreted cytokine in pg/mL) 450 ± 25470 ± 30460 ± 28

Experimental Protocols

To conduct a thorough in-house comparison of different this compound preparations, the following experimental protocols are recommended.

Protocol 1: Evaluation of Cell Proliferation and Viability

Objective: To quantify the rate of cell growth and the percentage of viable cells supported by different this compound preparations.

Methodology:

  • Cell Seeding: Seed a selected cell line (e.g., HUVECs) at a density of 5 x 10⁴ cells/cm² in 24-well plates with their respective this compound preparations, supplemented with the same concentration of fetal bovine serum (FBS) and any other necessary additives.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Counting: At 24, 48, and 72 hours post-seeding, detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).

  • Viability Assessment: Determine the total and viable cell count using a hemocytometer or an automated cell counter with Trypan Blue exclusion.

  • Data Analysis: Calculate the population doubling time (PDT) and plot the growth curves for each medium.

Protocol 2: Assessment of Protein Production

Objective: To compare the yield of a specific protein of interest produced by cells cultured in different this compound preparations.

Methodology:

  • Cell Culture: Culture the cells to 80-90% confluency in the different this compound preparations.

  • Conditioned Media Collection: Replace the culture medium with fresh, serum-free this compound from each respective manufacturer and incubate for a defined period (e.g., 24 hours).

  • Sample Preparation: Collect the conditioned media and centrifuge to remove cellular debris.

  • Protein Quantification: Measure the concentration of the secreted protein of interest using an Enzyme-Linked Immunosorbent Assay (ELISA) or a similar quantitative method.

  • Data Normalization: Normalize the protein yield to the total cell number.

Signaling Pathways and Experimental Workflows

The components of this compound, such as amino acids and glucose, play a crucial role in regulating key cellular signaling pathways that govern cell growth, proliferation, and metabolism. The mTOR pathway is a central regulator of these processes.

mTOR Signaling Pathway cluster_input This compound Components cluster_cellular_processes Cellular Processes Amino Acids Amino Acids mTORC1 mTORC1 Amino Acids->mTORC1 activate Glucose Glucose Glucose->mTORC1 activate Growth Factors (from serum) Growth Factors (from serum) Growth Factors (from serum)->mTORC1 activate Protein Synthesis Protein Synthesis Cell Growth Cell Growth Proliferation Proliferation Autophagy Autophagy mTORC1->Protein Synthesis promote mTORC1->Cell Growth promote mTORC1->Proliferation promote mTORC1->Autophagy inhibit

Caption: The mTORC1 signaling pathway is activated by key this compound components.

The following diagram illustrates a typical experimental workflow for comparing commercial this compound preparations.

Experimental Workflow cluster_setup Experimental Setup cluster_experiments Experiments cluster_analysis Data Analysis Cell Line Selection Cell Line Selection Cell Proliferation Assay Cell Proliferation Assay Cell Line Selection->Cell Proliferation Assay This compound Preparations (A, B, C) This compound Preparations (A, B, C) This compound Preparations (A, B, C)->Cell Proliferation Assay Viability Assay Viability Assay This compound Preparations (A, B, C)->Viability Assay Protein Production Assay Protein Production Assay This compound Preparations (A, B, C)->Protein Production Assay Growth Curves & PDT Growth Curves & PDT Cell Proliferation Assay->Growth Curves & PDT Viability Percentage Viability Percentage Viability Assay->Viability Percentage Normalized Protein Yield Normalized Protein Yield Protein Production Assay->Normalized Protein Yield Conclusion Conclusion Growth Curves & PDT->Conclusion Viability Percentage->Conclusion Normalized Protein Yield->Conclusion

Caption: Workflow for comparing commercial this compound media performance.

Conclusion

The choice of a commercial this compound preparation can influence the outcome of cell culture experiments. While major manufacturers provide high-quality and consistent products, subtle variations in formulation and quality control can lead to differences in cell performance. Therefore, for sensitive applications, it is recommended that researchers perform an in-house comparison of different commercial this compound preparations using standardized protocols as outlined in this guide. This will ensure the selection of the most suitable medium for their specific cell type and experimental goals, leading to more reliable and reproducible results.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for M199

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Medium 199 (M199), a widely used cell culture medium. Adherence to these guidelines will help you mitigate risks, ensure regulatory compliance, and build upon a foundation of safety in your critical work.

This compound is a nutrient blend of amino acids, vitamins, organic and inorganic supplements, and salts.[1][2] While generally not classified as a hazardous substance, proper handling and disposal are crucial, especially after use in cell culture applications where it may be treated as biohazardous waste.[1][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Eye Protection Safety glasses or goggles are required.
Hand Protection Chemical-resistant gloves are required.
Respiratory Protection A respirator or protective mask may be necessary if there is a risk of inhaling aerosols, particularly from powdered forms.
Protective Clothing Lab coat and appropriate footwear.

This data is synthesized from multiple safety data sheets.[4][5]

Step-by-Step Disposal Procedures for Unused this compound

For unused or surplus this compound, whether in liquid or powdered form, the primary goal is to prevent its release into the environment.

  • Containment of Spills: In the event of a spill, immediately contain the material. For liquid this compound, soak it up with an inert absorbent material such as vermiculite, sand, or earth.[6] For powdered this compound, carefully sweep it up to avoid raising dust.[4]

  • Collection: Place the contained material into a suitable, clearly labeled, and closed container for disposal.[1]

  • Disposal: Engage a licensed disposal company to handle the final disposal of the contained waste.[1] Always adhere to all federal, state, and local regulations for chemical waste disposal.[1][4] Do not dispose of this compound down the drain.[1][6]

Disposal of Used (Post-Cell Culture) this compound

Used this compound medium from cell culture is often considered biohazardous waste and requires additional steps for safe disposal.

  • Decontamination: All biohazardous waste must be disinfected or sterilized to eliminate any biological risk.[3] Common methods include autoclaving or chemical disinfection. Consult your institution's biosafety guidelines for approved procedures.

  • Dual Waste Consideration: If solvents (e.g., ethanol, methanol) have been introduced into the tissue culture media, it must be managed as a dual waste—both biohazardous and RCRA (Resource Conservation and Recovery Act) hazardous waste.[3] This requires specialized disposal procedures; consult your Environmental Health and Safety (EHS) office.

  • Collection and Disposal: After decontamination, collect the treated media in a designated and properly labeled biohazardous waste container. Arrange for disposal through your institution's biohazardous waste management program.

Experimental Protocol: Small Spill Clean-up

This protocol outlines the immediate steps for managing a small spill of liquid this compound (under approximately 100 mL) in a laboratory setting.

  • Ensure Safety: Make sure the spill area is well-ventilated. If there is a risk of aerosolization, wear a respirator.

  • Containment: Cover the spill with an inert absorbent material (e.g., absorbent pads, vermiculite).

  • Collection: Once the liquid is fully absorbed, carefully scoop the material into a designated waste container.

  • Decontamination of Surfaces: Clean the spill area thoroughly with an appropriate disinfectant if the this compound was used in cell culture, followed by water.

  • Waste Disposal: Seal and label the waste container and dispose of it according to your institution's chemical or biohazardous waste procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

M199_Disposal_Workflow cluster_unused Unused this compound Disposal cluster_used Used this compound Disposal (Biohazardous) start Start: this compound Waste is_used Has the this compound been used in cell culture? start->is_used spill_check Is it a spill? is_used->spill_check No decontaminate Decontaminate/Sterilize (e.g., Autoclave) is_used->decontaminate Yes contain_spill Contain spill with inert absorbent spill_check->contain_spill Yes collect_waste Collect in a sealed, labeled container spill_check->collect_waste No (Surplus) contain_spill->collect_waste licensed_disposal Dispose via licensed disposal company collect_waste->licensed_disposal solvent_check Does it contain solvents? decontaminate->solvent_check dual_waste Manage as Dual Waste (Biohazardous & Chemical) solvent_check->dual_waste Yes bio_waste Manage as Biohazardous Waste solvent_check->bio_waste No collect_bio_waste Collect in designated biohazard container dual_waste->collect_bio_waste bio_waste->collect_bio_waste bio_disposal Dispose via institutional bio-waste program collect_bio_waste->bio_disposal

Caption: Decision workflow for the proper disposal of this compound media.

References

Essential Protective Measures for Handling M199 Cell Culture Medium

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines the crucial personal protective equipment (PPE) and procedural guidelines for safely handling M199, a widely used cell culture medium. Adherence to these protocols is essential for protecting laboratory personnel from potential hazards and ensuring the aseptic integrity of cell cultures. This compound, while generally not classified as hazardous, requires careful handling to minimize risks associated with its components and to prevent contamination.[1][2][3]

This compound is a complex mixture of amino acids, vitamins, inorganic salts, and other nutrients designed to support the growth of various cell types in vitro.[4][5][6] Originally developed for the culture of non-transformed cells, its applications have expanded to include virology and vaccine production.[7] It is available in both liquid and powdered forms.[8] The primary hazards are associated with the powdered form, which can cause irritation to the eyes, skin, and respiratory tract, and the potential for microbiological contamination of the liquid medium.[2]

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times when handling this compound to create a barrier between the user and the material. This not only protects the researcher but also prevents contamination of the cell culture.[9]

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or safety goggles.[1][2][3]To protect eyes from splashes of liquid this compound or from airborne powder particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile or latex).[1][2][3][10]To prevent skin contact with the medium. Gloves must be inspected before use and changed if contaminated.[1]
Body Protection A clean, buttoned laboratory coat.[11][12]To protect skin and clothing from spills. A dedicated lab coat for cell culture work is recommended.[11][12]
Respiratory Protection Generally not required for liquid this compound. A respirator or protective mask is recommended when handling the powdered form to avoid inhalation of dust.[2][3]To prevent irritation of the respiratory tract from powder inhalation.[2]

Operational Plan for Handling this compound

Aseptic technique is paramount when working with this compound to prevent contamination of the cell culture.[9]

Preparation:

  • Before starting, ensure the biological safety cabinet (BSC) is clean and has been decontaminated with 70% ethanol.

  • Gather all necessary sterile materials: this compound medium, sterile pipettes, culture flasks, etc.

  • Wipe the exterior of all containers with 70% ethanol before placing them in the BSC.[9]

Handling Liquid this compound:

  • Perform all manipulations of open containers within the sterile environment of a BSC.

  • Use sterile pipettes for transferring the medium; do not pour directly from the bottle.[9]

  • Keep bottles and flasks capped when not in immediate use.[9]

Handling Powdered this compound:

  • Wear a protective mask to avoid inhaling the powder.[2][3]

  • Handle the powder in a designated area, away from drafts, to minimize dust dispersal.

  • When reconstituting, slowly add the powder to the water to avoid creating dust clouds.

Disposal Plan

Proper disposal of this compound and associated materials is critical to maintaining a safe and clean laboratory environment.

  • Used Liquid this compound: Decontaminate by autoclaving or by adding a suitable disinfectant (e.g., 10% bleach solution) before disposing of it down the drain with copious amounts of water.

  • Contaminated Labware (pipettes, flasks, etc.): Place in a biohazard bag and decontaminate by autoclaving before disposal.

  • Used Gloves and Gowns: Dispose of in the appropriate laboratory waste stream. Contaminated gloves should be disposed of in accordance with applicable laws and good laboratory practices.[1]

Experimental Protocol: Aseptic Handling of this compound Medium

This protocol outlines the standard procedure for safely working with this compound medium in a cell culture laboratory.

  • Donning PPE: Before entering the cell culture area, put on a clean lab coat. Wash hands thoroughly and then put on sterile gloves. Wear safety glasses.

  • Work Area Preparation: Disinfect the interior surfaces of the biological safety cabinet with 70% ethanol. Place all necessary sterile items inside the cabinet.

  • Medium Handling:

    • Warm the this compound medium to the appropriate temperature (typically 37°C) in a water bath.

    • Before placing it in the BSC, wipe the bottle with 70% ethanol.

    • Inside the BSC, open the medium bottle and any other required containers.

    • Use a new sterile pipette to transfer the desired volume of this compound.

    • After use, securely cap all containers.

  • Post-Procedure:

    • Remove all items from the BSC and disinfect the work surface again.

    • Dispose of all waste materials according to the disposal plan.

  • Doffing PPE: Remove gloves using the proper technique to avoid skin contact with the outer surface. Remove the lab coat. Wash hands thoroughly before leaving the laboratory.

Below is a diagram illustrating the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_for_this compound cluster_0 Handling this compound start Start: Assess Task form Form of this compound? start->form liquid Liquid this compound form->liquid Liquid powder Powdered this compound form->powder Powder standard_ppe Standard PPE: - Lab Coat - Safety Glasses - Gloves liquid->standard_ppe powder->standard_ppe additional_ppe Additional PPE: - Respiratory Mask powder->additional_ppe end Proceed with Task standard_ppe->end additional_ppe->end

Caption: PPE selection workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.